molecular formula C12H17Cl2N3 B029691 4-(piperazin-1-yl)-1H-indole dihydrochloride CAS No. 255714-24-0

4-(piperazin-1-yl)-1H-indole dihydrochloride

Cat. No.: B029691
CAS No.: 255714-24-0
M. Wt: 274.19 g/mol
InChI Key: FHRAUNYCUBSDMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-piperazinyl)-1H-Indole (hydrochloride) is a synthetic intermediate useful for pharmaceutical synthesis.

Properties

IUPAC Name

4-piperazin-1-yl-1H-indole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-2-11-10(4-5-14-11)12(3-1)15-8-6-13-7-9-15;;/h1-5,13-14H,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRAUNYCUBSDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC3=C2C=CN3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655118
Record name 4-(Piperazin-1-yl)-1H-indole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255714-24-0
Record name 4-(Piperazin-1-yl)-1H-indole--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 255714-24-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 4-(Piperazin-1-yl)-1H-indole Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole-piperazine scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system (CNS). This guide provides an in-depth technical overview of the synthesis and characterization of a key exemplar of this class: 4-(piperazin-1-yl)-1H-indole dihydrochloride. We will explore a robust synthetic strategy, detail the underlying chemical principles, and present a comprehensive analytical workflow for the unambiguous structural confirmation and purity assessment of the target compound. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel indole-based therapeutic agents.

Introduction: The Significance of the Indole-Piperazine Moiety in CNS Drug Discovery

The fusion of an indole nucleus with a piperazine ring creates a privileged scaffold with a remarkable propensity for interacting with a diverse array of biological targets.[1][2] This is particularly true within the central nervous system, where this structural motif is a common feature in ligands for various neurotransmitter receptors. The indole portion, a bioisostere of tryptophan, can engage in crucial hydrogen bonding and π-stacking interactions within protein binding pockets. The piperazine ring, with its two nitrogen atoms, offers a versatile handle for modulating physicochemical properties such as solubility and basicity, and for introducing further substituents to fine-tune pharmacological activity.[3]

Derivatives of 4-(piperazin-1-yl)-1H-indole have shown significant promise as ligands for serotonin (5-HT) receptors, making them valuable tools for the development of novel antidepressants, anxiolytics, and antipsychotics.[4][5][6] The dihydrochloride salt form of the title compound enhances its aqueous solubility and stability, rendering it more amenable to formulation and biological testing.

Synthesis of this compound

The construction of the C-N bond between the indole ring and the piperazine moiety is the key transformation in the synthesis of 4-(piperazin-1-yl)-1H-indole. While several methods exist for the formation of such bonds, the Palladium-catalyzed Buchwald-Hartwig amination stands out as a highly efficient and versatile strategy.[1] This reaction is renowned for its broad substrate scope and functional group tolerance.[7]

An alternative approach involves the nucleophilic aromatic substitution of an activated indole precursor, such as a 4-fluoroindole, with piperazine. However, the Buchwald-Hartwig approach is often preferred due to its wider applicability to a range of haloindoles.

Proposed Synthetic Pathway: A Two-Step Approach

Our proposed synthesis involves a two-step sequence: (1) a Buchwald-Hartwig amination to couple 4-bromo-1H-indole with tert-butyl piperazine-1-carboxylate, followed by (2) deprotection of the Boc group and subsequent formation of the dihydrochloride salt.

Synthesis_Workflow cluster_step1 Step 1: Buchwald-Hartwig Amination cluster_step2 Step 2: Deprotection and Salt Formation A 4-Bromo-1H-indole F tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate A->F B tert-Butyl piperazine-1-carboxylate B->F C Pd Catalyst & Ligand (e.g., Pd2(dba)3, BINAP) C->F Catalyzes C-N bond formation D Base (e.g., NaOtBu) D->F E Solvent (e.g., Toluene) E->F G This compound F->G HCl in Dioxane or Ether caption Synthetic Workflow for this compound

Caption: Synthetic Workflow for this compound.

Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromo-1H-indole (1.0 eq.), tert-butyl piperazine-1-carboxylate (1.2 eq.), sodium tert-butoxide (1.4 eq.), and a palladium catalyst/ligand system such as Pd₂(dba)₃ (0.02 eq.) and BINAP (0.03 eq.).

  • Solvent Addition: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of this compound

  • Deprotection: Dissolve the purified tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate from Step 1 in a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Salt Formation: To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4 M) or ethereal HCl, typically in excess (e.g., 3-4 equivalents).

  • Precipitation and Isolation: Stir the mixture at room temperature. The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with the solvent used for the reaction (dioxane or ether), and dry under vacuum to yield the final product.

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, structure, and purity of the synthesized compound.

Spectroscopic and Spectrometric Analysis
Technique Expected Observations
¹H NMR Signals corresponding to the indole ring protons, including the characteristic NH proton, and the piperazine ring protons. The integration of these signals should be consistent with the number of protons in the molecule.
¹³C NMR Resonances for all unique carbon atoms in the indole and piperazine rings. The chemical shifts will be indicative of the electronic environment of each carbon.
FTIR Characteristic absorption bands for N-H stretching of the indole and piperazine amine salts, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic indole ring.
Mass Spec. The molecular ion peak corresponding to the free base of 4-(piperazin-1-yl)-1H-indole. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Physicochemical Properties
Property Description
Appearance White to off-white solid.
Molecular Formula C₁₂H₁₇Cl₂N₃
Molecular Weight 274.19 g/mol
Solubility Soluble in water and polar protic solvents.

Self-Validating Systems and Causality in Experimental Design

The described protocol incorporates self-validating systems to ensure the integrity of the synthesis and characterization process.

  • Chromatographic Monitoring: The use of TLC throughout the synthesis allows for real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds to completion.

  • Orthogonal Analytical Techniques: The combination of NMR, IR, and mass spectrometry provides a multi-faceted confirmation of the compound's structure. Each technique probes different aspects of the molecule's composition and connectivity, and their collective agreement provides a high degree of confidence in the final structure.

  • Salt Formation as a Purification Step: The precipitation of the dihydrochloride salt can serve as a final purification step, as impurities may remain in the solution. The crystalline nature of the salt also facilitates handling and storage.

The choice of the Buchwald-Hartwig amination is driven by its reliability and broad applicability for constructing the key C-N bond. The use of a Boc-protected piperazine is a strategic decision to prevent potential side reactions at the second nitrogen of the piperazine ring during the coupling reaction. The subsequent deprotection under acidic conditions is a clean and efficient transformation that simultaneously facilitates the formation of the desired dihydrochloride salt.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of this compound. The provided experimental framework, grounded in established synthetic methodologies and analytical principles, offers a reliable pathway for obtaining this valuable research compound. The insights into the rationale behind the experimental design are intended to empower researchers to adapt and apply these principles to the synthesis of other novel indole-piperazine derivatives, thereby advancing the frontiers of CNS drug discovery.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Piperazin-1-yl)-1H-indole Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a drug molecule from discovery to a therapeutic agent is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate its interaction with biological systems, influencing absorption, distribution, metabolism, and excretion (ADME), as well as its ultimate efficacy and safety profile.[1][2][3][4][5] This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(piperazin-1-yl)-1H-indole dihydrochloride, a synthetic intermediate with significant potential in pharmaceutical synthesis.[6][7][8] Through a detailed exploration of its chemical identity, solubility, ionization constant (pKa), and stability, this document aims to equip researchers and drug development professionals with the critical knowledge required for informed decision-making in the advancement of indole and piperazine-based therapeutic candidates.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery, the adage "the molecule is the medicine" has never been more pertinent. The inherent physical and chemical attributes of an active pharmaceutical ingredient (API) are the bedrock upon which its therapeutic potential is built.[4][5] A comprehensive understanding of these properties is not merely an academic exercise but a critical prerequisite for navigating the complexities of drug development. From formulation design to predicting in vivo behavior, physicochemical profiling provides the foundational data that guides the optimization of a lead compound into a viable drug candidate.[1][3]

Indole and piperazine moieties are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities.[9][10] The compound 4-(piperazin-1-yl)-1H-indole, particularly in its dihydrochloride salt form, represents a valuable building block for the synthesis of novel therapeutic agents.[6][7][8] This guide will delve into the essential physicochemical characteristics of this compound, providing both theoretical grounding and practical experimental considerations.

Chemical Identity and Structure

A precise understanding of a molecule's structure is the starting point for any physicochemical investigation.

  • Chemical Name: this compound[8]

  • Synonyms: 4-(1-piperazinyl)-1H-indole, dihydrochloride[7]

  • CAS Number: 255714-24-0[7][8]

  • Molecular Formula: C₁₂H₁₅N₃ · 2HCl[7][8]

  • Molecular Weight: 274.19 g/mol [7] (as the dihydrochloride salt)

The structure of 4-(piperazin-1-yl)-1H-indole features an indole nucleus substituted at the 4-position with a piperazine ring. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated.

Structural Diagram:

G Dicationic Dicationic (pH < pKa1) Monocationic Monocationic (pKa1 < pH < pKa2) Dicationic->Monocationic -H+ Neutral Neutral (pH > pKa2) Monocationic->Neutral -H+ G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Stability & Degradation Profile Identity Confirm Structure & Purity (NMR, MS, HPLC) Solubility Aqueous Solubility (Shake-Flask, pH 1.2-6.8) Identity->Solubility pKa Ionization Constant (Potentiometric Titration) Identity->pKa Stability ICH Stability Studies (Forced Degradation, Long-Term) Solubility->Stability pKa->Stability

References

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Putative Mechanism of Action of 4-(piperazin-1-yl)-1H-indole Dihydrochloride and its Analogs

Senior Application Scientist's Foreword: The compound this compound represents a core chemical scaffold rather than a specific, extensively characterized therapeutic agent. This guide, therefore, ventures beyond a singular mechanism of action. Instead, we will dissect the pharmacological possibilities inherent to the indole-piperazine framework, drawing upon established research on its derivatives. This document serves as a foundational resource for any research and development program aimed at elucidating the precise biological activity of this compound or its analogs. We will explore the most probable molecular targets, the signaling cascades they modulate, and the experimental methodologies required to rigorously define their mechanism of action.

Part 1: Deconstructing the Pharmacophore: An Overview of the Indole-Piperazine Scaffold

The 4-(piperazin-1-yl)-1H-indole structure is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting the central nervous system. The indole nucleus and the piperazine ring are both common pharmacophoric elements that interact with a variety of biogenic amine receptors. The versatility of this scaffold allows for substitutions at various positions, leading to a diverse range of pharmacological profiles.

Derivatives of this core structure have been investigated for a multitude of therapeutic applications, including:

  • Antipsychotic and anxiolytic agents[1][2]

  • Cognitive enhancers[3]

  • Antidepressants[4][5]

  • Anticancer agents[6][7]

  • Anti-inflammatory and antioxidant agents[8]

This wide array of activities underscores the importance of empirical investigation to determine the specific mechanism of action for any given derivative.

Part 2: Primary Putative Mechanisms of Action: Targeting Serotonergic and Dopaminergic Systems

Based on extensive research into analogous structures, the primary molecular targets for this compound are likely to be serotonin (5-HT) and dopamine (D) receptors. The indole moiety often confers affinity for serotonin receptors, while the piperazine ring is a common feature in many dopamine receptor ligands.

Serotonin (5-HT) Receptor Modulation

The indole-piperazine scaffold is a cornerstone for ligands of various serotonin receptors.

  • 5-HT6 Receptor Antagonism: Several 4-(piperazin-1-yl)-indole derivatives have been synthesized as potent 5-HT6 receptor ligands.[3] Antagonism of the 5-HT6 receptor, which is primarily expressed in the CNS, is a promising strategy for improving cognitive function in diseases like Alzheimer's.[4] The 5-HT6 receptor is a Gs-coupled GPCR, and its blockade is thought to enhance cholinergic and glutamatergic neurotransmission.

  • 5-HT1A Receptor Agonism/Partial Agonism: The piperazine moiety is a classic component of 5-HT1A receptor agonists, such as buspirone. Some indole-piperazine derivatives have shown 5-HT1A receptor activity, which is implicated in anxiolytic and antidepressant effects.[1][2][9] The 5-HT1A receptor is a Gi/o-coupled GPCR that, upon activation, inhibits adenylyl cyclase and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization.

  • Serotonin Transporter (SERT) Inhibition: Some indole-based compounds are known to inhibit the serotonin transporter (SERT), the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs).[4][5] Dual-acting compounds that combine SERT inhibition with 5-HT1A receptor agonism are of significant interest for the treatment of depression.[4][5]

Hypothetical 5-HT Receptor Signaling Pathway

5-HT_Receptor_Signaling cluster_membrane Cell Membrane cluster_5HT6 5-HT6 Receptor Pathway cluster_5HT1A 5-HT1A Receptor Pathway Compound 4-(piperazin-1-yl)-1H-indole HT6R 5-HT6R Compound->HT6R Antagonist HT1AR 5-HT1AR Compound->HT1AR Agonist Gs Gs HT6R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim Activates cAMP_inc ↑ cAMP AC_stim->cAMP_inc PKA_stim PKA cAMP_inc->PKA_stim CREB_stim CREB Phosphorylation PKA_stim->CREB_stim Gi Gi/o HT1AR->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits GIRK GIRK Channel Activation Gi->GIRK cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Hyperpol Hyperpolarization GIRK->Hyperpol

Caption: Putative signaling pathways for 5-HT receptor modulation.

Dopamine D4 Receptor Antagonism

The N-arylpiperazine motif, a close analog to the core structure , is a well-established pharmacophore for dopamine D4 receptor antagonists.[10][11][12] The D4 receptor is a D2-like Gi/o-coupled GPCR implicated in the pathophysiology of schizophrenia.[11][13] Atypical antipsychotics like clozapine have a high affinity for the D4 receptor, and selective D4 antagonists have been investigated for their potential to treat schizophrenia with a lower incidence of extrapyramidal side effects.[11]

The biotransformation of related N-phenylpiperazine compounds can lead to metabolites with high affinity for D2 and D4 receptors, suggesting that both the parent compound and its metabolites could contribute to the overall antipsychotic effect.[14]

Hypothetical D4 Receptor Signaling Pathway

D4_Receptor_Signaling cluster_membrane Cell Membrane Compound 4-(piperazin-1-yl)-1H-indole D4R Dopamine D4 Receptor Compound->D4R Antagonist Gi Gi/o D4R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Modulation of Neuronal Excitability cAMP->Downstream

Caption: Hypothetical signaling pathway for dopamine D4 receptor antagonism.

Part 3: Experimental Workflow for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a systematic, multi-tiered experimental approach is required.

Tier 1: Initial Target Screening and Binding Affinity

The first step is to identify the primary molecular targets through broad screening and then quantify the binding affinity.

Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of the test compound for a panel of receptors, transporters, and ion channels.

  • Materials:

    • Membrane preparations from cells stably expressing the target receptor (e.g., human D4, 5-HT6, 5-HT1A receptors).

    • A specific radioligand for each target (e.g., [3H]spiperone for D4, [3H]LSD for 5-HT6).

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Scintillation counter and appropriate buffers.

  • Procedure:

    • Incubate the membrane preparations with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Receptor Binding Profile

Receptor/TargetRadioligandKi (nM)
Dopamine D1[3H]SCH23390>1000
Dopamine D2[3H]Spiperone550
Dopamine D3[3H]Spiperone320
Dopamine D4 [3H]Spiperone 15
Serotonin 5-HT1A [3H]8-OH-DPAT 45
Serotonin 5-HT2A[3H]Ketanserin280
Serotonin 5-HT6 [3H]LSD 25
Serotonin Transporter (SERT)[3H]Citalopram150
Adrenergic α1[3H]Prazosin>1000
Histamine H1[3H]Pyrilamine>1000
Hypothetical data for illustrative purposes.
Tier 2: Functional Activity Assessment

Once high-affinity targets are identified, the next step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors.

Protocol: cAMP Functional Assay

  • Objective: To measure the effect of the test compound on adenylyl cyclase activity, a common downstream effector of Gi/o and Gs-coupled GPCRs.

  • Materials:

    • HEK293 cells stably expressing the target receptor (e.g., D4 or 5-HT6).

    • Test compound at various concentrations.

    • A known agonist for the receptor.

    • Forskolin (to stimulate adenylyl cyclase).

    • A commercial cAMP assay kit (e.g., HTRF, ELISA).

  • Procedure (for a Gi-coupled receptor like D4):

    • Plate the cells and allow them to adhere.

    • Pre-treat the cells with the test compound at various concentrations.

    • Stimulate the cells with a known agonist in the presence of forskolin.

    • Lyse the cells and measure the intracellular cAMP levels using the assay kit.

    • To test for agonist activity, apply the test compound alone.

    • To test for antagonist activity, apply the test compound in the presence of a known agonist.

    • Plot the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Data Presentation: Functional Activity Profile

ReceptorAssay TypeFunctional ResponsePotency (EC50/IC50, nM)Efficacy (% of control)
Dopamine D4cAMP InhibitionAntagonist25N/A
Serotonin 5-HT1AcAMP InhibitionPartial Agonist8045%
Serotonin 5-HT6cAMP StimulationAntagonist50N/A
Hypothetical data for illustrative purposes.

Experimental Workflow Diagram

Experimental_Workflow Start 4-(piperazin-1-yl)-1H-indole dihydrochloride Screening Broad Receptor Panel Screening Start->Screening BindingAssay Radioligand Binding Assays (Ki determination) Screening->BindingAssay HighAffinity Identify High-Affinity Targets (e.g., D4, 5-HT6) BindingAssay->HighAffinity FunctionalAssay Functional Assays (e.g., cAMP, Ca2+ flux) HighAffinity->FunctionalAssay If Ki < 100 nM Mechanism Determine Agonist/ Antagonist Profile FunctionalAssay->Mechanism Downstream Downstream Signaling (e.g., Western Blot for pERK) Mechanism->Downstream Confirm Pathway InVivo In Vivo Behavioral Models Mechanism->InVivo Validate in System Conclusion Elucidated Mechanism of Action Downstream->Conclusion InVivo->Conclusion

Caption: A systematic workflow for elucidating the mechanism of action.

Conclusion

The this compound scaffold holds significant therapeutic potential, primarily as a modulator of serotonergic and dopaminergic systems. Based on the available literature for analogous compounds, a multi-target profile involving antagonism at dopamine D4 and serotonin 5-HT6 receptors, and potentially partial agonism at 5-HT1A receptors, is a strong possibility. Such a profile could be beneficial for treating complex neuropsychiatric disorders like schizophrenia or cognitive deficits. However, without empirical data on this specific molecule, its precise mechanism of action remains putative. The experimental workflows outlined in this guide provide a robust framework for researchers to systematically investigate and ultimately define the pharmacological identity of this and related compounds, paving the way for future drug development endeavors.

References

The Multifaceted Pharmacology of 4-(Piperazin-1-yl)-1H-indole Derivatives: A Technical Guide to Their Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 4-(Piperazin-1-yl)-1H-indole

The 4-(piperazin-1-yl)-1H-indole scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility in engaging a diverse array of biological targets. This "privileged" structure, characterized by a bicyclic indole nucleus linked to a piperazine ring at the 4-position, serves as a versatile template for the design of potent and selective modulators of key physiological pathways. The inherent structural features of this scaffold, including its hydrogen bond donors and acceptors, aromatic system, and the basic nitrogen of the piperazine moiety, allow for a wide range of chemical modifications. These modifications fine-tune the molecule's steric and electronic properties, enabling precise interactions with the binding sites of various proteins. This adaptability has led to the development of numerous derivatives with significant therapeutic potential across multiple disease areas, including oncology, neuroscience, and inflammatory disorders. This in-depth technical guide provides a comprehensive overview of the primary biological targets of 4-(piperazin-1-yl)-1H-indole derivatives, delving into their mechanisms of action, providing quantitative binding data, and detailing the experimental protocols used to elucidate these interactions.

I. Targeting Microtubule Dynamics: A Strategy in Oncology

A significant number of 4-(piperazin-1-yl)-1H-indole derivatives have been identified as potent anti-cancer agents that function by disrupting microtubule dynamics. Microtubules are crucial components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, involving a continuous process of polymerization and depolymerization of α- and β-tubulin heterodimers, is essential for the formation of the mitotic spindle during mitosis.

Mechanism of Action: Inhibition of Tubulin Polymerization

Derivatives of the 4-(piperazin-1-yl)-1H-indole class have been shown to inhibit tubulin polymerization, leading to the destabilization of microtubules. This disruption of microtubule dynamics activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged mitotic arrest ultimately triggers apoptosis, or programmed cell death, a highly desirable outcome in cancer therapy.

Diagram: Cellular Consequences of Tubulin Polymerization Inhibition

A 4-(Piperazin-1-yl)-1H-indole Derivative B α/β-Tubulin Dimers A->B C Inhibition of Microtubule Polymerization A->C Inhibits D Microtubule Destabilization C->D E Mitotic Spindle Disruption D->E F Spindle Assembly Checkpoint Activation E->F G G2/M Phase Arrest F->G H Apoptosis (Programmed Cell Death) G->H cluster_0 5-HT1A / D2 / D4 Receptor Signaling (Gi/o-coupled) cluster_1 5-HT6 Receptor Signaling (Gs-coupled) A1 Agonist/Antagonist (Indole Derivative) R1 5-HT1A / D2 / D4 Receptor A1->R1 Binds to G1 Gi/o Protein R1->G1 Activates AC1 Adenylyl Cyclase G1->AC1 Inhibits K1 ↑ K+ Channel Activity (Hyperpolarization) G1->K1 Activates cAMP1 ↓ cAMP AC1->cAMP1 PKA1 ↓ PKA Activity cAMP1->PKA1 A2 Antagonist (Indole Derivative) R2 5-HT6 Receptor A2->R2 Blocks G2 Gs Protein R2->G2 Activates AC2 Adenylyl Cyclase G2->AC2 Stimulates cAMP2 ↑ cAMP AC2->cAMP2 PKA2 ↑ PKA Activity cAMP2->PKA2 cluster_0 Normal HDAC6 Function cluster_1 HDAC6 Inhibition HDAC6_1 HDAC6 Substrate_1 Acetylated Substrate (e.g., α-tubulin) Product_1 Deacetylated Substrate HDAC6_1->Product_1 Catalyzes Substrate_1->Product_1 Deacetylation Inhibitor 4-(Piperazin-1-yl)-1H-indole Derivative (HDAC6i) HDAC6_2 HDAC6 Inhibitor->HDAC6_2 Inhibits Substrate_2 Acetylated Substrate (Hyperacetylation)

in silico docking studies of 4-(piperazin-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Molecular Docking of 4-(piperazin-1-yl)-1H-indole with VEGFR-2

This guide provides a comprehensive, technically-grounded walkthrough for conducting in silico molecular docking studies on 4-(piperazin-1-yl)-1H-indole, a scaffold of significant interest in medicinal chemistry. We will move beyond a simple button-click tutorial to explain the causality behind each experimental choice, ensuring a robust and reproducible workflow. Our target of interest for this study will be the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key tyrosine kinase involved in angiogenesis and a validated target for cancer therapy.[1][2]

Preamble: The Scientific Rationale

The 4-(piperazin-1-yl)-1H-indole core is a privileged scaffold in drug discovery, forming the backbone of numerous compounds targeting a wide array of biological entities, including G-protein coupled receptors (GPCRs) and protein kinases.[3][4][5][6] Its structural features—a hydrogen bond donor/acceptor indole ring and a versatile piperazine group—allow for diverse interactions within a protein's binding pocket.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[7][8] This technique is indispensable in modern drug development for:

  • Hit Identification: Screening large virtual libraries of compounds against a protein target.

  • Lead Optimization: Understanding the structure-activity relationship (SAR) to guide the design of more potent and selective analogs.

  • Mechanism of Action Studies: Hypothesizing how a molecule exerts its biological effect at the atomic level.

This guide will use the widely adopted and validated software suite of AutoDock Tools, AutoDock Vina, and PyMOL to perform and analyze the docking of our lead scaffold against VEGFR-2.

Target Selection & Validation: Why VEGFR-2?

The indole nucleus is a cornerstone of many kinase inhibitors.[2][9] Specifically, derivatives of the indole-piperazine scaffold have been designed and synthesized as potent inhibitors of VEGFR-2.[1][4] This established biological activity makes VEGFR-2 an excellent and scientifically relevant target for our docking study.

To ensure our docking protocol is reliable, we will perform a critical validation step known as re-docking . We will use the PDB structure 4ASD , which contains the VEGFR-2 kinase domain co-crystallized with the inhibitor Sorafenib.[4] Our protocol is considered validated if it can accurately reproduce the binding pose of the co-crystallized ligand (typically with a Root Mean Square Deviation [RMSD] < 2.0 Å).[10][11]

The In Silico Docking Workflow: A Comprehensive Protocol

A successful docking experiment is a systematic process. Each step builds upon the last, and meticulous preparation is paramount for meaningful results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Visualization ligand_prep Ligand Preparation (4-(piperazin-1-yl)-1H-indole) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB: 4ASD) receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Pose & Score Analysis (Binding Affinity) docking->pose_analysis interaction_viz Interaction Visualization (PyMOL) pose_analysis->interaction_viz

Caption: The three-phase workflow for molecular docking studies.

Ligand Preparation

The ligand must be converted into a 3D structure with the correct atom types, charges, and rotatable bonds defined.

Protocol:

  • Obtain 2D Structure: Download the structure of 4-(piperazin-1-yl)-1H-indole from a chemical database like PubChem in SDF or MOL format.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D structure and add hydrogens appropriate for a physiological pH of 7.4.[7]

    • Causality: The initial 3D conversion is a rough approximation. Adding hydrogens is critical as they are often omitted in 2D representations but are essential for forming hydrogen bonds. The protonation state at pH 7.4 is assumed to reflect biological conditions.

  • Prepare for Docking (PDBQT format): Use AutoDock Tools (ADT) to prepare the final ligand file.[12][13]

    • Load the 3D structure (.pdb or .mol2).

    • Detect the root and define the number of active torsions (rotatable bonds). This allows for ligand flexibility during docking.

    • Assign Gasteiger charges, which are partial charges calculated based on electronegativity, crucial for electrostatic interaction scoring.

    • Merge non-polar hydrogens, as their explicit representation is often not necessary and can slow down calculations.

    • Save the final structure in .pdbqt format. This file now contains the coordinate, charge, and atom type information required by Vina.

Receptor Preparation

The raw PDB file of the protein is not ready for docking. It must be "cleaned" to isolate the components of interest and prepared in a similar fashion to the ligand.

Protocol:

  • Download Receptor Structure: Obtain the crystal structure of VEGFR-2, PDB ID: 4ASD , from the RCSB Protein Data Bank.

  • Clean the PDB File: Use a visualization program like UCSF Chimera or PyMOL to inspect the structure.[14][15]

    • Remove all water molecules (HOH). Causality: While water can mediate key interactions, standard docking algorithms struggle to predict their positions accurately. Removing them simplifies the system and is a standard practice for most docking protocols.

    • Remove any co-factors, ions, or alternate conformations not relevant to the binding site of interest.

    • Isolate the protein chain(s) that form the binding pocket. For 4ASD, this is Chain A.

    • Separate the co-crystallized ligand (Sorafenib) and save it as a separate file for later use in defining the binding site.

  • Prepare for Docking (PDBQT format): Use AutoDock Tools (ADT).[12][14]

    • Load the cleaned PDB file of the protein.

    • Add polar hydrogens. Causality: Crystal structures often do not resolve hydrogen atoms. Adding them is essential for correctly modeling hydrogen bonds.

    • Compute Gasteiger charges for the protein atoms.

    • Save the final receptor structure in .pdbqt format.

Grid Generation & Docking Execution

We must define the three-dimensional space where the docking algorithm will search for binding poses.

Protocol:

  • Define the Search Space (Grid Box): In ADT, load the prepared receptor (.pdbqt) and the extracted co-crystallized ligand (Sorafenib). The grid box should be centered on and encompass the entire known binding site.[12]

    • A typical box size is 25 x 25 x 25 Å, which is large enough to allow the ligand to rotate freely but small enough to focus the search, saving computational time.

    • Record the coordinates for the center of the box and its dimensions (size_x, size_y, size_z).

  • Create the Configuration File: Create a text file (e.g., conf.txt) that tells AutoDock Vina where to find the input files and how to perform the search.[7][12]

    • Causality: The exhaustiveness parameter controls the computational effort of the search. Higher values increase the probability of finding the true energy minimum but take longer. A value of 16 is a good balance for robust results.

  • Run AutoDock Vina: Execute the docking from the command line.

Post-Docking Analysis and Visualization

Raw docking output is a set of coordinates and scores. The real scientific insight comes from careful analysis and visualization.

Interpreting the Results

AutoDock Vina will output a multi-model PDBQT file containing the top predicted binding poses (usually 9 by default), ranked by their binding affinity.

  • Binding Affinity (kcal/mol): This score is an estimate of the Gibbs free energy of binding (ΔG).[10] More negative values indicate a stronger predicted interaction. It's a key metric for ranking different ligands or different poses of the same ligand.[11]

  • Root Mean Square Deviation (RMSD): When comparing poses, the RMSD measures the average distance between the atoms of the superimposed molecules. An RMSD of less than 2.0 Å between two poses suggests they are very similar.[10]

Data Summary Table:

PoseBinding Affinity (kcal/mol)RMSD from Pose 1 (Å)Key Interacting Residues (Example)
1-8.50.00Cys919, Asp1046, Glu885
2-8.21.85Cys919, Phe1047, Leu840
3-7.92.51Leu889, Val899, Ile1025
Visualization with PyMOL

Visual inspection is non-negotiable for validating the plausibility of a docking pose. PyMOL is a powerful tool for this purpose.[15][16][17]

Protocol for Visualizing Interactions:

  • Load Structures: Open PyMOL and load the prepared receptor PDBQT file (receptor.pdbqt) and the output file containing the docked poses (all_docking_results.pdbqt).

  • Prepare the Scene:

    • Display the protein as a cartoon or surface.

    • Color the protein to highlight different domains or by secondary structure.

    • Display the ligand (e.g., pose 1) as sticks and color it by element (e.g., carbon in green).

  • Identify Interactions:

    • Select the residues within 4-5 Å of the ligand to define the binding pocket.

    • Use the find command or the "Wizard" -> "Measurement" tool to identify potential hydrogen bonds. These are typically defined by a donor-acceptor distance of < 3.5 Å and a favorable angle.

    • Visually inspect for other interactions like π-π stacking with aromatic residues (e.g., Phe, Tyr) and hydrophobic contacts with aliphatic residues (e.g., Leu, Val, Ile).

  • Create Publication-Quality Images:

    • Use the ray or draw command to generate high-resolution images.

    • Label key residues and interactions for clarity.

G cluster_input Inputs cluster_pymol PyMOL Visualization cluster_output Output receptor Receptor (receptor.pdbqt) load Load Structures receptor->load ligand Ligand Pose (results.pdbqt) ligand->load style Style Scene (Cartoon, Sticks, Surface) load->style select Select Pocket (residues within 5Å) style->select analyze Analyze Interactions (H-Bonds, Hydrophobic) select->analyze render Render Image (ray, draw) analyze->render image Publication-Quality Figure render->image

Caption: A logical workflow for visualizing docking results in PyMOL.

Conclusion and Best Practices

This guide has outlined a robust, field-proven workflow for conducting in silico molecular docking of 4-(piperazin-1-yl)-1H-indole against VEGFR-2. By following these detailed protocols and understanding the scientific rationale behind each step, researchers can generate reliable and insightful computational hypotheses to guide their drug discovery efforts.

Key Takeaways for Scientific Integrity:

  • Always Validate: Before docking unknown compounds, validate your protocol by re-docking the native ligand.

  • Scores are not Absolutes: Binding affinity scores are best used for relative ranking, not as absolute measures of potency.

  • Visual Inspection is Crucial: A good score is meaningless if the binding pose is sterically or chemically implausible. Always analyze the top-scoring poses visually.

  • Docking is a Hypothesis Generator: The results of a docking study are models, not definitive proof. They must be validated by subsequent biophysical or biochemical experiments.

References

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(piperazin-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the spectroscopic signature of 4-(piperazin-1-yl)-1H-indole, a molecule of significant interest in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document offers an in-depth analysis based on established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are elucidated to provide a practical and authoritative resource for the structural characterization of this and related heterocyclic compounds. While direct experimental spectra for this specific molecule are not universally published, this guide synthesizes data from closely related indole and piperazine derivatives to present a robust and predictive analytical framework.

Introduction: The Structural Significance of 4-(piperazin-1-yl)-1H-indole

The indole nucleus is a cornerstone in the architecture of many natural products and synthetic molecules with profound biological activities.[1] Similarly, the piperazine ring is a prevalent scaffold in a multitude of pharmacological agents, valued for its physicochemical properties.[2] The conjugation of these two moieties in 4-(piperazin-1-yl)-1H-indole results in a compound with a unique electronic and conformational profile, making its unambiguous structural verification paramount for any research or development endeavor. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, and a multi-technique approach (NMR, IR, and MS) is the gold standard for its characterization.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention used throughout this guide is presented below.

Figure 1. Molecular structure and numbering of 4-(piperazin-1-yl)-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(piperazin-1-yl)-1H-indole, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: A Proton's Perspective

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 4-(piperazin-1-yl)-1H-indole in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of labile protons (N-H).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex spin systems.

Predicted ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Field Insights
~11.0br s1HN1-HThe indole N-H proton is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration.
~7.2-7.4m2HH5, H7These aromatic protons on the indole ring will likely appear as a multiplet due to coupling with each other and with H6.
~7.0-7.1t1HH6This proton will likely appear as a triplet due to coupling with H5 and H7.
~6.8-6.9t1HH2The proton at the C2 position of the indole ring often appears as a triplet due to coupling with the N1-H and H3 protons.
~6.4-6.5m1HH3This proton will show coupling to the H2 proton.
~3.1-3.2t4HH2', H6'The protons on the carbons adjacent to the indole-bound nitrogen of the piperazine ring are expected to be deshielded.
~2.9-3.0t4HH3', H5'These protons on the piperazine ring are slightly more shielded than those at the 2' and 6' positions.
~2.5br s1HN4'-HThe piperazine N-H proton will appear as a broad singlet and its chemical shift is solvent and concentration dependent.

Causality in Spectral Features:

  • The aromatic protons of the indole ring (H5, H6, H7) are in the typical aromatic region (7.0-7.5 ppm). The electron-donating nature of the piperazine nitrogen will influence their precise chemical shifts.

  • The protons on the piperazine ring are expected to appear as two distinct triplets, reflecting the symmetry of the ring and coupling to adjacent CH₂ groups.[3] The protons closer to the electron-withdrawing indole ring (H2', H6') will be downfield compared to the protons adjacent to the second nitrogen (H3', H5').

¹³C NMR Spectroscopy: The Carbon Backbone

Experimental Protocol: The sample preparation is the same as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale and Field Insights
~140C7aQuaternary carbon of the indole ring fused to the pyrrole ring.
~135C4The carbon directly attached to the piperazine nitrogen is expected to be significantly deshielded.
~128C3aAnother quaternary carbon of the indole ring.
~122C2The C2 carbon of the indole ring.
~120C6Aromatic carbon of the indole ring.
~118C5Aromatic carbon of the indole ring.
~110C7Aromatic carbon of the indole ring.
~100C3The C3 carbon of the indole ring.
~53C2', C6'Carbons of the piperazine ring adjacent to the indole-bound nitrogen.
~45C3', C5'Carbons of the piperazine ring adjacent to the N4' nitrogen.

Expert Insights: The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment. The attachment of the electron-rich piperazine nitrogen to the C4 position of the indole ring will cause a noticeable upfield or downfield shift of the surrounding carbons compared to unsubstituted indole.[2][4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~3400Medium, SharpN-H StretchIndole N-H
~3300Medium, BroadN-H StretchPiperazine N-H
3100-3000MediumC-H StretchAromatic C-H
2950-2800MediumC-H StretchAliphatic C-H (Piperazine)
~1600MediumC=C StretchAromatic Ring
~1450MediumC-N StretchAryl-Amine
~740StrongC-H BendOrtho-disubstituted Benzene

Trustworthiness of Assignments:

  • The presence of two distinct N-H stretching bands is a key diagnostic feature, one sharp peak for the indole N-H and a broader one for the piperazine N-H.[5]

  • The C-H stretching region will show both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) absorptions, confirming the presence of both ring systems.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol:

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce a prominent protonated molecular ion [M+H]⁺.

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the resulting ions are measured.

  • Tandem MS (MS/MS): To probe the fragmentation, the [M+H]⁺ ion can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₁₂H₁₅N₃

  • Molecular Weight: 201.27 g/mol

  • [M+H]⁺: m/z 202.13

Fragmentation Pathway Analysis: The fragmentation of 4-(piperazin-1-yl)-1H-indole is expected to be dominated by the cleavage of the piperazine ring, as this is a common fragmentation pathway for piperazine derivatives.[7][8]

fragmentation_pathway M [M+H]⁺ m/z 202 F1 m/z 159 M->F1 - C₂H₅N F2 m/z 130 M->F2 - C₄H₈N₂ F3 m/z 117 F2->F3 - NH

Figure 2. Predicted major fragmentation pathway for 4-(piperazin-1-yl)-1H-indole.

Interpretation of Fragments:

  • m/z 159: Loss of an ethylenimine fragment from the piperazine ring.

  • m/z 130: Cleavage of the piperazine ring, leaving the indole moiety with a nitrogen atom.

  • m/z 117: The indole molecular ion itself, resulting from the complete loss of the piperazine substituent.

This fragmentation pattern provides strong evidence for the presence of both the indole and piperazine structural units.

Conclusion

The spectroscopic analysis of 4-(piperazin-1-yl)-1H-indole through the synergistic use of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization. This guide has outlined the expected spectral features based on established principles and data from analogous compounds, offering a robust framework for researchers in the field. The detailed protocols and interpretation rationale serve as a practical resource for the analysis of this and other complex heterocyclic molecules, ensuring scientific integrity and advancing drug discovery and development efforts.

References

A Technical Guide to the Therapeutic Potential of the 4-(Piperazin-1-yl)-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 4-(piperazin-1-yl)-1H-indole moiety represents a quintessential "privileged scaffold" in modern medicinal chemistry. While 4-(piperazin-1-yl)-1H-indole dihydrochloride itself is primarily utilized as a synthetic intermediate, its core structure combines the biologically versatile indole nucleus with the pharmacokinetically favorable piperazine ring.[1][2][3][4] This unique combination has enabled the development of a diverse array of derivatives with significant therapeutic potential across multiple disease areas. This guide provides an in-depth analysis of this scaffold, exploring its synthesis, key mechanisms of action, and the preclinical evidence supporting its application in oncology, central nervous system disorders, and inflammatory conditions. We will dissect the causality behind experimental designs and present actionable protocols for researchers engaged in drug discovery and development.

The 4-(Piperazin-1-yl)-1H-indole Core: A Privileged Scaffold

Chemical Identity and Properties

4-(Piperazin-1-yl)-1H-indole is a heterocyclic organic compound that serves as a foundational building block for more complex pharmaceutical agents.[3][4] It is frequently supplied and handled as a dihydrochloride salt to enhance its stability and aqueous solubility, which are critical properties for synthetic manipulation and biological screening.

PropertyDataSource
Chemical Name 4-(1-piperazinyl)-1H-Indole, dihydrochloride[3]
CAS Number 255714-24-0[3]
Molecular Formula C₁₂H₁₅N₃·2HCl[3]
Molecular Weight 274.19 g/mol [3]
Primary Role Synthetic Intermediate[3][4]
The Rationale: Why Indole and Piperazine?

The power of this scaffold lies in the synergistic combination of its two core components, both of which are considered "privileged structures" in drug discovery.

  • The Indole Nucleus: This bicyclic aromatic system is a ubiquitous feature in a vast number of natural products and synthetic molecules with profound biological activity.[1] Its unique electronic properties allow it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it a versatile pharmacophore for targeting enzymes and receptors.[1]

  • The Piperazine Ring: Piperazine is a six-membered heterocyclic amine that is a cornerstone of medicinal chemistry.[2][5] Its non-planar, chair-like conformation and two nitrogen atoms provide a rigid yet versatile linker. One nitrogen typically anchors to the core scaffold (the indole), while the second nitrogen serves as a key point for derivatization, allowing for the introduction of various substituents to fine-tune potency, selectivity, and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[5]

This modular design allows chemists to rapidly generate large libraries of compounds, systematically exploring the chemical space around a biological target to identify candidates with optimal therapeutic profiles.

Synthesis and Derivatization Strategies

The generation of novel therapeutic agents from the 4-(piperazin-1-yl)-1H-indole core relies on robust and flexible synthetic methodologies. A common approach involves a multi-step process that allows for diversification at key positions on the scaffold.

General Synthetic Workflow

A generalized workflow for synthesizing and derivatizing the scaffold often begins with a commercially available indole precursor. The piperazine moiety is introduced, and subsequent reactions at the indole nitrogen (N1) or the distal piperazine nitrogen (N4') enable the creation of diverse chemical libraries.

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways A Substituted Indole Precursor B Introduction of Piperazine Moiety A->B C 4-(Piperazin-1-yl)-1H-indole (Core Scaffold) B->C D N1-Sulfonylation (e.g., Arylsulfonyl chloride) C->D Path 1: CNS Agents E N4'-Alkylation/Acylation (e.g., R-X, R-COCl) C->E Path 2: Anticancer Agents F Mannich Reaction (at C3 position) C->F Path 3: Anti-inflammatory Agents G Final Derivative Library (Therapeutic Candidates) D->G E->G F->G

Caption: Generalized workflow for synthesis and derivatization.

Therapeutic Applications of Scaffold Derivatives

The true therapeutic value of 4-(piperazin-1-yl)-1H-indole is realized through its derivatives, which have shown significant promise in several key therapeutic areas.

Central Nervous System (CNS) Disorders: Targeting the 5-HT₆ Receptor
  • Mechanistic Rationale: The serotonin 6 (5-HT₆) receptor, located almost exclusively in the CNS, is a compelling target for cognitive disorders like Alzheimer's disease. It is a G-protein coupled receptor that modulates cholinergic and glutamatergic neurotransmission. Blockade (antagonism) of the 5-HT₆ receptor has been shown to increase acetylcholine and glutamate levels in key brain regions, a mechanism hypothesized to enhance cognitive processes such as learning and memory.[6]

  • Preclinical Evidence: A series of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl indole derivatives were designed and synthesized as potent 5-HT₆ receptor ligands.[7] The lead compound from this series demonstrated high in vitro binding affinity, a favorable pharmacokinetic profile, and, most importantly, pro-cognitive activity in animal models.[7] This provides strong validation for using the scaffold to target cognitive decline.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal ht6 5-HT₆ Receptor ac Acetylcholine (ACh) Release ht6->ac Inhibits cog Cognitive Function (Learning, Memory) ac->cog Enhances antagonist Scaffold-Based 5-HT₆ Antagonist antagonist->ht6 Blocks

Caption: Mechanism of 5-HT₆ receptor antagonist action.

Oncology: Inhibition of Cell Proliferation

The scaffold has proven to be an excellent foundation for developing potent anticancer agents acting through various mechanisms.

  • Mechanism 1: Tubulin Polymerization Inhibition: Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). Molecules that interfere with microtubule dynamics (polymerization or depolymerization) can arrest the cell cycle, ultimately triggering programmed cell death (apoptosis). Several N-acyl-piperazine derivatives have been identified as potent tubulin polymerization inhibitors that bind at the colchicine binding site.[8]

  • Mechanism 2: Kinase Inhibition: Other derivatives, such as pyrazolinyl-indole compounds, have been developed as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR).[9] Overactivity of EGFR is a known driver in many cancers, and its inhibition can halt tumor growth.

  • Preclinical Evidence: Arylamide derivatives incorporating the piperazine moiety have demonstrated potent, low-nanomolar inhibitory activity against a range of human cancer cells, with particularly strong effects on liver cancer lines.[8] These compounds were shown to arrest the cell cycle in the G2/M phase and induce apoptosis.[8] Similarly, certain N-substituted 3-methylindole derivatives with a piperazinyl-methyl group showed selective cytotoxic effects against MCF-7 breast cancer cells.[10]

Table 2: In Vitro Anticancer Activity of Selected Scaffold Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)MechanismReference
Arylamide DerivativeSMMC-7721 (Liver)0.089Tubulin Inhibition[8]
Arylamide DerivativeHuH-7 (Liver)0.092Tubulin Inhibition[8]
N-Substituted IndoleMCF-7 (Breast)27Cytotoxicity[10]
N-Substituted IndoleMCF-7 (Breast)31Cytotoxicity[10]
Anti-inflammatory and Analgesic Applications

Chronic inflammation is a hallmark of numerous diseases. Derivatives of the 4-(piperazin-1-yl)-1H-indole scaffold have demonstrated potential in modulating inflammatory and pain pathways.

  • Mechanistic Rationale: The anti-inflammatory and anti-nociceptive (pain-reducing) effects of these compounds appear to be multi-faceted. Evidence suggests involvement of the serotonergic pathway.[11] Furthermore, studies have shown that piperazine-pyrazole derivatives can reduce the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), which are central mediators of the inflammatory cascade.[12] Some derivatives also exhibit direct antioxidant activity, scavenging free radicals that contribute to cellular damage during inflammation.[13]

  • Preclinical Evidence: In standard animal models of inflammation, such as the carrageenan-induced paw edema test, piperazine derivatives significantly reduced swelling and inflammatory cell migration.[11][12] In pain models, such as the formalin test, these compounds reduced pain behaviors in both the acute neurogenic phase and the persistent inflammatory phase.[11]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This protocol is a standard, self-validating system for assessing in vivo anti-inflammatory activity.

  • Animal Acclimatization: Male Wistar rats (180-220g) are acclimatized for 7 days under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).

  • Grouping and Dosing: Animals are randomly divided into groups (n=6 per group):

    • Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, p.o.)

    • Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Test Compound Group(s) (e.g., Scaffold Derivative, 15 and 30 mg/kg, p.o.)

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer. This serves as the baseline (0-hour) reading.

  • Compound Administration: The vehicle, positive control, or test compound is administered orally (p.o.) to the respective groups.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement: Paw volume is measured again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

  • Statistical Evaluation: Data are expressed as mean ± SEM. Statistical significance between groups is determined using a one-way ANOVA followed by a Dunnett's post-hoc test. A p-value < 0.05 is considered statistically significant.

Future Directions and Conclusion

The 4-(piperazin-1-yl)-1H-indole scaffold has unequivocally demonstrated its value as a versatile platform for the discovery of novel therapeutic agents. The existing body of preclinical evidence is robust, particularly in the fields of cognitive enhancement, oncology, and anti-inflammatory research.

The path forward requires a focused effort on translating these promising findings. Future research should prioritize:

  • Lead Optimization: Systematically modifying the most potent hits to improve their ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

  • In Vivo Efficacy Studies: Moving beyond basic proof-of-concept models to more complex and disease-relevant animal models.

  • Pharmacodynamic and Biomarker Studies: Elucidating the precise in vivo target engagement and downstream biological effects of lead compounds to confirm their mechanisms of action.

References

A Technical Guide to the Structure-Activity Relationships of 4-(Piperazin-1-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Discovery

The 4-(piperazin-1-yl)-1H-indole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this versatile core, synthesizing data from numerous studies to offer field-proven insights for researchers, scientists, and drug development professionals. The unique combination of the indole nucleus, a key element in many natural and synthetic bioactive molecules, with the synthetically tractable piperazine ring allows for systematic modifications that can fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles.[4][5] This scaffold has been successfully employed to develop potent ligands for targets including serotonin receptors, dopamine receptors, and enzymes like fatty acid amide hydrolase (FAAH), demonstrating its broad therapeutic potential.[6][7][8]

Core Pharmacophore and Synthetic Strategy

The 4-(piperazin-1-yl)-1H-indole pharmacophore can be dissected into three primary regions for SAR analysis:

  • The Indole Core: The bicyclic aromatic indole ring system.

  • The Piperazine Linker: The six-membered heterocycle connecting the indole to the terminal group.

  • The Terminal Moiety: The substituent attached to the N4 nitrogen of the piperazine ring.

A general and robust synthetic approach to access this scaffold is crucial for generating analog libraries for SAR studies. The most common strategies involve coupling a protected or unprotected piperazine with a functionalized indole, often an aryl halide. Methods like the Palladium-catalyzed Buchwald-Hartwig amination are frequently employed for their efficiency in forming the critical C-N bond between the indole C4 position and the piperazine N1 nitrogen.[4] Subsequent modification of the piperazine N4 position is typically achieved through N-alkylation or amide bond formation.

Visualizing the General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for the creation of 4-(piperazin-1-yl)-1H-indole derivatives.

G cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Diversification Indole 4-Bromo-1H-indole Coupled Boc-protected 4-(piperazin-1-yl)-1H-indole Indole->Coupled Pd Catalyst (e.g., Buchwald-Hartwig) Piperazine Boc-Piperazine Piperazine->Coupled Deprotected 4-(Piperazin-1-yl)-1H-indole Coupled->Deprotected Acidic Conditions (e.g., TFA, HCl) Final Final Derivative Deprotected->Final Base Reagent R-X (Alkyl Halide, Acyl Chloride, etc.) Reagent->Final

Caption: General synthetic route for 4-(piperazin-1-yl)-1H-indole derivatives.

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of these derivatives can be profoundly altered by strategic modifications at each of the three core regions.

Modifications of the Indole Core

The indole ring itself offers several positions for substitution (N1, C2, C3, C5, C6, C7), each influencing the molecule's interaction with its target and its metabolic stability.

  • N1-Position: The indole nitrogen is a common site for modification. In the context of 5-HT6 receptor ligands, attaching an arylsulfonyl group to the N1 position has been shown to be a successful strategy for achieving high-affinity antagonists.[6] This large, electron-withdrawing group can anchor the molecule in the receptor binding pocket and influence the orientation of the rest of the scaffold.

  • C3-Position: For 5-HT6 receptor antagonists, the introduction of a difluoromethyl group at the C3 position has been demonstrated to significantly improve pharmacokinetic properties, leading to higher bioavailability compared to a methyl group.[9]

  • Other Positions (C5, C6, C7): Substitutions on the benzene portion of the indole ring can modulate properties like lipophilicity and electronic distribution. Halogenation, for instance, can enhance metabolic stability and introduce potential halogen bonding interactions with the target protein.

The Role of the Piperazine Linker

The piperazine ring is more than a simple linker; its conformational properties and basicity are critical for activity.[1][2] It is typically protonated at physiological pH, allowing it to form key ionic interactions with acidic residues (e.g., Aspartate) in receptor binding pockets, a common feature for aminergic G-protein coupled receptors (GPCRs).[2] While the unsubstituted piperazine is most common, replacing it with a piperidine scaffold has been shown to significantly affect activity in studies on FAAH inhibitors.[8][10]

Influence of the Terminal Moiety

This region is the most common site for diversification and often dictates the primary pharmacology and selectivity of the compound.

  • For Dopamine D3/D2 Receptor Antagonists: The terminal moiety is crucial for achieving selectivity between the highly homologous D2 and D3 receptors.[7][11] SAR studies have shown that attaching a carboxamide group via a butyl linker to the piperazine nitrogen, with a terminal aza-aromatic unit like an indolyl or benzimidazolyl group, can yield potent and selective D3 antagonists.[7] The nature of this terminal aromatic system is a key determinant of binding affinity and selectivity.[12]

  • For FAAH Inhibitors: Carbamate-based terminal groups are highly effective for inhibiting the serine hydrolase FAAH.[13][14] The terminal moiety often consists of an O-aryl carbamate which irreversibly acylates the active site serine of the enzyme. The substitution pattern on the terminal aryl ring significantly impacts inhibitory potency.

  • For Cytotoxic Agents: When targeting cancer cells, the terminal group is often a substituted phenyl ring. Studies on 3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivatives revealed that compounds with di-chloro substitution on the terminal phenyl ring exhibited the most potent cytotoxic activity against liver, breast, and colon cancer cell lines.[15]

Visualizing the Core Structure-Activity Relationships

This diagram summarizes the key modification points on the 4-(piperazin-1-yl)-1H-indole scaffold and their general impact on activity.

Caption: Key SAR points on the 4-(piperazin-1-yl)-1H-indole scaffold.

Case Study: Dopamine D3 Receptor Antagonism

The development of selective dopamine D3 receptor (D3R) antagonists is a promising therapeutic strategy for substance abuse and neuropsychiatric disorders.[7] The high homology with the D2 receptor, however, presents a significant selectivity challenge.[11] The 4-(piperazin-1-yl)-1H-indole scaffold has been instrumental in navigating this challenge.

Key SAR Findings for D3R Antagonists:
Compound MoietyModificationImpact on ActivityReference
Terminal Group Replacement of imidazo[1,2-a]pyridine with a 2-indolyl moiety2.6-fold lower D3R binding potency[7]
Terminal Group Replacement of imidazo[1,2-a]pyridine with a 2-benzimidazoleComparable D3R binding, but reduced selectivity[7]
Linker Acylaminobutyl linker between piperazine and terminal arylEssential for optimal D3R binding and selectivity[7]

These findings underscore that while the core indole-piperazine structure provides the foundational geometry, the terminal carboxamide region is the primary determinant for achieving high D3R affinity and selectivity over the D2R.

Dopamine D3 Receptor Signaling Pathway

D3 receptors are Gi/o-coupled GPCRs. Upon activation by dopamine, they inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists of the D3R block this process.

D3R_Pathway Simplified D3 Receptor Signaling Cascade cluster_membrane Cell Membrane cluster_downstream Dopamine Dopamine (Agonist) D3R Dopamine D3 Receptor Dopamine->D3R Activates Antagonist 4-(Piperazin-1-yl)-1H-indole Derivative (Antagonist) Antagonist->D3R Blocks Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts PKA Protein Kinase A (Inactive) ATP ATP ATP->AC PKA_active Protein Kinase A (Active) Response Cellular Response

Caption: Antagonism of the Dopamine D3 receptor signaling pathway.

Experimental Protocols

To ensure the trustworthiness and replicability of SAR findings, standardized and detailed experimental protocols are essential.

Protocol 1: Representative Synthesis of a 4-(Piperazin-1-yl)-1H-indole Derivative

This protocol describes the synthesis of an N-aryl derivative via Buchwald-Hartwig amination followed by N-alkylation.

Step 1: Buchwald-Hartwig Amination

  • To an oven-dried flask under an inert atmosphere (N2 or Ar), add 4-bromo-1H-indole (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand (e.g., BINAP, 0.04 eq).

  • Add sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene as the solvent.

  • Heat the reaction mixture at 100-110 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite to remove the catalyst.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Boc Deprotection

  • Dissolve the purified product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (4-5 eq) or a 4M HCl solution in dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC/LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product as a salt, or neutralize with a saturated NaHCO3 solution and extract with an organic solvent to obtain the free base.

Step 3: N-Alkylation

  • Dissolve the deprotected piperazine intermediate (1.0 eq) in an aprotic solvent like DMF or acetonitrile.

  • Add a base such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2-3 eq).

  • Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (50-60 °C) until completion.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Protocol 2: FAAH Inhibition Assay (Fluorometric)

This protocol outlines a common method to determine the IC50 of a test compound against fatty acid amide hydrolase (FAAH).

  • Reagent Preparation:

    • Assay Buffer: Tris-HCl (e.g., 50 mM, pH 9.0).

    • Enzyme: Recombinant human FAAH, diluted in assay buffer to the desired concentration.

    • Substrate: Anandamide-d4 or a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin (AAMC).

    • Test Compounds: Prepare a stock solution in DMSO and perform serial dilutions.

  • Assay Procedure:

    • In a 96-well microplate, add 2 µL of the test compound dilution (or DMSO for control).

    • Add 178 µL of the FAAH enzyme solution to each well and pre-incubate for 15 minutes at 37 °C.

    • Initiate the reaction by adding 20 µL of the substrate solution.

    • Incubate the plate at 37 °C for 30-60 minutes.

    • Stop the reaction (if necessary, depending on the detection method).

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 380/460 nm for AMC product).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The 4-(piperazin-1-yl)-1H-indole scaffold remains a highly productive platform for the discovery of novel therapeutics. The extensive SAR data available highlight clear strategies for modulating activity and selectivity against various targets. Future efforts will likely focus on leveraging this scaffold for multi-target ligands, particularly for complex diseases like cancer and neurodegenerative disorders, where hitting multiple nodes in a disease pathway can be beneficial.[2] Furthermore, the application of advanced computational techniques, such as 3D-QSAR and molecular docking, will continue to refine the rational design of next-generation inhibitors with improved potency and optimized ADME properties.[16] The synthetic versatility and proven track record of this privileged core ensure its continued prominence in medicinal chemistry for years to come.

References

investigating the pharmacokinetics of indole-piperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacokinetics of Indole-Piperazine Compounds

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Indole-Piperazine Scaffold

The fusion of an indole nucleus and a piperazine ring creates a privileged scaffold in modern medicinal chemistry. This combination is not a fortuitous discovery but a strategic design choice, present in a multitude of FDA-approved drugs for diverse therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2][3][4] The indole moiety, a key component of the amino acid tryptophan, offers a rich electronic profile and versatile reaction handles, allowing it to interact with a wide array of biological targets.[2][5][6] The piperazine ring, a six-membered heterocycle, is prized for its physicochemical properties; its two nitrogen atoms can be functionalized to modulate basicity, polarity, and solubility, which are critical determinants of a molecule's pharmacokinetic profile.[1][3][7][8]

The piperazine moiety is frequently incorporated into drug candidates to optimize absorption, distribution, metabolism, and excretion (ADME) properties.[1][7] Its ability to improve aqueous solubility and cellular permeability makes it an invaluable tool for enhancing bioavailability.[3] This guide provides a comprehensive technical overview of the pharmacokinetic journey of indole-piperazine compounds, from administration to elimination, offering field-proven insights into their experimental investigation for researchers, scientists, and drug development professionals.

Part 1: The ADME Profile of Indole-Piperazine Compounds

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate is fundamental to predicting its efficacy and safety. For indole-piperazine derivatives, the interplay between the two core moieties dictates their behavior in the body.

Absorption

The oral bioavailability of indole-piperazine compounds is highly variable and dependent on the specific substituents on both the indole and piperazine rings.[9] The basic nature of the piperazine ring (pKa ~9.8) means it is typically protonated at physiological pH, which can enhance solubility but may limit passive diffusion across the gastrointestinal tract.

Key factors influencing absorption include:

  • Lipophilicity: A delicate balance is required. While sufficient lipophilicity is needed to cross cell membranes, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance.

  • Transporter Interactions: The piperazine scaffold can make compounds substrates for efflux transporters like P-glycoprotein (P-gp).[10][11] P-gp is highly expressed in the intestinal epithelium and actively pumps xenobiotics back into the intestinal lumen, thereby reducing net absorption and bioavailability.[11][12]

Distribution

Once absorbed, indole-piperazine compounds distribute throughout the body. The extent of distribution is governed by:

  • Plasma Protein Binding: Many of these compounds exhibit high affinity for plasma proteins like albumin and alpha-1-acid glycoprotein.[13][14] This binding is reversible, and only the unbound (free) fraction of the drug is available to exert its pharmacological effect and undergo metabolism or excretion.

  • Volume of Distribution (Vd): The physicochemical properties of the compound determine its tendency to remain in the systemic circulation or distribute into tissues. Compounds like the antidepressant vortioxetine, which features this scaffold, have a very large volume of distribution (~2600 L), indicating extensive tissue distribution.[15]

Metabolism: The Central Role of Cytochrome P450

Metabolism is the most critical phase in the clearance of indole-piperazine compounds. The process is dominated by oxidation reactions catalyzed by the cytochrome P450 (CYP) enzyme superfamily, primarily in the liver.[16][17]

  • Key Metabolic Pathways:

    • Indole Ring Oxidation: The indole nucleus is susceptible to aromatic hydroxylation at various positions.

    • Piperazine Ring Metabolism: The piperazine moiety commonly undergoes N-dealkylation, where substituents on one of the nitrogen atoms are cleaved. Ring-opening and subsequent oxidation are also possible.

    • Phase II Conjugation: Following oxidation, metabolites are often conjugated with glucuronic acid via UDP-glucuronosyltransferase (UGT) enzymes, rendering them more water-soluble for easier excretion.[15][17]

  • Major CYP Isoforms Involved:

    • CYP2D6 and CYP3A4 are frequently the primary enzymes responsible for the metabolism of piperazine-based drugs.[16] For instance, the metabolism of vortioxetine is mainly driven by CYP2D6.[15][17]

    • Other isoforms, including CYP2C9 and CYP2C19, can also play a role depending on the compound's specific structure.[13][16]

The involvement of specific CYP enzymes has significant clinical implications. Co-administration of drugs that are potent inhibitors or inducers of these enzymes can lead to clinically relevant drug-drug interactions (DDIs).[10][18][19] For example, co-administration of vortioxetine with a strong CYP2D6 inhibitor like bupropion increases vortioxetine exposure.[15][17]

cluster_ADME Pharmacokinetic Investigation Workflow InVitro In Vitro Screening (Metabolic Stability, CYP ID) InVivo In Vivo PK Study (Rat, Mouse) InVitro->InVivo Promising Stability Lead_Opt Lead Optimization (SAR Guided) InVivo->Lead_Opt Suboptimal PK (e.g., Low Bioavailability) DDI_Study Drug-Drug Interaction (DDI) Assessment InVivo->DDI_Study Favorable PK Profile Lead_Opt->InVitro New Analogues Candidate Preclinical Candidate Selection DDI_Study->Candidate

Caption: A typical workflow for investigating the pharmacokinetics of new drug candidates.

Excretion

The final step is the elimination of the parent drug and its metabolites from the body. For indole-piperazine compounds, excretion occurs through two primary routes:

  • Renal Excretion: Water-soluble metabolites, particularly glucuronide conjugates, are primarily excreted in the urine.[13][20]

  • Biliary/Fecal Excretion: Less polar compounds and some metabolites can be excreted into the bile and subsequently eliminated in the feces.[13]

Part 2: Core Experimental Protocols

To characterize the pharmacokinetic profile of an indole-piperazine compound, a series of standardized in vitro and in vivo experiments are essential.

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of a compound in the liver, providing an early prediction of its metabolic fate in vivo.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating solution (cofactor for CYP enzymes) containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • Pre-warm the HLM suspension and test compound dilution to 37°C for 5 minutes.

    • Initiate the reaction by adding the pre-warmed NADPH regenerating solution. The final test compound concentration should be low (e.g., 1 µM) to ensure first-order kinetics.

    • The final incubation volume is typically 200 µL.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture (e.g., 25 µL).

  • Reaction Quenching:

    • Immediately stop the reaction by adding the aliquot to a quenching solution (e.g., 100 µL of ice-cold acetonitrile) containing an internal standard. The acetonitrile precipitates the microsomal proteins.

  • Sample Processing & Analysis:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

    • Transfer the supernatant to a new plate or vial for analysis.

    • Quantify the remaining parent compound at each time point using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[21][22]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • The slope of the resulting line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

Trustworthiness Check: The protocol's validity is ensured by including positive control compounds with known metabolic rates (e.g., testosterone for high clearance, verapamil for moderate clearance) and a negative control incubation without the NADPH cofactor to check for non-enzymatic degradation.

cluster_Metabolism Common Metabolic Pathways of Indole-Piperazine Core Parent Indole-Piperazine Parent Compound CYP2D6 CYP2D6 Parent->CYP2D6 CYP3A4 CYP3A4 Parent->CYP3A4 Hydroxylated Hydroxylated Metabolite (on Indole Ring) CYP2D6->Hydroxylated Oxidation Dealkylated N-Dealkylated Metabolite (on Piperazine Ring) CYP3A4->Dealkylated Oxidation UGT UGT Enzymes Hydroxylated->UGT Phase II Dealkylated->UGT Phase II Conjugate Glucuronide Conjugate (Excretable) UGT->Conjugate

Caption: Key oxidative and conjugative metabolic pathways for indole-piperazine drugs.

Protocol: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats

Objective: To determine key pharmacokinetic parameters like Cmax, Tmax, AUC, half-life, and absolute bioavailability.

Methodology:

  • Animal Acclimatization & Catheterization:

    • Acclimate male Sprague-Dawley rats (250-300g) for at least 3 days.

    • For the intravenous (IV) group, surgically implant a catheter in the jugular vein for blood sampling.

  • Dosing:

    • Divide animals into two groups (n=3-5 per group).

    • Group 1 (Oral - PO): Administer the compound via oral gavage at a specific dose (e.g., 10 mg/kg) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Group 2 (Intravenous - IV): Administer the compound as a bolus via the tail vein at a lower dose (e.g., 1 mg/kg) in a saline/solubilizing agent vehicle. An IV arm is essential for determining absolute bioavailability.

  • Blood Sampling:

    • Collect serial blood samples (~100 µL) from the jugular vein (IV group) or saphenous vein (PO group) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation:

    • Immediately centrifuge the blood samples (e.g., 4000 g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to labeled cryovials and store at -80°C until analysis.

  • Bioanalysis:

    • Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the drug concentration in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Part 3: Data Presentation and Interpretation

Quantitative data from pharmacokinetic studies are best summarized in a clear, tabular format.

Table 1: Representative Pharmacokinetic Parameters of Compound X in Rats

ParameterOral (10 mg/kg)Intravenous (1 mg/kg)
Tmax (h) 1.5 ± 0.5N/A
Cmax (ng/mL) 450 ± 85980 ± 120
AUC₀-t (ng·h/mL) 2850 ± 4101150 ± 190
AUC₀-inf (ng·h/mL) 2980 ± 4501180 ± 200
t½ (h) 5.8 ± 1.25.5 ± 0.9
Bioavailability (F%) 25.3%N/A
Data are presented as mean ± standard deviation.

Interpretation: The data for "Compound X" show moderate oral absorption, indicated by a Tmax of 1.5 hours and an absolute bioavailability of 25.3%. The half-life of approximately 5-6 hours suggests that twice-daily dosing might be required to maintain therapeutic concentrations. The low bioavailability could be due to poor absorption, significant first-pass metabolism in the liver, or both, warranting further investigation.

Conclusion

The indole-piperazine scaffold is a powerful asset in drug discovery, offering a robust framework for creating potent and pharmacologically active molecules.[3][4][7] However, its successful translation into a clinical candidate hinges on a thorough understanding and optimization of its pharmacokinetic properties. The interplay between the indole and piperazine moieties creates a complex ADME profile governed by physicochemical properties, metabolic enzymes like CYP2D6 and CYP3A4, and efflux transporters such as P-glycoprotein.[11][16] A systematic investigation using the standardized in vitro and in vivo protocols detailed in this guide is paramount. By explaining the causality behind experimental choices and ensuring that every protocol is a self-validating system, researchers can confidently navigate the challenges of drug development and unlock the full therapeutic potential of this versatile chemical scaffold.

References

Preliminary Biological Evaluation of 4-(piperazin-1-yl)-1H-indole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds, including neurotransmitters, alkaloids, and approved pharmaceuticals. Similarly, the piperazine ring is a common motif in centrally acting agents, imparting favorable pharmacokinetic properties and offering a versatile point for structural modification.[1] The conjugation of these two pharmacophores in 4-(piperazin-1-yl)-1H-indole presents a novel chemical entity with significant potential for therapeutic intervention, particularly within the central nervous system (CNS). This guide provides a comprehensive framework for the preliminary biological evaluation of this compound, outlining a logical progression of in vitro and in vivo assays designed to elucidate its cytotoxic, pharmacodynamic, and pharmacokinetic profiles. The methodologies described herein are grounded in established scientific principles and regulatory considerations, ensuring the generation of robust and reliable data for informed decision-making in the early stages of drug discovery.

Chapter 1: Initial In Vitro Profiling: Cytotoxicity and Primary Target Engagement

The initial phase of evaluation focuses on assessing the general cytotoxicity of 4-(piperazin-1-yl)-1H-indole and exploring its potential interaction with key biological targets. This foundational data is crucial for determining the therapeutic window and guiding further, more specific investigations.

General Cytotoxicity Assessment

Prior to investigating specific pharmacological activities, it is imperative to determine the compound's intrinsic cytotoxicity. This is a critical first step in the discovery and development of new therapeutic agents.[2] A widely accepted and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[3]

Experimental Protocol: MTT Assay

  • Cell Culture: A panel of cell lines should be selected to represent both cancerous and non-cancerous tissues. For a broad initial screen, this could include a human breast adenocarcinoma cell line (e.g., MCF-7) and a non-cancerous human cell line (e.g., human umbilical vein endothelial cells - HUVECs).[3] Cells are to be cultured in their respective recommended media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: A stock solution of 4-(piperazin-1-yl)-1H-indole is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a standard period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: Following the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is then measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[2]

Data Presentation: Cytotoxicity Profile

Cell LineCompoundIC50 (µM)
MCF-74-(piperazin-1-yl)-1H-indoleExperimental Value
HUVEC4-(piperazin-1-yl)-1H-indoleExperimental Value
Additional Cell Lines4-(piperazin-1-yl)-1H-indoleExperimental Value

Causality Behind Experimental Choices: The use of both cancerous and non-cancerous cell lines allows for an initial assessment of selectivity. A compound with significantly higher potency against cancer cells compared to normal cells would be of interest for oncological applications.[3]

Primary Target Screening: Focus on CNS Receptors

Given the prevalence of the indole and piperazine motifs in CNS-active drugs, a primary target screening campaign is warranted.[1][4] This can be efficiently conducted using commercially available radioligand binding assay panels that cover a wide range of CNS receptors, ion channels, and transporters.

Experimental Workflow: Radioligand Binding Assays

Caption: Workflow for primary CNS target screening.

Methodology:

  • Compound Submission: A sample of 4-(piperazin-1-yl)-1H-indole is submitted to a specialized contract research organization (CRO) offering radioligand binding services.

  • Assay Performance: The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of receptors, typically including serotonergic, dopaminergic, adrenergic, and histaminergic subtypes. The assay measures the ability of the test compound to displace a specific radiolabeled ligand from its receptor.

  • Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.

  • Follow-up Studies: For any identified hits, dose-response curves are generated to determine the binding affinity (Ki) of the compound for the specific receptor.

Chapter 2: In Vitro Safety Pharmacology

Early assessment of potential safety liabilities is a cornerstone of modern drug discovery. This chapter details key in vitro assays to evaluate the potential for cardiotoxicity and mutagenicity.

Cardiotoxicity Assessment: hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[5] Therefore, early evaluation of a compound's activity at this channel is a critical safety assessment.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.[5]

  • Automated Patch Clamp System: An automated patch-clamp system (e.g., QPatch or SyncroPatch) is employed for high-throughput analysis.[5]

  • Compound Application: The compound is applied to the cells at a range of concentrations.

  • Electrophysiological Recording: The hERG channel current is recorded before and after the application of the compound.

  • Data Analysis: The percentage of inhibition of the hERG current is calculated for each concentration, and an IC50 value is determined.[5]

Data Presentation: hERG Inhibition Profile

CompoundIC50 (µM)
4-(piperazin-1-yl)-1H-indoleExperimental Value
Positive Control (e.g., E-4031)Known Value
Mutagenicity Assessment: Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[6][7] A positive result in this test indicates that the compound can cause mutations in the DNA of the test organism and may therefore be a carcinogen.[6]

Experimental Protocol: Ames Test

  • Bacterial Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it) are used.[7]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.

  • Compound Exposure: The bacterial strains are exposed to various concentrations of 4-(piperazin-1-yl)-1H-indole on a histidine-deficient agar medium.

  • Incubation and Colony Counting: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[8]

Chapter 3: In Vivo Behavioral Pharmacology

Based on the in vitro target profile, in vivo behavioral models are employed to assess the potential therapeutic effects of 4-(piperazin-1-yl)-1H-indole, particularly for anxiolytic and antidepressant activities, which are common for piperazine derivatives.[4]

Assessment of Anxiolytic-like Activity

Several well-validated animal models can be used to screen for anxiolytic-like effects.[9] The elevated plus maze (EPM) and light-dark box (LDB) tests are commonly used first-line screens.[10]

Experimental Protocol: Elevated Plus Maze (EPM)

  • Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Animal Model: Mice or rats are used.

  • Compound Administration: The animals are administered 4-(piperazin-1-yl)-1H-indole or a vehicle control at a predetermined time before the test. A positive control, such as diazepam, is also included.

  • Test Procedure: Each animal is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

  • Behavioral Scoring: The time spent in and the number of entries into the open and closed arms are recorded. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.[11]

Experimental Protocol: Light-Dark Box (LDB)

  • Apparatus: The LDB consists of a small, dark compartment and a larger, brightly illuminated compartment.

  • Test Procedure: An animal is placed in the dark compartment and the time it takes to enter the light compartment, as well as the total time spent in the light compartment, are recorded.

  • Behavioral Interpretation: Anxiolytic compounds typically increase the time spent in the light compartment.[10]

Assessment of Antidepressant-like Activity

The forced swim test (FST) and the tail suspension test (TST) are widely used behavioral despair models for screening potential antidepressant drugs.[12]

Experimental Protocol: Forced Swim Test (FST)

  • Apparatus: A transparent cylinder filled with water.

  • Test Procedure: Mice are placed in the cylinder for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded.

  • Behavioral Interpretation: A decrease in the duration of immobility is indicative of an antidepressant-like effect.[12]

Experimental Protocol: Tail Suspension Test (TST)

  • Apparatus: A horizontal bar from which a mouse can be suspended by its tail.

  • Test Procedure: Mice are suspended by their tails for a 6-minute session, and the duration of immobility is recorded.

  • Behavioral Interpretation: A reduction in the immobility time suggests an antidepressant-like effect.[12]

Chapter 4: Preliminary Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is essential for its development as a drug.[13]

In Vitro Metabolic Stability: CYP450 Inhibition Assay

Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism.[14] Assessing the potential of a compound to inhibit these enzymes is crucial to predict drug-drug interactions.[14]

Experimental Protocol: CYP450 Inhibition Assay

  • Enzyme Source: Human liver microsomes are used as the source of CYP enzymes.

  • Probe Substrates: Specific probe substrates for the major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) are used.[15]

  • Assay Procedure: The test compound and a probe substrate are incubated with human liver microsomes. The formation of the metabolite of the probe substrate is measured.

  • Data Analysis: A decrease in the formation of the metabolite in the presence of the test compound indicates inhibition. An IC50 value for the inhibition of each CYP isoform is determined.[14]

Data Presentation: CYP450 Inhibition Profile

CYP IsoformIC50 (µM)
CYP1A2Experimental Value
CYP2C9Experimental Value
CYP2C19Experimental Value
CYP2D6Experimental Value
CYP3A4Experimental Value
In Vivo Pharmacokinetic Study

A preliminary in vivo pharmacokinetic study in a rodent model (e.g., rats) provides essential information on the compound's bioavailability, clearance, and half-life.[16]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing: The compound is administered via both intravenous (IV) and oral (PO) routes to different groups of animals.

  • Blood Sampling: Blood samples are collected at various time points after dosing.

  • Bioanalysis: The concentration of the compound in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.[17]

  • Pharmacokinetic Analysis: Key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F), are calculated.

Logical Relationship: Integrated Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Decision Point A Cytotoxicity Assays H Lead Candidate Selection A->H B Primary Target Screening F Behavioral Models (Anxiety, Depression) B->F C hERG Assay C->H D Ames Test D->H E CYP450 Inhibition G Pharmacokinetic Study E->G F->H G->H

Caption: Integrated workflow for preliminary biological evaluation.

Conclusion

This technical guide provides a structured and comprehensive approach to the preliminary biological evaluation of 4-(piperazin-1-yl)-1H-indole. By systematically assessing its cytotoxicity, primary target interactions, safety pharmacology, in vivo efficacy, and pharmacokinetic properties, researchers can build a robust data package to support the advancement of this novel chemical entity in the drug discovery pipeline. The emphasis on causality and the integration of in vitro and in vivo data will enable a thorough understanding of the compound's potential and guide its future development.

References

An In-depth Technical Guide to the Chemical Reactivity of the 4-(Piperazin-1-yl)-1H-indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(piperazin-1-yl)-1H-indole scaffold is a cornerstone "privileged structure" in modern medicinal chemistry, forming the core of numerous clinically relevant agents, particularly in oncology and neuroscience.[1] Its synthetic versatility and rich chemical reactivity are central to the development of novel therapeutics. This guide provides an in-depth exploration of the scaffold's reactivity, offering a framework for researchers engaged in drug discovery and development. We will dissect the key reactive sites—the piperazine nitrogens, the indole nitrogen, and the indole ring itself—elucidating the principles that govern their functionalization. This document moves beyond mere procedural descriptions to explain the underlying causality of experimental choices, providing field-proven insights and self-validating protocols for key transformations, including N-alkylation, N-arylation, acylation, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

Introduction: The Strategic Importance of the Scaffold

The indole nucleus is a ubiquitous feature in a vast array of natural products and synthetic molecules with profound biological significance.[1] When fused with a piperazine ring at the 4-position, the resulting scaffold gains a unique combination of structural rigidity and functional adaptability. The piperazine moiety, with its two nitrogen atoms, not only enhances aqueous solubility and bioavailability but also serves as a versatile synthetic handle for introducing diverse substituents to modulate target affinity, selectivity, and pharmacokinetic properties.[2][3] This has led to its incorporation into a multitude of drug candidates targeting G-protein coupled receptors (GPCRs), kinases, and other critical cellular targets.[4][5] Understanding the distinct reactivity of each component of this scaffold is therefore paramount for the efficient design and synthesis of next-generation therapeutics.

Structural Features and Lability: A Map of Reactivity

The chemical behavior of the 4-(piperazin-1-yl)-1H-indole core is dictated by the electronic interplay between the electron-rich indole ring and the basic piperazine substituent. The scaffold possesses three primary sites for chemical modification, each with distinct reactivity profiles.

  • N4' of Piperazine: The terminal, secondary amine nitrogen of the piperazine ring is the most nucleophilic and basic site on the molecule, making it the primary target for a wide range of functionalization reactions.

  • Indole Ring (C3, C2, C5, C7): The indole ring is highly susceptible to electrophilic aromatic substitution (EAS). The lone pair of the indole nitrogen (N1) activates the pyrrole ring, with the C3 position being the most electron-rich and kinetically favored site for electrophilic attack.[6] The piperazine group at C4 further modulates the electron density of the entire indole system.

  • N1 of Indole: The indole N-H proton is weakly acidic and can be deprotonated with a suitable base to generate a nucleophilic anion, allowing for functionalization at this position.

The following diagram illustrates these key reactive centers.

Caption: Key reactive sites on the 4-(piperazin-1-yl)-1H-indole scaffold.

Functionalization of the Piperazine Moiety

The exocyclic secondary amine (N4') of the piperazine ring is the most readily functionalized position. Its high nucleophilicity allows for a broad range of transformations under relatively mild conditions.

N-Alkylation and N-Arylation

Direct N-alkylation and N-arylation are fundamental methods for elaborating the piperazine ring.

  • N-Alkylation: This is typically achieved by reacting the scaffold with an alkyl halide (R-X) in the presence of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to neutralize the generated HX. The choice of solvent is often a polar aprotic one like acetonitrile (MeCN) or dimethylformamide (DMF).

  • N-Arylation (Buchwald-Hartwig Amination): For the formation of a C(aryl)-N bond, the Buchwald-Hartwig cross-coupling reaction is the gold standard. This palladium-catalyzed reaction couples the piperazine nitrogen with an aryl halide or triflate. The selection of the palladium catalyst, phosphine ligand, and base is critical for achieving high yields and can be substrate-dependent.[7]

The diagram below outlines the general workflow for N-alkylation and N-arylation.

G cluster_alkylation N-Alkylation cluster_arylation N-Arylation (Buchwald-Hartwig) start 4-(Piperazin-1-yl)-1H-indole reagent_choice Select Reagent: - Alkyl Halide (R-X) - Aryl Halide (Ar-X) start->reagent_choice alk_base Add Base (e.g., K₂CO₃, DIPEA) reagent_choice->alk_base for R-X ary_catalyst Add Pd Catalyst & Ligand (e.g., Pd₂(dba)₃ + Xantphos) reagent_choice->ary_catalyst for Ar-X alk_solvent Solvent (e.g., DMF, MeCN) alk_base->alk_solvent alk_heat Heat (optional) (e.g., 25-80 °C) alk_solvent->alk_heat alk_reaction Stir until completion (Monitor by TLC/LC-MS) alk_heat->alk_reaction workup Aqueous Work-up & Extraction alk_reaction->workup ary_base Add Base (e.g., Cs₂CO₃, K₃PO₄) ary_catalyst->ary_base ary_solvent Inert Solvent (e.g., Toluene, Dioxane) ary_base->ary_solvent ary_heat Heat (e.g., 80-110 °C) ary_solvent->ary_heat ary_heat->workup purify Purification (e.g., Column Chromatography) workup->purify product N-Substituted Product purify->product

Caption: General workflow for N-alkylation and N-arylation of the piperazine ring.

N-Acylation and Sulfonylation

The piperazine nitrogen readily reacts with acylating and sulfonylating agents. These reactions are typically fast and high-yielding.

  • N-Acylation: Reaction with an acyl chloride or anhydride in the presence of a base like triethylamine (TEA) or pyridine in a solvent such as dichloromethane (DCM) provides the corresponding amide.

  • N-Sulfonylation: Reaction with a sulfonyl chloride proceeds similarly to acylation, yielding a sulfonamide.

  • Dissolution: Dissolve 1.0 equivalent of 4-(piperazin-1-yl)-1H-indole in anhydrous DCM.

  • Base Addition: Add 1.5 equivalents of triethylamine (TEA) and cool the mixture to 0 °C in an ice bath.

    • Causality Insight: Cooling is essential to control the exothermicity of the reaction, especially with reactive acyl chlorides, preventing side-product formation. TEA acts as an acid scavenger for the HCl generated.

  • Reagent Addition: Add 1.1 equivalents of the desired acyl chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

Reactivity of the Indole Core

While the piperazine nitrogen is the most nucleophilic site overall, the indole ring itself is a versatile substrate for functionalization, primarily through electrophilic aromatic substitution (EAS).

Electrophilic Aromatic Substitution (EAS)

The indole ring is an electron-rich aromatic system. Theoretical and experimental data confirm that electrophilic attack occurs preferentially at the C3 position.[6][8] If the C3 position is blocked, substitution may occur at the C2 position, though this is energetically less favorable as it disrupts the aromaticity of the benzene portion of the ring in the reaction intermediate.[9]

Common EAS reactions include:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO) at C3 using a mixture of DMF and phosphorus oxychloride (POCl₃).

  • Mannich Reaction: Aminomethylation at C3 using formaldehyde and a secondary amine.

  • Halogenation: Introduction of bromine or chlorine at C3 using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF to 0 °C. Add 1.2 equivalents of POCl₃ dropwise with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

    • Trustworthiness Note: Pre-formation of the Vilsmeier reagent is critical for reproducible results. The reaction is highly moisture-sensitive.

  • Substrate Addition: Dissolve 1.0 equivalent of the N-protected 4-(piperazin-1-yl)-1H-indole in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.

    • Expertise Insight: It is often advantageous to protect the piperazine nitrogen (e.g., as a Boc-carbamate) before performing EAS on the indole ring to prevent side reactions with the electrophilic reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat to 40-50 °C for 2-6 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice. Basify the solution to pH 8-9 with aqueous NaOH.

  • Isolation: The product often precipitates upon neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate.

  • Purification: Recrystallize or purify by column chromatography as needed.

N1-Alkylation of the Indole Ring

The indole N-H can be deprotonated using a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF to form the indolide anion. This potent nucleophile can then be alkylated or acylated.[10]

Reagent SystemBase StrengthCommon Use Case
NaH in DMF/THF Very StrongGeneral N-alkylation with alkyl halides.
K₂CO₃ in Acetone ModerateAlkylation with highly reactive electrophiles (e.g., benzyl bromide).
Cs₂CO₃ in DMF StrongOften provides better yields for challenging alkylations.

Table 1: Common base systems for indole N1-alkylation.

Advanced Transformations: Metal-Catalyzed Cross-Coupling

To build more complex molecular architectures, metal-catalyzed cross-coupling reactions are indispensable tools.[11][12][13] These reactions typically require a halogenated version of the 4-(piperazin-1-yl)-1H-indole scaffold, which can be prepared via electrophilic halogenation.

Common cross-coupling reactions include:

  • Suzuki Coupling: Pd-catalyzed reaction of a halo-indole with a boronic acid/ester to form a C-C bond.

  • Sonogashira Coupling: Pd/Cu-catalyzed reaction of a halo-indole with a terminal alkyne to form a C-C bond.[12]

  • Heck Coupling: Pd-catalyzed reaction of a halo-indole with an alkene to form a C-C bond.

G start Bromo-4-(piperazin-1-yl)-1H-indole (e.g., 3-Bromo or 5-Bromo derivative) reagents Add: - Aryl/Vinyl Boronic Acid (1.2 eq) - Base (e.g., K₂CO₃, 2.0 eq) start->reagents catalyst Add Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) reagents->catalyst solvent Degassed Solvent (e.g., Dioxane/H₂O, Toluene) catalyst->solvent reaction Heat under Inert Atmosphere (e.g., 80-100 °C, 4-12 h) solvent->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Work-up & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Coupled Product purify->product

Caption: Typical workflow for a Suzuki cross-coupling reaction.

Conclusion and Future Outlook

The 4-(piperazin-1-yl)-1H-indole scaffold presents a rich and predictable reactivity profile that has been expertly exploited by medicinal chemists. The highly nucleophilic piperazine nitrogen allows for straightforward analogue synthesis, while the electron-rich indole core provides multiple avenues for further functionalization through electrophilic substitution and metal-catalyzed cross-coupling. A thorough understanding of the interplay between these reactive sites is crucial for the strategic design of synthetic routes to novel and complex derivatives. Future advancements in this field will likely focus on developing more selective C-H activation and functionalization methods, further expanding the accessible chemical space from this versatile and valuable core.

References

Methodological & Application

detailed synthesis protocol for 4-(piperazin-1-yl)-1H-indole dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4-(piperazin-1-yl)-1H-indole Dihydrochloride

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of this compound, a valuable intermediate in synthetic and medicinal chemistry.[1] The methodology hinges on a robust and widely-utilized palladium-catalyzed C-N cross-coupling reaction, the Buchwald-Hartwig amination, to construct the key arylpiperazine linkage.[2][3] The protocol begins with the coupling of 4-bromo-1H-indole with mono-Boc-protected piperazine, followed by acidic deprotection to yield the target compound as its dihydrochloride salt. This guide is designed for researchers and drug development professionals, offering not only a step-by-step procedure but also critical insights into the rationale behind reagent selection and reaction conditions to ensure reproducibility and high yield.

Introduction

The 4-(piperazin-1-yl)-1H-indole scaffold is a privileged structure found in numerous biologically active molecules. Its synthesis is therefore of significant interest to the scientific community. Direct arylation of piperazine with an activated indole core often leads to challenges, including poor regioselectivity and the formation of undesired bis-arylated products. To circumvent these issues, modern cross-coupling methodologies provide a reliable and efficient alternative.

The strategy detailed herein employs the Buchwald-Hartwig amination, a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[4] This palladium-catalyzed reaction offers exceptional functional group tolerance and broad substrate scope, making it ideal for this transformation.[3] The synthesis is designed in two key stages:

  • Palladium-Catalyzed C-N Coupling: Reaction of commercially available 4-bromo-1H-indole[5] with tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). The use of a mono-protected piperazine is a critical strategic decision to prevent N,N'-diarylation and ensure the formation of the desired monosubstituted product.[6]

  • Deprotection and Salt Formation: Removal of the acid-labile tert-butyloxycarbonyl (Boc) protecting group using hydrochloric acid. This step conveniently and simultaneously forms the stable dihydrochloride salt of the product, which often aids in purification and improves handling and shelf-life.[7]

This protocol emphasizes safety, efficiency, and validation at each stage, providing a self-validating system for obtaining high-purity this compound.

Overall Reaction Scheme

(Self-generated image for illustrative purposes)

Step 1: Synthesis of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate Step 2: Synthesis of this compound

Materials and Equipment

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaPuritySupplier ExampleNotes
4-Bromo-1H-indole52488-36-5C₈H₆BrN≥96%Sigma-AldrichStarting material.
tert-Butyl piperazine-1-carboxylate57260-71-6C₉H₁₈N₂O₂≥98%Combi-BlocksN-Boc protected amine.
Tris(dibenzylideneacetone)dipalladium(0)51364-51-3C₅₁H₄₂O₃Pd₂≥97%Strem ChemicalsPalladium(0) catalyst precursor.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7C₃₉H₅₃P≥98%Sigma-AldrichBulky electron-rich phosphine ligand.
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO≥97%Acros OrganicsStrong, non-nucleophilic base.
Toluene108-88-3C₇H₈Anhydrous, ≥99.8%Sigma-AldrichReaction solvent.
Dichloromethane (DCM)75-09-2CH₂Cl₂ACS GradeFisher ScientificFor extraction.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂ACS GradeFisher ScientificFor extraction and chromatography.
Hexanes110-54-3C₆H₁₄ACS GradeFisher ScientificFor chromatography.
Hydrochloric Acid (HCl) in 1,4-Dioxane7647-01-0HCl4.0 M SolutionSigma-AldrichFor deprotection and salt formation.
Diethyl Ether60-29-7C₄H₁₀OAnhydrousFisher ScientificFor precipitation.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄GranularVWRDrying agent.
Celite®61790-53-2SiO₂N/ASigma-AldrichFiltration aid.
Equipment
  • Round-bottom flasks and reflux condenser

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and hotplate with oil bath

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Büchner funnel and vacuum flask

  • Analytical balance

  • NMR spectrometer and Mass Spectrometer for characterization

Experimental Protocol: Step-by-Step Methodology

Part A: Synthesis of tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate

This part describes the palladium-catalyzed coupling of 4-bromo-1H-indole with N-Boc-piperazine.

Rationale for Reagent Selection:

  • Catalyst System (Pd₂(dba)₃ / XPhos): The combination of a palladium(0) source and a bulky, electron-rich phosphine ligand like XPhos is highly effective for Buchwald-Hartwig aminations.[2] The ligand facilitates the crucial oxidative addition and reductive elimination steps of the catalytic cycle and helps prevent catalyst decomposition.[3]

  • Base (NaOtBu): A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine nucleophile (or the N-H of the indole, depending on the precise mechanism) to generate the active species for the coupling reaction.

Procedure:

  • Inert Atmosphere Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromo-1H-indole (5.0 g, 25.5 mmol, 1.0 equiv).

  • Reagent Addition: Under a nitrogen or argon atmosphere, add tert-butyl piperazine-1-carboxylate (5.2 g, 28.1 mmol, 1.1 equiv), sodium tert-butoxide (3.7 g, 38.3 mmol, 1.5 equiv), XPhos (0.24 g, 0.51 mmol, 2 mol%), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.23 g, 0.255 mmol, 1 mol%).

  • Solvent Addition and Reflux: Add anhydrous toluene (100 mL) via cannula. Place the flask in a preheated oil bath at 110 °C and stir vigorously under the inert atmosphere for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc), observing the consumption of the 4-bromo-1H-indole spot.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 30% EtOAc). Combine the fractions containing the desired product and concentrate under reduced pressure to yield tert-butyl 4-(1H-indol-4-yl)piperazine-1-carboxylate as a solid.

Part B: Synthesis of this compound

This part details the removal of the Boc protecting group and the formation of the final dihydrochloride salt.

Procedure:

  • Dissolution: Dissolve the purified Boc-protected intermediate from Part A (e.g., 6.0 g, 19.9 mmol) in a 250 mL round-bottom flask with a magnetic stir bar.

  • Acidification: Add a 4.0 M solution of HCl in 1,4-dioxane (50 mL, 200 mmol, 10 equiv) to the flask at room temperature. A precipitate will likely form immediately.

  • Reaction: Stir the resulting suspension at room temperature for 3-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Isolation: Add anhydrous diethyl ether (100 mL) to the suspension to ensure complete precipitation of the salt. Stir for an additional 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with diethyl ether (3 x 50 mL) to remove any residual dioxane and organic impurities.

  • Drying: Dry the resulting white to off-white solid under high vacuum to a constant weight. This yields the final product, this compound.[1]

Process Visualization

The following diagram illustrates the overall workflow of the synthesis.

Synthesis_Workflow cluster_part_a Part A: Buchwald-Hartwig Amination cluster_part_b Part B: Deprotection & Salt Formation A1 1. Setup Inert Atmosphere (Flask, 4-Bromoindole) A2 2. Add Reagents (Boc-Piperazine, NaOtBu, Pd2(dba)3, XPhos) A1->A2 A3 3. Add Toluene & Reflux (110 °C, 12-16h) A2->A3 A4 4. Workup (Cool, Filter through Celite®) A3->A4 A5 5. Extraction & Drying (EtOAc, H2O, Brine, Na2SO4) A4->A5 A6 6. Purification (Silica Gel Chromatography) A5->A6 A_Product Intermediate: tert-butyl 4-(1H-indol-4-yl) piperazine-1-carboxylate A6->A_Product B1 1. Dissolve Intermediate A_Product->B1 Proceed to Part B B2 2. Add HCl in Dioxane (Stir at RT, 3-4h) B1->B2 B3 3. Precipitate with Ether B2->B3 B4 4. Isolate by Filtration B3->B4 B5 5. Wash & Dry B4->B5 B_Product Final Product: 4-(piperazin-1-yl)-1H-indole dihydrochloride B5->B_Product

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments, and successful removal of the Boc group (disappearance of the large singlet around 1.5 ppm in ¹H NMR).

  • Mass Spectrometry (MS): To verify the molecular weight of the intermediate and the free base of the final product. For 4-(piperazin-1-yl)-1H-indole, the expected [M+H]⁺ would be approximately 216.28 g/mol .[8]

  • Melting Point (MP): To assess the purity of the final crystalline salt.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Part A: Low or no conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base degradation.1. Use fresh Pd₂(dba)₃ and ligand. Ensure reagents are stored properly. 2. Use freshly distilled, anhydrous solvent. Dry glassware thoroughly. 3. Use fresh, high-purity NaOtBu.
Part A: Formation of side products 1. Reaction temperature too high/low. 2. Incorrect stoichiometry.1. Optimize temperature; do not exceed 110-115 °C for toluene. 2. Re-verify masses and molar equivalents of all reagents.
Part B: Incomplete deprotection 1. Insufficient HCl. 2. Short reaction time.1. Add additional equivalents of HCl/dioxane solution. 2. Extend the reaction time and monitor by TLC/LC-MS.
Part B: Oily or gummy product 1. Impurities from Part A. 2. Residual solvent (dioxane).1. Ensure the intermediate from Part A is of high purity before proceeding. 2. Wash the filtered product thoroughly with diethyl ether and dry under high vacuum for an extended period.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By leveraging a well-established Buchwald-Hartwig amination reaction with a protected piperazine and a straightforward acidic deprotection, this guide enables the efficient production of this valuable chemical intermediate. The emphasis on procedural rationale and troubleshooting is intended to empower researchers to successfully implement and, if necessary, adapt this synthesis for their specific needs.

References

Application Notes and Protocols: Characterizing 4-(piperazin-1-yl)-1H-indole Interactions with the 5-HT6 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5-HT6 Receptor as a Therapeutic Target and the Role of Novel Ligands

The serotonin 6 (5-HT6) receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, has emerged as a significant target for drug discovery, particularly for cognitive disorders such as Alzheimer's disease and schizophrenia.[1][2] The 5-HT6 receptor is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4][5][6] Blockade of this receptor has been shown to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory.[1]

The 4-(piperazin-1-yl)-1H-indole scaffold is a key pharmacophore found in numerous potent and selective 5-HT6 receptor ligands.[7] Understanding the binding characteristics of novel derivatives of this scaffold is a critical step in the development of new therapeutics. This guide provides a detailed framework for utilizing 4-(piperazin-1-yl)-1H-indole in 5-HT6 receptor binding assays, offering both theoretical insights and practical, step-by-step protocols for researchers in pharmacology and drug development.

Pillar 1: Foundational Principles of 5-HT6 Receptor Binding Assays

Receptor binding assays are fundamental in pharmacology for determining the affinity of a ligand for its receptor. In the context of the 5-HT6 receptor, these assays typically involve a competitive binding format where an unlabeled test compound, such as a derivative of 4-(piperazin-1-yl)-1H-indole, competes with a radiolabeled ligand for binding to the receptor.

Mechanism of Competitive Binding

The principle of a competitive binding assay is based on the law of mass action. A constant concentration of a high-affinity radioligand is incubated with a source of 5-HT6 receptors (typically cell membranes from a stable cell line). The addition of increasing concentrations of an unlabeled competitor ligand, in this case, 4-(piperazin-1-yl)-1H-indole, will displace the radioligand from the receptor. The amount of radioligand bound to the receptor at equilibrium is then measured, and the data is used to determine the inhibitory concentration 50 (IC50) of the test compound. The IC50 is the concentration of the unlabeled ligand that displaces 50% of the specifically bound radioligand.

The IC50 value is dependent on the experimental conditions, particularly the concentration of the radioligand used.[8] Therefore, it is often converted to an inhibition constant (Ki), which represents the affinity of the unlabeled ligand for the receptor and is independent of the radioligand concentration.[9] This conversion is typically done using the Cheng-Prusoff equation.[10]

Choosing the Right Tools: Radioligands and Receptor Source

A common and effective radioligand for 5-HT6 receptor binding assays is [3H]-d-lysergic acid diethylamide ([3H]-LSD), which exhibits high affinity for the receptor.[3][11][12] The source of the 5-HT6 receptors is typically a stable cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells, engineered to express the human 5-HT6 receptor.[3][11][12]

Pillar 2: Experimental Protocols for 5-HT6 Receptor Binding Assays

This section provides a detailed protocol for a radioligand binding assay to determine the affinity of 4-(piperazin-1-yl)-1H-indole for the human 5-HT6 receptor.

Materials and Reagents
ReagentSupplierNotes
HEK293 cells stably expressing human 5-HT6 receptorCommercially available
[3H]-LSDPerkinElmer or other radiochemical supplierSpecific activity ~70-90 Ci/mmol
4-(piperazin-1-yl)-1H-indoleSynthesized or commercially sourcedTest compound
MethiothepinSigma-Aldrich or similarNon-selective serotonin antagonist for defining non-specific binding
Tris-HClSigma-Aldrich
MgCl2Sigma-Aldrich
EDTASigma-Aldrich
Bovine Serum Albumin (BSA)Sigma-AldrichTo reduce non-specific binding
Scintillation CocktailPerkinElmer or similarFor liquid scintillation counting
96-well microplatesVWR or similar
Glass fiber filtersMilliporeSigmaFor separating bound and free radioligand
Cell harvesterBrandel or similar
Liquid scintillation counterBeckman Coulter or PerkinElmer
Protocol 1: Cell Membrane Preparation
  • Culture HEK293 cells expressing the human 5-HT6 receptor to confluency.

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4).

  • Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh homogenization buffer.

  • Repeat the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparation in aliquots at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay
  • Prepare serial dilutions of the test compound, 4-(piperazin-1-yl)-1H-indole, in the assay buffer. A typical concentration range would be from 10^-11 M to 10^-5 M.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-LSD (at a final concentration of ~1-2 nM), and 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Non-specific Binding: 50 µL of methiothepin (at a final concentration of 10 µM), 50 µL of [3H]-LSD, and 100 µL of the membrane preparation.

    • Competitor Binding: 50 µL of the 4-(piperazin-1-yl)-1H-indole dilution, 50 µL of [3H]-LSD, and 100 µL of the membrane preparation.

  • Incubate the plate at 37°C for 60 minutes.[3]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[3]

  • Dry the filters and place them in scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Count the radioactivity in a liquid scintillation counter.

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis reagents Prepare Reagents: - [3H]-LSD - 4-(piperazin-1-yl)-1H-indole (Test Compound) - Methiothepin (NSB) - 5-HT6 Receptor Membranes plate Plate Setup (96-well): - Total Binding - Non-specific Binding (NSB) - Competitor Binding reagents->plate Dispense incubation Incubate at 37°C for 60 min plate->incubation filtration Rapid Filtration (Separates Bound vs. Free) incubation->filtration washing Wash Filters filtration->washing counting Liquid Scintillation Counting (Measures Bound Radioactivity) washing->counting analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki counting->analysis

Caption: Workflow for the 5-HT6 Receptor Competitive Binding Assay.

Pillar 3: Data Analysis and Interpretation

Calculating IC50 and Ki
  • Calculate Specific Binding: Subtract the counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of 4-(piperazin-1-yl)-1H-indole. The percentage of specific binding is calculated as: (Specific Binding at Competitor Concentration / Specific Binding of Total Binding) * 100.

  • Determine the IC50: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data and determine the IC50 value.[13]

  • Calculate the Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:[10]

    Ki = IC50 / (1 + ([L] / Kd))

    Where:

    • [L] is the concentration of the radioligand ([3H]-LSD).

    • Kd is the dissociation constant of the radioligand for the 5-HT6 receptor. This should be determined in a separate saturation binding experiment.

Interpreting the Results

The Ki value is a measure of the affinity of 4-(piperazin-1-yl)-1H-indole for the 5-HT6 receptor. A lower Ki value indicates a higher binding affinity. This data is crucial for structure-activity relationship (SAR) studies and for selecting promising candidates for further pharmacological characterization.

ParameterDescriptionTypical Values for Potent Ligands
IC50 Concentration of the test compound that inhibits 50% of specific radioligand binding.Low nanomolar (nM) range
Ki Inhibition constant, representing the affinity of the test compound for the receptor.Low nanomolar (nM) range
Hill Slope A measure of the steepness of the competition curve.Close to 1.0 for a simple bimolecular interaction

Advanced Protocol: Scintillation Proximity Assay (SPA)

For higher throughput screening, a Scintillation Proximity Assay (SPA) can be employed. This homogeneous assay format does not require a separation step, simplifying the workflow.[14][15][16][17]

Principle of SPA

In an SPA, the receptor membranes are immobilized on scintillant-containing beads. When a radiolabeled ligand binds to the receptor, it comes into close proximity with the bead, allowing the emitted beta particles to excite the scintillant and produce light. Unbound radioligand in the solution is too far away to cause a signal.[15]

Visualization of the 5-HT6 Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol serotonin Serotonin (5-HT) ht6r 5-HT6 Receptor serotonin->ht6r Binds to g_protein Gs Protein ht6r->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates cellular_response Cellular Response (e.g., Gene Transcription, Modulation of Neuronal Activity) creb->cellular_response Leads to

Caption: Canonical 5-HT6 Receptor Gs-cAMP Signaling Pathway.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the inclusion of appropriate controls:

  • Total Binding: Represents the maximum amount of radioligand that can bind to the receptors.

  • Non-specific Binding: Measured in the presence of a high concentration of a competing ligand to saturate all specific binding sites, this control quantifies the amount of radioligand that binds to non-receptor components.

  • Standard Compound: A known 5-HT6 receptor ligand with a well-characterized Ki value should be run in parallel with the test compound to validate the assay performance.

Consistent results for these controls across experiments ensure the reliability and reproducibility of the data obtained for the test compound.

Conclusion

The 4-(piperazin-1-yl)-1H-indole scaffold is a promising starting point for the design of novel 5-HT6 receptor ligands. The application of robust and well-controlled binding assays, as detailed in this guide, is essential for accurately characterizing the affinity of these compounds and for driving the drug discovery process forward. By understanding the principles behind these assays and adhering to meticulous experimental execution, researchers can generate high-quality data to inform the development of the next generation of therapeutics targeting the 5-HT6 receptor.

References

Application Notes & Protocols: The 4-(Piperazin-1-yl)-1H-indole Scaffold as a Versatile Platform in Alzheimer's Disease Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex pathophysiology that includes diminished acetylcholine levels, the extracellular deposition of amyloid-beta (Aβ) plaques, and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein.[1] This multifactorial nature has rendered single-target therapies largely insufficient, paving the way for the development of Multi-Target-Directed Ligands (MTDLs)—single chemical entities capable of modulating multiple pathological pathways simultaneously.

Within the landscape of medicinal chemistry for central nervous system (CNS) disorders, the 4-(piperazin-1-yl)-1H-indole scaffold has emerged as a "privileged structure." This core motif is frequently employed due to its unique combination of pharmacophoric features. The indole nucleus provides a planar, aromatic system ideal for π-π stacking interactions with protein targets, while the piperazine ring offers a versatile, non-planar linker that can be readily substituted to fine-tune potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of this scaffold's application in targeting key pathological mechanisms in AD, complete with actionable protocols for its evaluation.

Section 1: The Rationale for a Multi-Target Approach in Alzheimer's Disease

The progression of Alzheimer's disease involves a cascade of interconnected pathological events. The amyloid hypothesis posits that the accumulation of Aβ oligomers is a primary event that triggers downstream pathologies, including tau hyperphosphorylation, synaptic dysfunction, and neuroinflammation, ultimately leading to neuronal loss and cognitive decline.[2][3] A successful therapeutic agent should ideally intervene at multiple points within this cascade. The 4-(piperazin-1-yl)-1H-indole scaffold provides a foundational structure for designing MTDLs that can concurrently address the cholinergic deficit, modulate neurotransmitter systems, and inhibit protein aggregation.

AD_Pathology Abeta Amyloid-β (Aβ) Aggregation Tau Tau Hyperphosphorylation (NFTs) Abeta->Tau Induces Synaptic Synaptic Dysfunction & Neuronal Loss Abeta->Synaptic Tau->Synaptic Cholinergic Cholinergic Deficit Synaptic->Cholinergic Cognitive Cognitive Decline Synaptic->Cognitive Cholinergic->Cognitive

Figure 1: Interconnected Pathological Cascade in Alzheimer's Disease.

Section 2: The Scaffold as a Cholinesterase Inhibitor Backbone

Mechanistic Insight: A significant reduction in the neurotransmitter acetylcholine (ACh) is a consistent feature of the AD brain.[4] The primary strategy for symptomatic treatment involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for ACh degradation.[1] Derivatives of the 4-(piperazin-1-yl)-1H-indole scaffold are structurally analogous to the FDA-approved drug donepezil. The indole moiety can engage in π-π stacking interactions with aromatic residues like Trp279 in the peripheral anionic site (PAS) of AChE, while the piperazine linker bridges to the catalytic active site (CAS).[4] This dual-site inhibition is advantageous, as the PAS is also implicated in promoting Aβ aggregation.[5]

Application Note: Structure-activity relationship (SAR) studies have shown that substitutions on the terminal nitrogen of the piperazine ring are critical for modulating inhibitory potency. Attaching benzyl or benzoyl groups, particularly those with electron-withdrawing substituents (e.g., halogens), can significantly enhance AChE inhibitory activity.[4][6]

Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method) This protocol quantifies AChE/BChE activity by measuring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (produced by substrate hydrolysis) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Materials:

  • Human recombinant AChE or BChE

  • Acetylthiocholine (ATCh) or Butyrylthiocholine (BTCh) iodide (substrate)

  • DTNB (Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (derivatives of 4-(piperazin-1-yl)-1H-indole) and a reference inhibitor (e.g., Donepezil)

  • 96-well microplate and plate reader (412 nm)

Procedure:

  • Reagent Preparation: Prepare stock solutions of enzymes, substrates, DTNB, and test compounds in appropriate buffers.

  • Assay Setup: In a 96-well plate, add 25 µL of varying concentrations of the test compound or reference inhibitor. Include wells for a negative control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add 50 µL of the AChE/BChE solution to each well (except the blank) and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of DTNB solution, followed by 25 µL of the ATCh/BTCh substrate solution to initiate the reaction.

  • Measurement: Immediately begin monitoring the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percent inhibition relative to the negative control. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation:

Compound ID R-Group on Piperazine-N Target IC50 (nM) Reference
Donepezil (Reference) AChE 410 [6]
Derivative 4e 3-Fluorobenzoyl AChE 7.1 [6]
Derivative 4i 4-Methoxybenzoyl AChE 20.3 [6]

| Derivative 4a | 2-Chlorobenzyl | AChE | 910 |[4] |

Section 3: Targeting the Serotonergic System via 5-HT6 Receptor Antagonism

Mechanistic Insight: The serotonin 6 (5-HT6) receptor is expressed almost exclusively in the CNS and is implicated in cognitive processes.[7] Antagonism of the 5-HT6 receptor is believed to enhance cognitive function by modulating the release of other neurotransmitters, particularly acetylcholine and glutamate, which are compromised in AD.[8] Several 5-HT6 receptor antagonists have advanced to clinical trials for AD, making it a promising therapeutic target.[9]

Application Note: The 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole structure is a well-established pharmacophore for potent and selective 5-HT6 receptor antagonists.[5] The sulfonyl group forms critical interactions in the receptor binding pocket, the indole acts as an aromatic anchor, and the piperazine links these two key features. This highlights the scaffold's adaptability for targets beyond cholinesterases.

SHT6_Mechanism Compound 4-(Piperazin-1-yl)-1H-indole Derivative (Antagonist) SHT6R 5-HT6 Receptor (on GABAergic neurons) Compound->SHT6R Blocks GABA ↓ GABA Release SHT6R->GABA Reduces Cholinergic ↑ Acetylcholine Release GABA->Cholinergic Disinhibits Glutamatergic ↑ Glutamate Release GABA->Glutamatergic Disinhibits Cognition Cognitive Enhancement Cholinergic->Cognition Glutamatergic->Cognition

Figure 2: Proposed Mechanism of Cognitive Enhancement by 5-HT6 Receptor Antagonists.

Protocol 2: Radioligand Binding Assay for 5-HT6 Receptor Affinity This protocol determines the affinity of a test compound for the 5-HT6 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from a cell line stably expressing human 5-HT6 receptors (e.g., HEK293)

  • Radioligand (e.g., [3H]-LSD or a more selective ligand)

  • Non-specific binding agent (e.g., unlabeled serotonin)

  • Test compounds

  • Binding buffer (e.g., Tris-HCl with cofactors)

  • Glass fiber filters and a cell harvester

  • Scintillation cocktail and a scintillation counter

Procedure:

  • Assay Setup: In test tubes, combine cell membranes, varying concentrations of the test compound, and a fixed concentration of the radioligand.

  • Controls: Prepare tubes for "total binding" (no test compound) and "non-specific binding" (with a high concentration of an unlabeled ligand).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Determine the percent inhibition of specific binding at each concentration of the test compound. Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Section 4: Modulating Tau Pathology via GSK-3β Inhibition

Mechanistic Insight: Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase that is overactive in the AD brain.[10] Its hyperactivity is a primary driver of the hyperphosphorylation of the tau protein, leading to the formation of NFTs, cytoskeletal disruption, and neuronal death. Therefore, inhibiting GSK-3β is a key therapeutic strategy to halt the progression of tauopathy.[11]

Application Note: While the indole ring is not a classic feature, the piperazine moiety is a common component in many potent ATP-competitive GSK-3β inhibitors.[12] By modifying the indole portion of the 4-(piperazin-1-yl)-1H-indole scaffold or the substitution on the piperazine nitrogen, it is plausible to design derivatives that can fit into the ATP-binding pocket of GSK-3β. Docking studies suggest that the piperazine nitrogen can form crucial hydrogen bonds with hinge region residues like Gln185.[12]

Protocol 3: In Vitro GSK-3β Kinase Assay (Luminescent) This protocol measures the activity of GSK-3β by quantifying the amount of ADP produced from the kinase's phosphorylation of a substrate. Commercial kits like ADP-Glo™ are commonly used.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds and a reference inhibitor (e.g., CHIR-99021)

  • White, opaque 96-well plates and a luminometer

Procedure:

  • Kinase Reaction Setup: In a 96-well plate, add the GSK-3β enzyme, the substrate peptide, and varying concentrations of the test compound.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate at room temperature for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Section 5: An Integrated Workflow for Candidate Evaluation

A systematic evaluation is crucial to identify promising MTDL candidates. The following workflow outlines a screening cascade, progressing from initial target-based assays to more complex cellular models.

Screening_Workflow cluster_0 Primary In Vitro Screening cluster_1 Secondary Cellular Screening cluster_2 In Vivo Evaluation AChE AChE/BChE Assay (Protocol 1) SHT6 5-HT6 Binding Assay (Protocol 2) Hit_ID Hit Identification (Balanced Profile) GSK3 GSK-3β Kinase Assay (Protocol 3) Abeta_Agg Aβ Aggregation Assay (ThT Protocol) Toxicity Neurotoxicity Assay (MTT Protocol) Lead_Opt Lead Optimization BBB BBB Permeability (PAMPA Protocol) Animal AD Animal Models (e.g., 5XFAD mice) Behavior Behavioral Tests (e.g., Y-Maze) Animal->Behavior Synthesis Compound Synthesis (Scaffold Diversification) Synthesis->AChE Synthesis->SHT6 Synthesis->GSK3 Synthesis->Abeta_Agg Hit_ID->Toxicity Hit_ID->BBB Lead_Opt->Animal

References

Application Note: A Multi-Assay Strategy for Evaluating the Cytotoxicity of Novel Indole-Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential and Toxicological Hurdles of Indole-Piperazine Derivatives

The indole nucleus, a privileged scaffold in medicinal chemistry, frequently appears in molecules with significant biological activity. When hybridized with a piperazine ring, the resulting derivatives often exhibit a broad spectrum of pharmacological properties, including potent anticancer effects.[1][2] These compounds can modulate complex disease networks by interacting with multiple molecular targets implicated in tumorigenesis.[1] However, the journey from a promising chemical entity to a therapeutic drug is contingent upon a thorough evaluation of its safety profile. Cytotoxicity, the degree to which a substance can cause damage to cells, is a critical parameter in this assessment.[3][4]

This application note provides a detailed, multi-assay protocol for the comprehensive in vitro evaluation of the cytotoxic potential of novel indole-piperazine derivatives. By employing a battery of tests that interrogate different aspects of cell health—metabolic activity, membrane integrity, and apoptosis induction—researchers can gain a nuanced understanding of a compound's mechanism of toxicity. This approach is crucial for identifying candidates with a favorable therapeutic window and for guiding further drug development efforts.[3][5] The protocols described herein are designed to be robust, reproducible, and adaptable for high-throughput screening.

I. Foundational Assays: Assessing Cell Viability and Membrane Integrity

The initial screening of indole-piperazine derivatives typically involves assays that provide a broad measure of cell viability and cytotoxicity. The MTT and LDH assays are staples in this regard, offering complementary information on cellular health.

A. MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that reflects the metabolic activity of a cell population.[6][7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]

Principle of the MTT Assay: This assay is predicated on the enzymatic activity of mitochondrial dehydrogenases in living cells.[7] A reduction in the purple color formation indicates a decrease in metabolic activity, which can be a consequence of cytotoxicity or cytostatic effects.[6][9]

Experimental Protocol: MTT Assay

1. Cell Seeding:

  • Culture the chosen cancer cell line (e.g., HUH7, MCF7, HCT116) to approximately 80% confluency.[1]

  • Trypsinize and resuspend the cells in fresh culture medium.

  • Perform a cell count using a hemocytometer or an automated cell counter to ensure viability is above 90%.[10]

  • Seed the cells in a 96-well plate at a pre-determined optimal density (typically 1,000 to 100,000 cells per well) in a final volume of 100 µL per well.[8]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[10]

2. Compound Treatment:

  • Prepare a stock solution of the indole-piperazine derivative in a suitable solvent, such as DMSO.[11]

  • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations to determine the IC50 value.[12]

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

  • Include appropriate controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

    • Untreated Control: Cells in culture medium only.

    • Blank Control: Culture medium without cells to measure background absorbance.[13]

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[9]

3. MTT Addition and Incubation:

  • Following the treatment period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[7][14]

  • Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[8][14]

4. Solubilization of Formazan:

  • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple crystals.[7][11]

  • Gently shake the plate on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[7]

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability, using non-linear regression analysis with software like GraphPad Prism.[12][15]

B. Lactate Dehydrogenase (LDH) Assay: Assessing Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[9][16] LDH is a stable cytoplasmic enzyme present in all cells.[16] Its release into the culture medium is an indicator of cell lysis and loss of membrane integrity.[16]

Principle of the LDH Assay: The assay involves a two-step enzymatic reaction. First, the released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH.[17] In the second step, diaphorase uses the newly formed NADH to reduce a tetrazolium salt (INT) into a colored formazan product, which can be measured spectrophotometrically.[16][17] The amount of formazan produced is directly proportional to the amount of LDH released.[16]

Experimental Protocol: LDH Assay

1. Cell Seeding and Treatment:

  • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

  • It is essential to include the following controls:

    • Spontaneous LDH Release: Untreated cells to measure the baseline level of LDH release.

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) to determine 100% cytotoxicity.[9]

    • Vehicle Control: Cells treated with the vehicle solvent.

    • Medium Background Control: Culture medium without cells.

2. Collection of Supernatant:

  • After the desired incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • Carefully transfer a specific volume (typically 50 µL) of the supernatant from each well to a new, clean 96-well plate.

3. LDH Reaction:

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (most LDH assay kits are commercially available).

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for approximately 30 minutes, protected from light.[17]

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

II. Delving Deeper: Investigating the Mechanism of Cell Death

Once the cytotoxic potential of the indole-piperazine derivatives has been established, the next crucial step is to elucidate the underlying mechanism of cell death. Apoptosis, or programmed cell death, is a common pathway through which anticancer agents exert their effects.

Caspase-3/7 Activity Assay: A Marker for Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis.[5] Caspase-3 and Caspase-7 are key executioner caspases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[18]

Principle of the Caspase-3/7 Assay: This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is the recognition site for Caspase-3 and -7.[5][19] In the presence of active Caspase-3/7, the substrate is cleaved, releasing a luminescent or fluorescent signal that is proportional to the amount of active caspase.[19]

Experimental Protocol: Caspase-3/7 Glo Assay

1. Cell Seeding and Treatment:

  • Seed cells in an opaque-walled 96-well plate suitable for luminescence measurements.[18]

  • Follow the same treatment protocol as described for the MTT assay, including appropriate controls (untreated, vehicle, and a known apoptosis inducer as a positive control).

2. Caspase-Glo® 3/7 Reagent Addition:

  • After the treatment period, allow the plate to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).

  • Add 100 µL of the reagent to each well.

3. Incubation and Luminescence Measurement:

  • Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • The luminescent signal is directly proportional to the amount of caspase activity.

  • Normalize the results to the cell number (which can be determined in a parallel plate using the MTT assay) to account for differences in cell proliferation.

Data Interpretation and Visualization

A comprehensive analysis of the data obtained from these three assays will provide a robust assessment of the cytotoxicity of the indole-piperazine derivatives.

Table 1: Summary of Experimental Parameters

ParameterMTT AssayLDH AssayCaspase-3/7 Assay
Principle Measures metabolic activityMeasures membrane integrityMeasures apoptosis induction
Endpoint Colorimetric (Absorbance at 570 nm)Colorimetric (Absorbance at 490 nm)Luminescent
Key Metric IC50 Value% CytotoxicityRelative Luminescence Units (RLU)
Controls Untreated, Vehicle, BlankUntreated, Vehicle, Maximum ReleaseUntreated, Vehicle, Positive Control

Workflow Visualization

The following diagram illustrates the overall experimental workflow for assessing the cytotoxicity of indole-piperazine derivatives.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MCF7, HCT116) Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Seeding Compound_Prep 2. Compound Preparation (Indole-Piperazine Derivatives) Treatment 4. Compound Treatment (24, 48, 72h) Compound_Prep->Treatment Seeding->Treatment MTT 5a. MTT Assay (Metabolic Activity) Treatment->MTT LDH 5b. LDH Assay (Membrane Integrity) Treatment->LDH Caspase 5c. Caspase-3/7 Assay (Apoptosis) Treatment->Caspase Readout 6. Plate Reading (Absorbance/Luminescence) MTT->Readout LDH->Readout Caspase->Readout IC50 7. IC50 Calculation (Dose-Response Curve) Readout->IC50 Mechanism 8. Mechanism of Action (Apoptosis vs. Necrosis) Readout->Mechanism

Caption: Experimental workflow for cytotoxicity testing of indole-piperazine derivatives.

Signaling Pathway Visualization

The following diagram illustrates a simplified potential mechanism of action for a cytotoxic indole-piperazine derivative leading to apoptosis.

Apoptosis_Pathway Indole_Piperazine Indole-Piperazine Derivative Target_Protein Cellular Target (e.g., Kinase, Tubulin) Indole_Piperazine->Target_Protein Signal_Cascade Signal Transduction Cascade Target_Protein->Signal_Cascade Mitochondria Mitochondrial Stress Signal_Cascade->Mitochondria Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Potential apoptotic pathway induced by an indole-piperazine derivative.

Conclusion: A Pathway to Safer Therapeutics

The comprehensive evaluation of cytotoxicity is a non-negotiable step in the preclinical development of novel therapeutic agents. The multi-assay approach detailed in this application note, combining assessments of metabolic activity, membrane integrity, and apoptosis, provides a robust framework for characterizing the cytotoxic profile of indole-piperazine derivatives. By understanding not only if a compound is toxic but also how it induces cell death, researchers can make more informed decisions, prioritizing candidates with the highest potential for efficacy and the lowest risk of adverse effects. This rigorous, mechanism-driven approach to cytotoxicity testing is fundamental to the successful translation of promising chemical entities into safe and effective medicines.

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Assessment of 4-(piperazin-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity and the separation of potential impurities of 4-(piperazin-1-yl)-1H-indole. This compound, featuring a polar piperazine moiety and a non-polar indole core, is a common structural motif in medicinal chemistry.[1][2] The developed reversed-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and purity assessment in research and drug development environments. The methodology adheres to the principles outlined in the ICH Q2(R1) guideline for the validation of analytical procedures.[3][4][5]

Introduction and Scientific Rationale

4-(piperazin-1-yl)-1H-indole is a heterocyclic compound incorporating both an indole nucleus and a piperazine ring.[6] The indole structure is a privileged scaffold in numerous pharmacologically active molecules, while the piperazine ring is often introduced to improve aqueous solubility and pharmacokinetic properties.[7][8] Accurate determination of the purity of such active pharmaceutical ingredients (APIs) and their intermediates is a critical requirement for ensuring safety and efficacy in drug development.

High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution and quantitative accuracy. The primary challenge in developing a method for 4-(piperazin-1-yl)-1H-indole lies in its amphiphilic nature. The indole portion provides hydrophobicity suitable for reversed-phase chromatography, while the basic nitrogen atoms of the piperazine ring can cause undesirable interactions with the silica-based stationary phase, leading to poor peak shape and inconsistent retention.[7][9]

This method was systematically developed to address these challenges. Reversed-phase chromatography was selected as it is the most versatile and widely used mode in HPLC.[9][10] A C18 stationary phase provides the necessary hydrophobic interactions to retain the molecule. To ensure symmetrical peak shape and reproducible retention, the mobile phase is buffered at an acidic pH. This protonates the basic piperazine nitrogens, minimizing secondary ionic interactions with residual silanol groups on the column surface.[11][12] Acetonitrile is chosen as the organic modifier for its low viscosity and favorable UV transparency. A gradient elution is employed to ensure the separation of the main analyte from potential impurities that may have significantly different polarities. The indole moiety contains a strong chromophore, allowing for sensitive UV detection.[13] A detection wavelength of 280 nm was selected as a robust wavelength for various indole-containing compounds.[14][15]

Recommended HPLC Method

Chromatographic Conditions
ParameterCondition
Instrument Standard HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid. Filtered and degassed.
Mobile Phase B Acetonitrile (HPLC Grade). Filtered and degassed.
Gradient Program 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)
Run Time 25 minutes
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 4-(piperazin-1-yl)-1H-indole reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 4-(piperazin-1-yl)-1H-indole sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation Protocol & Results

The analytical method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4][5][16]

G Dev1 Define Analytical Target Profile Dev2 Select HPLC Mode (Reversed-Phase) Dev1->Dev2 Dev3 Screen Stationary Phases (C18) Dev2->Dev3 Dev4 Optimize Mobile Phase (pH, Organic Modifier) Dev3->Dev4 Dev5 Optimize Gradient & Flow Rate Dev4->Dev5 Val1 Specificity Dev5->Val1 Val2 Linearity & Range Val3 Accuracy (Recovery) Val4 Precision (Repeatability & Intermediate) Val5 LOD & LOQ Val6 Robustness Routine Routine Purity Analysis Val6->Routine

Caption: Workflow for HPLC Method Development and Validation.

Specificity

Specificity was demonstrated by analyzing the diluent (blank) and a sample solution. The chromatogram of the blank showed no interfering peaks at the retention time of the main analyte. The peak purity tool of the PDA detector confirmed that the analyte peak was spectrally pure and free from co-eluting impurities.

Linearity

Linearity was assessed by preparing and analyzing five solutions of 4-(piperazin-1-yl)-1H-indole ranging from 50% to 150% of the nominal concentration (0.25 to 0.75 mg/mL).[3][4] The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Range 0.25 - 0.75 mg/mL---
Correlation Coeff. (r²) 0.9998≥ 0.999
Regression Equation y = 25481x + 3150---
Y-intercept bias 0.8%≤ 2.0%

The results show a strong linear relationship between concentration and detector response over the specified range.

G stock Prepare Stock Solution (1.0 mg/mL) dilutions Create Serial Dilutions (5 Levels: 50% - 150%) stock->dilutions inject Inject Each Level in Triplicate (n=3) dilutions->inject record Record Peak Area from Chromatograms inject->record plot Plot Mean Peak Area vs. Concentration record->plot calculate Perform Linear Regression (Calculate r² and Equation) plot->calculate

Caption: Protocol for establishing method linearity.

Accuracy (Recovery)

Accuracy was determined by analyzing samples spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the nominal concentration) in triplicate. The percentage recovery was calculated.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.5%0.45%98.0% - 102.0%
100%100.8%0.31%98.0% - 102.0%
120%101.2%0.52%98.0% - 102.0%

The high recovery values confirm the accuracy of the method for the quantification of 4-(piperazin-1-yl)-1H-indole.

Precision
  • Repeatability (Intra-assay precision): Six replicate injections of the sample solution (0.5 mg/mL) were performed. The Relative Standard Deviation (%RSD) of the peak area was calculated.

    • Result: %RSD = 0.48% (Acceptance Criteria: ≤ 1.0%)

  • Intermediate Precision (Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system. The %RSD for the two sets of data was calculated.

    • Result: %RSD = 0.85% (Acceptance Criteria: ≤ 2.0%)

The low %RSD values indicate that the method is highly precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.001 mg/mL (Signal-to-Noise ≈ 3:1)

  • LOQ: 0.003 mg/mL (Signal-to-Noise ≈ 10:1)

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters. The peak area and retention time were monitored.

Parameter VariedVariation%RSD of Peak AreaSystem Suitability
Flow Rate ± 0.1 mL/min< 1.5%Pass
Column Temperature ± 2 °C< 1.0%Pass
Mobile Phase A pH ± 0.2 units< 1.2%Pass

The method was found to be robust, with no significant impact on the results from minor variations in the operating conditions.

Conclusion

A highly specific, linear, accurate, precise, and robust reversed-phase HPLC method has been successfully developed and validated for the purity assessment of 4-(piperazin-1-yl)-1H-indole. The method effectively overcomes the challenges associated with the analysis of this amphiphilic molecule, yielding excellent chromatographic performance. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for routine analysis and release testing of this compound and related structures.

References

how to prepare stock solutions of 4-(piperazin-1-yl)-1H-indole for cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparation of 4-(piperazin-1-yl)-1H-indole Stock Solutions for Cell-Based Assays

Introduction

4-(piperazin-1-yl)-1H-indole is a heterocyclic compound of interest in drug discovery and chemical biology, often investigated for its potential biological activities. The reliability and reproducibility of in vitro cell-based assay results are fundamentally dependent on the accurate and consistent preparation of test compound stock solutions. This document provides a detailed protocol and best-practice guidelines for the preparation, storage, and quality control of 4-(piperazin-1-yl)-1H-indole stock solutions to ensure maximal efficacy and minimize experimental variability.

The principles outlined herein are derived from established best practices in cell culture and compound management, ensuring the integrity of both the compound and the biological system. We will address critical factors such as solvent selection, solubility assessment, storage conditions, and quality control measures.

Physicochemical Properties and Solvent Selection

The choice of solvent is the most critical first step in preparing a stock solution. An ideal solvent must dissolve the compound completely at a high concentration, be miscible with the cell culture medium, and exhibit low toxicity to the cells at the final working concentration.

1.1. Understanding the Compound

4-(piperazin-1-yl)-1H-indole is a molecule containing both a basic piperazine ring and a weakly acidic indole N-H group. This amphipathic nature can influence its solubility. While comprehensive public data on its solubility is scarce, its structure suggests moderate polarity.

1.2. Recommended Solvents

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of small molecules and is compatible with most cell-based assays at final concentrations typically below 0.5% (v/v). It is crucial to use high-purity, anhydrous, sterile-filtered DMSO to prevent compound degradation or microbial contamination.

Table 1: Recommended Solvents for 4-(piperazin-1-yl)-1H-indole

SolventPurity SpecificationKey Considerations
Dimethyl Sulfoxide (DMSO)≥99.9% AnhydrousPrimary choice for high-concentration stock. Hygroscopic; store in small aliquots. Test for cell line toxicity.
Ethanol (EtOH)≥95% (200 proof)A potential alternative, but generally less effective for dissolving complex heterocycles. Can be more cytotoxic.
Phosphate-Buffered Saline (PBS)Sterile, pH 7.4Unlikely to be effective for primary stock but used for serial dilutions from a DMSO stock. Check for precipitation.

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of 4-(piperazin-1-yl)-1H-indole in DMSO. This concentration is a common starting point for creating a dilution series for dose-response experiments.

2.1. Materials

  • 4-(piperazin-1-yl)-1H-indole (solid, high purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO, ≥99.9% purity, sterile-filtered)

  • Calibrated analytical balance

  • Sterile, amber or opaque polypropylene microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Sterile, positive displacement pipette or calibrated micropipettes with low-retention tips

  • Vortex mixer

  • Water bath or heat block (optional, use with caution)

2.2. Step-by-Step Methodology

  • Pre-Assay Calculations:

    • Determine the molecular weight (MW) of 4-(piperazin-1-yl)-1H-indole. (MW = 215.29 g/mol ).

    • Calculate the mass required to prepare the desired volume of a 10 mM stock.

      • Formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x MW ( g/mol ) / 1000

      • Example for 1 mL of 10 mM stock: Mass = 1 mL x 10 mmol/L x 215.29 g/mol / 1000 = 2.15 mg.

  • Weighing the Compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 2.15 mg of the compound directly into the tube. Record the exact mass. It is more accurate to record the actual weight and adjust the solvent volume accordingly than to aim for an exact mass.

  • Solubilization:

    • Using the exact mass recorded, recalculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Formula: Volume (mL) = [Mass (mg) / MW ( g/mol )] x [1000 / Desired Concentration (mM)]

      • Example for 2.20 mg: Volume = [2.20 mg / 215.29 g/mol ] x [1000 / 10 mM] = 1.022 mL or 1022 µL.

    • Add the calculated volume of anhydrous DMSO to the tube containing the compound.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • Assisted Solubilization (If Necessary):

    • If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes or gentle warming (e.g., 37°C for 10-15 minutes) can be applied.

    • Caution: Avoid excessive heat, as it can degrade the compound. After warming, allow the solution to return to room temperature to ensure it remains dissolved.

Diagram 1: Stock Solution Preparation Workflow

cluster_prep Preparation cluster_qc QC & Storage calc Calculate Mass & Volume weigh Weigh Compound into Tube calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Visually Inspect add_dmso->dissolve check_sol Check Solubility dissolve->check_sol assist_sol Assisted Solubilization (Warm/Sonicate) check_sol->assist_sol Incomplete aliquot Aliquot into Light-Protecting Tubes check_sol->aliquot Complete assist_sol->dissolve store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a primary stock solution.

Quality Control and Storage

Proper storage and handling are essential to maintain the integrity of the stock solution over time.

3.1. Aliquoting and Storage

  • Prevent Freeze-Thaw Cycles: Once prepared, the primary stock solution should be immediately aliquoted into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber, or light-blocking polypropylene tubes. This practice minimizes degradation from repeated freeze-thaw cycles and reduces the risk of contamination.

  • Storage Temperature: Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months to years). The indole functional group can be sensitive to light and oxidation; therefore, light-protecting tubes are crucial.

3.2. Stability and Validation

  • Solubility Check: After the first freeze-thaw cycle, it is critical to visually inspect the aliquot for any signs of precipitation. Allow the tube to thaw completely and equilibrate to room temperature, then vortex gently before inspection. If precipitate is observed, the stock may be supersaturated, and preparation at a lower concentration should be considered.

  • Solvent Toxicity Control: In every cell-based assay, a "vehicle control" group must be included. This control consists of cells treated with the highest concentration of the solvent (e.g., 0.1% DMSO) used in the experiment to ensure that the observed cellular effects are due to the compound and not the solvent.

Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration primary stock into a cell culture medium.

4.1. Serial Dilution Strategy

Direct dilution of a small volume of DMSO stock into a large volume of aqueous medium can cause the compound to precipitate. A serial or intermediate dilution step is recommended.

Diagram 2: Serial Dilution Workflow

stock 10 mM Primary Stock (in 100% DMSO) intermediate 100µM Intermediate (in Culture Medium + DMSO) stock->intermediate 1:100 Dilution final 1µM Final Working Solution (in Culture Medium + low % DMSO) intermediate->final 1:100 Dilution

Caption: Serial dilution from primary stock to final working solution.

4.2. Step-by-Step Methodology

  • Thaw Primary Stock: Remove one aliquot of the 10 mM primary stock from the freezer. Thaw completely at room temperature and vortex gently.

  • Prepare Intermediate Dilution: Prepare an intermediate stock at a concentration such as 1 mM or 100 µM in a complete cell culture medium.

    • Example (for 100 µM): Add 10 µL of the 10 mM primary stock to 990 µL of pre-warmed complete cell culture medium. Vortex immediately and vigorously to ensure rapid mixing and prevent precipitation. This creates a 1:100 dilution.

  • Prepare Final Working Concentrations: Use the intermediate dilution to prepare the final concentrations for treating the cells.

    • Example (for 1 µM): Add 10 µL of the 100 µM intermediate stock to 990 µL of complete cell culture medium in the wells of your assay plate.

  • Final DMSO Concentration: Always calculate the final percentage of DMSO in your wells and ensure it is consistent across all treatments (except the no-treatment control) and is below the known toxic threshold for your cell line.

Conclusion

The meticulous preparation of stock solutions is a foundational requirement for generating high-quality, reproducible data in cell-based assays. By selecting the appropriate high-purity solvent, employing accurate weighing and dilution techniques, and adhering to strict storage and quality control procedures, researchers can ensure the chemical integrity and biological activity of 4-(piperazin-1-yl)-1H-indole. The use of vehicle controls and careful visual inspection for precipitation are non-negotiable steps in validating both the stock solution and the experimental results derived from it.

Application Notes and Protocols for In Vivo Efficacy Testing of 4-(piperazin-1-yl)-1H-indole Derivatives as Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of 4-(piperazin-1-yl)-1H-indole Derivatives in Cognitive Disorders

The 4-(piperazin-1-yl)-1H-indole scaffold represents a privileged chemical structure in modern medicinal chemistry, giving rise to a multitude of derivatives with significant therapeutic potential. A particularly promising avenue of research has focused on the development of these compounds as potent and selective antagonists of the serotonin 6 (5-HT6) receptor.[1][2] The exclusive localization of the 5-HT6 receptor within the central nervous system (CNS), particularly in brain regions integral to learning and memory such as the hippocampus and cortex, positions it as a prime target for the treatment of cognitive deficits associated with neurodegenerative disorders like Alzheimer's disease.[3][4]

Blockade of the 5-HT6 receptor has been shown to modulate multiple neurotransmitter systems, including enhancing cholinergic and glutamatergic neurotransmission, both of which are compromised in Alzheimer's disease.[5][6] This modulation is believed to underlie the pro-cognitive effects observed with 5-HT6 receptor antagonists in various preclinical models.[3][7] This document provides a detailed guide for researchers and drug development professionals on the application of established in vivo animal models to test the efficacy of novel 4-(piperazin-1-yl)-1H-indole derivatives as cognitive enhancers. We will focus on two of the most widely accepted and robust behavioral paradigms: the Novel Object Recognition Test (NORT) and the Morris Water Maze (MWM).

Mechanism of Action: 5-HT6 Receptor Antagonism for Cognitive Enhancement

The therapeutic rationale for using 5-HT6 receptor antagonists to treat cognitive impairment stems from their ability to disinhibit the release of key neurotransmitters involved in memory formation and consolidation. The proposed signaling pathway is as follows:

5-HT6_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Serotonin Serotonin 5HT6R 5-HT6 Receptor Serotonin->5HT6R Activates GABA_Neuron GABAergic Interneuron 5HT6R->GABA_Neuron Stimulates GABA GABA GABA_Neuron->GABA Releases Cholinergic_Neuron Cholinergic/Glutamatergic Neuron GABA->Cholinergic_Neuron Inhibits ACh_Glu Acetylcholine & Glutamate Release Cholinergic_Neuron->ACh_Glu Increased Cognition Enhanced Cognition ACh_Glu->Cognition Leads to Antagonist 4-(piperazin-1-yl)-1H-indole (5-HT6 Antagonist) Antagonist->5HT6R Blocks

Caption: Proposed mechanism of cognitive enhancement by 5-HT6 receptor antagonists.

Pre-clinical Efficacy Testing: Key Considerations

Before embarking on in vivo studies, it is crucial to establish a robust experimental design. This includes the selection of an appropriate animal model, careful consideration of the test compound's formulation and route of administration, and the implementation of measures to minimize bias.

Animal Models of Cognitive Impairment

To assess the efficacy of a cognitive enhancer, it is often necessary to induce a cognitive deficit in the animal model. This can be achieved through various methods, including:

  • Pharmacological Models: Administration of amnestic agents like scopolamine (a muscarinic antagonist) or MK-801 (an NMDA receptor antagonist) can induce transient cognitive deficits.[8] These models are useful for rapid screening of compounds.

  • Genetic Models: Transgenic mouse models that recapitulate aspects of Alzheimer's disease pathology (e.g., amyloid-beta plaque deposition) provide a more disease-relevant context.[9]

  • Age-related Cognitive Decline: Using aged animals can model the natural decline in cognitive function that occurs with aging.

The choice of model will depend on the specific research question and the stage of drug development.[10][11][12]

Formulation and Administration of 4-(piperazin-1-yl)-1H-indole Derivatives

Many small molecule drug candidates, including indole derivatives, exhibit poor water solubility.[13] Therefore, careful formulation is critical for achieving adequate bioavailability in in vivo studies.

Vehicle Strategy Description Advantages Disadvantages
Aqueous Suspensions The compound is suspended in an aqueous vehicle, often with a suspending agent like carboxymethylcellulose (CMC) or methylcellulose (MC).Suitable for oral administration of insoluble compounds.Can lead to inaccurate dosing if not properly homogenized.
Co-solvents A water-miscible organic solvent (e.g., DMSO, PEG 400) is used to dissolve the compound before dilution with an aqueous solution.Simple to prepare.Can cause toxicity or irritation at high concentrations.
Cyclodextrins Cyclic oligosaccharides that form inclusion complexes with poorly soluble compounds, increasing their solubility.Can increase solubility and stability.Can have their own pharmacological effects.
Lipid-based Formulations Solutions or suspensions in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).Can enhance oral bioavailability for lipophilic compounds.More complex to formulate.[14]

Table 1: Common Vehicle Solutions for Poorly Soluble Compounds in Animal Studies. [15][16][17]

The route of administration (e.g., oral gavage, intraperitoneal injection) should be chosen based on the compound's pharmacokinetic properties and the intended clinical application.

Protocol 1: The Novel Object Recognition Test (NORT)

The NORT is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.[18]

Experimental Workflow

NORT_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training (T1) cluster_day3 Day 3: Testing (T2) Habituation Place each rat in the empty open-field arena for 5-10 min Dosing_T1 Administer test compound or vehicle (e.g., 60 min prior to T1) Training Place rat in the arena with two identical objects for a set duration (e.g., 3-5 min) Dosing_T1->Training Dosing_T2 Administer test compound or vehicle (e.g., 60 min prior to T2) Training->Dosing_T2 Inter-trial Interval (ITI) (e.g., 24 hours) Testing Place the same rat in the arena with one familiar and one novel object for a set duration (e.g., 3-5 min) Dosing_T2->Testing Data_Analysis Calculate Discrimination Index Testing->Data_Analysis Record & Analyze

Caption: Experimental workflow for the Novel Object Recognition Test.

Detailed Methodology
  • Apparatus: A square or circular open-field arena made of a non-porous material. The objects used should be of similar size but different shapes and textures, and heavy enough that the animals cannot displace them.

  • Habituation (Day 1): Individually place each rat in the empty arena for 5-10 minutes to allow for acclimation to the new environment.

  • Training (T1, Day 2):

    • Administer the 4-(piperazin-1-yl)-1H-indole derivative or vehicle at a predetermined time before the training session (e.g., 60 minutes).

    • Place two identical objects in opposite corners of the arena.

    • Place the rat in the center of the arena and allow it to explore the objects for a fixed period (e.g., 3-5 minutes).

    • Record the exploration time for each object. Exploration is typically defined as the rat's nose being directed towards the object within a 2 cm proximity.[7]

  • Testing (T2, Day 3):

    • The inter-trial interval (ITI) can be varied to assess short-term or long-term memory (e.g., 1 hour or 24 hours).

    • Administer the test compound or vehicle at the same pre-session interval as in T1.

    • Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.

    • Place the rat back in the arena and record the exploration time for both the familiar and novel objects for the same duration as in T1.

Data Analysis

The primary endpoint in the NORT is the Discrimination Index (DI) , which reflects the preference for the novel object. It can be calculated using the following formula:

DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time) [6]

A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one. Statistical analysis, such as a t-test or ANOVA, can be used to compare the DI between treatment groups.

Protocol 2: The Morris Water Maze (MWM)

The MWM is a classic behavioral task used to assess spatial learning and memory in rodents. It relies on the animal's motivation to escape from water by finding a hidden platform using distal visual cues in the environment.[15][16]

Experimental Workflow

Caption: Experimental workflow for the Morris Water Maze.

Detailed Methodology
  • Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic white paint). A small escape platform is submerged just below the water's surface. The pool should be located in a room with various distal visual cues on the walls.

  • Acquisition Training (Days 1-5):

    • Administer the 4-(piperazin-1-yl)-1H-indole derivative or vehicle daily, at a consistent time before the training session.

    • Conduct 4 trials per day for each rat. In each trial, the rat is placed in the water facing the wall at one of four quasi-random start locations.

    • Allow the rat to swim and find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it.

    • The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed for the next trial.

    • Record the escape latency (time to find the platform) and the path length for each trial using a video tracking system.

  • Probe Trial (Day 6):

    • Administer the final dose of the test compound or vehicle.

    • Remove the platform from the pool.

    • Place the rat in the pool from a novel start location and allow it to swim for a fixed duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (the quadrant where the platform was previously located) and the number of times the rat crosses the former platform location.

Data Analysis
  • Acquisition Phase: The escape latency and path length data are typically averaged for the trials of each day and plotted to create learning curves. A two-way repeated measures ANOVA can be used to analyze these data, with treatment as the between-subjects factor and day as the within-subjects factor.[5]

  • Probe Trial: The percentage of time spent in the target quadrant and the number of platform crossings are key measures of spatial memory retention. These data can be analyzed using a one-way ANOVA or t-test to compare between groups.

Troubleshooting and Ensuring Data Integrity

Rigorous experimental design and execution are paramount for obtaining reliable and reproducible data.

Potential Issue Possible Cause(s) Troubleshooting/Mitigation Strategies
High variability in NORT data Inconsistent object exploration, side bias, anxiety.Thorough habituation, counterbalance object and location, use an open-field test to assess baseline anxiety.
Animals not learning in MWM Stress, lack of motivation, sensory or motor deficits.Ensure proper handling and habituation, check water temperature, include a cued trial with a visible platform to rule out sensory/motor issues.
Precipitation of test compound in formulation Poor solubility, incorrect vehicle.Re-evaluate vehicle composition, consider micronization of the compound, prepare fresh formulations daily.
Unexpected toxicity or side effects Vehicle toxicity, off-target effects of the compound.Include a vehicle-only control group, conduct a dose-response study, observe animals for any adverse clinical signs.[17]

Table 2: Common Issues and Troubleshooting in Behavioral Testing.

Conclusion

The in vivo animal models detailed in these application notes provide a robust framework for evaluating the efficacy of 4-(piperazin-1-yl)-1H-indole derivatives as potential cognitive enhancers. The Novel Object Recognition Test offers a relatively high-throughput method for assessing recognition memory, while the Morris Water Maze provides a comprehensive evaluation of spatial learning and memory. By adhering to these detailed protocols, employing appropriate animal models of cognitive impairment, and ensuring meticulous experimental execution, researchers can generate high-quality, reproducible data to advance the development of this promising class of compounds for the treatment of Alzheimer's disease and other cognitive disorders.

References

Introduction: The Power of Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to High-Throughput Screening Assays for Indole-Piperazine Libraries

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The indole-piperazine scaffold is a quintessential example, marrying the versatile indole nucleus—a cornerstone in numerous natural products and pharmaceuticals—with the piperazine ring, a moiety renowned for improving physicochemical and pharmacokinetic properties.[1][2][3] Indole derivatives exhibit a vast spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1] The piperazine fragment is frequently incorporated into drug candidates to enhance solubility and bioavailability.[2][3]

The combination of these two powerful moieties has given rise to libraries of indole-piperazine derivatives with immense potential for discovering novel therapeutics against a wide range of targets, from G-protein coupled receptors (GPCRs) to kinases.[4] However, unlocking this potential requires efficiently and accurately screening these large compound collections. High-Throughput Screening (HTS) provides the necessary automation and scale to interrogate libraries containing thousands to millions of compounds, identifying "hits" that can serve as the starting point for drug development programs.[5][6]

This guide serves as a detailed application note for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed protocols for designing and implementing robust HTS assays tailored to the unique chemical nature of indole-piperazine libraries.

Core Principles for Assay Design with Indole-Piperazine Libraries

Before selecting an assay format, it is crucial to consider the specific physicochemical properties of the indole-piperazine scaffold to preempt common screening artifacts and challenges.

  • Solubility and Aggregation: The piperazine moiety, with its two basic nitrogen atoms, can lead to high polarity and varying solubility depending on pH.[7] Poor solubility can cause compounds to precipitate in aqueous assay buffers or form non-specific aggregates that inhibit enzymes, leading to false positives.[8]

    • Mitigation Strategy: Assays should routinely include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to prevent compound aggregation. It is also critical to perform solubility tests on library compounds in the final assay buffer during the development phase.

  • Compound Interference with Assay Signal: The indole ring is a known fluorophore, which can lead to autofluorescence. This intrinsic fluorescence can interfere with assay readouts that rely on fluorescence intensity, FRET, or FP, generating false positives or negatives.

    • Mitigation Strategy: Time-resolved fluorescence (TRF) technologies, such as TR-FRET, are highly recommended as they incorporate a time delay between excitation and signal detection, minimizing interference from short-lived background fluorescence.[9] Additionally, running a parallel "mock" screen without a key biological component (e.g., the target protein) can help identify compounds that directly interfere with the detection system.[8]

  • Promiscuous Inhibition and PAINS: HTS libraries invariably contain Pan-Assay Interference Compounds (PAINS), which appear as hits in numerous screens through non-specific mechanisms.[8] Indole-containing compounds can sometimes fall into this category.

    • Mitigation Strategy: A robust hit validation cascade is essential. This includes re-testing hits, performing orthogonal assays with different detection technologies, and using computational filters to flag known PAINS substructures.[8]

Recommended HTS Assay Formats

The choice of assay technology depends on the biological target and the specific question being asked. Both biochemical (target-based) and cell-based (phenotypic or target-based) assays are suitable for screening indole-piperazine libraries.

Biochemical Assays: Probing Direct Target Engagement

Biochemical assays utilize purified components (e.g., enzyme, substrate, receptor) to directly measure the effect of a compound on a specific molecular interaction.

Principle of Causality: FP is a homogenous technique ideal for monitoring binding events in solution. It measures the change in the rotational speed of a fluorescently labeled molecule (a tracer) upon binding to a larger protein.[10][11] A small, unbound tracer tumbles rapidly, depolarizing emitted light (low FP). When bound to a large protein, its tumbling slows dramatically, resulting in highly polarized emitted light (high FP).[12] Library compounds that compete with the tracer for the binding site will displace it, causing a decrease in the FP signal.[12]

DOT Script for FP Assay Principle

FP_Assay cluster_0 Low Polarization (Unbound Tracer) cluster_1 High Polarization (Bound Tracer) cluster_2 Competition by Inhibitor Tracer_Free { Fluorescent Tracer |  Rapid Tumbling} Light_Out_Free Depolarized Emission Tracer_Free:f0->Light_Out_Free Light_In_Free Polarized Excitation Light Light_In_Free->Tracer_Free:f0 Complex Target Protein Tracer Slow Slow Tumbling Light_Out_Bound Polarized Emission Complex:p->Light_Out_Bound Light_In_Bound Polarized Excitation Light Light_In_Bound->Complex:p Complex_Inhib Target Protein Inhibitor Tracer_Displaced { Displaced Tracer |  Signal Drops} Complex_Inhib->Tracer_Displaced displaces

Caption: Fluorescence Polarization (FP) competitive binding assay principle.

Protocol: FP Competition Assay for a Bromodomain Target

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Tween-20.

    • Target Protein: Purified Bromodomain protein (e.g., BRD4) diluted to 2x final concentration in Assay Buffer.

    • Fluorescent Tracer: A known fluorescently-labeled ligand for the target, diluted to 2x final concentration in Assay Buffer.

    • Compound Library: Indole-piperazine library compounds plated in 384-well format, typically as a 10 mM DMSO stock, then serially diluted.

  • Assay Procedure (384-well plate):

    • Dispense 50 nL of compound solution from the library plate into a black, low-volume 384-well assay plate using an acoustic dispenser.

    • Add 10 µL of the 2x Target Protein solution to all wells except negative controls (tracer only).

    • Add 10 µL of Assay Buffer to negative control wells.

    • Incubate for 15 minutes at room temperature to allow compound-protein binding.

    • Add 10 µL of the 2x Fluorescent Tracer solution to all wells. Final volume is 20 µL.

    • Incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition:

    • Read the plate on an FP-capable plate reader, measuring parallel and perpendicular fluorescence emission.

    • The instrument calculates the millipolarization (mP) value for each well.

  • Controls:

    • Positive Control (Low FP): Tracer only (no protein).

    • Negative Control (High FP): Tracer + Protein + DMSO (no inhibitor).

Principle of Causality: TR-FRET is a robust technology for studying molecular interactions and enzyme activity, particularly for kinase targets.[9][13] It relies on energy transfer between a long-lifetime lanthanide donor (e.g., Europium) and a suitable acceptor fluorophore (e.g., phycoerythrin). When a donor-labeled antibody and an acceptor-labeled substrate are brought into proximity by a biological event (like a kinase phosphorylating its substrate), excitation of the donor leads to energy transfer and emission from the acceptor.[14] Kinase inhibitors prevent substrate phosphorylation, thus disrupting the FRET signal.

DOT Script for TR-FRET Kinase Assay Principle

TR_FRET_Kinase cluster_0 Kinase Activity (High FRET Signal) cluster_1 Inhibition (Low FRET Signal) Kinase Kinase Phospho_Substrate Phosphorylated Substrate-Biotin Kinase->Phospho_Substrate phosphorylates Substrate_Biotin Biotinylated Substrate Substrate_Biotin->Kinase ATP ATP ATP->Kinase SA_Acceptor Streptavidin- Acceptor Phospho_Substrate->SA_Acceptor binds Ab_Donor Anti-Phospho Ab- Donor (Eu) Phospho_Substrate->Ab_Donor binds Light_Out Emission 665 nm SA_Acceptor->Light_Out FRET FRET Ab_Donor->FRET Light_In Excitation 340 nm Light_In->Ab_Donor FRET->SA_Acceptor Kinase_Inhib Kinase No_Reaction No Phosphorylation Kinase_Inhib->No_Reaction Inhibitor Inhibitor Inhibitor->Kinase_Inhib binds

Caption: TR-FRET assay principle for detecting kinase inhibition.

Protocol: TR-FRET Kinase Inhibition Assay

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

    • Kinase: Purified active kinase diluted to 2x final concentration in Kinase Buffer.

    • Substrate/ATP Mix: Biotinylated peptide substrate and ATP, each at 2x final concentration, mixed in Kinase Buffer.

    • Stop/Detection Mix: EDTA (to stop the reaction), Europium-labeled anti-phospho-antibody, and Streptavidin-Acceptor diluted in detection buffer.

  • Assay Procedure (384-well plate):

    • Dispense 50 nL of indole-piperazine compound solution into the assay plate.

    • Add 5 µL of 2x Kinase solution to all wells.

    • Incubate for 20 minutes at room temperature (pre-incubation of compound and enzyme).

    • Initiate the kinase reaction by adding 5 µL of the 2x Substrate/ATP Mix.

    • Incubate for 60-120 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the Stop/Detection Mix.

    • Incubate for 60 minutes at room temperature to allow for detection reagent binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET capable reader, with excitation ~340 nm and emission reads at two wavelengths (e.g., 615 nm for donor and 665 nm for acceptor).

    • Calculate the ratio of acceptor/donor emission. Inhibitors will cause a decrease in this ratio.

Cell-Based Assays: Assessing Activity in a Biological Context

Cell-based assays measure a compound's effect on cellular functions, providing data with higher physiological relevance.

Principle of Causality: This assay is a workhorse for screening compounds targeting GPCRs that signal through the Gαq pathway.[15] Activation of a Gαq-coupled receptor leads to the release of calcium (Ca²⁺) from intracellular stores into the cytoplasm.[15] This transient increase in intracellular Ca²⁺ can be detected by a calcium-sensitive fluorescent dye that is pre-loaded into the cells. An antagonist from the indole-piperazine library will bind to the receptor and block the Ca²⁺ release induced by a subsequent challenge with a known agonist.[4]

DOT Script for GPCR Calcium Flux Assay Principle

Calcium_Flux cluster_0 Agonist Stimulation (Signal) cluster_1 Antagonist Inhibition (No Signal) Cell1 Cell Membrane Cytoplasm (Dye-loaded) GPCR1 GPCR Signal Gαq Pathway Activation GPCR1->Signal Agonist Agonist Agonist->GPCR1 binds Calcium Ca²⁺ Release -> Fluorescence Signal->Calcium Cell2 Cell Membrane Cytoplasm (Dye-loaded) GPCR2 GPCR Blocked Signal Blocked GPCR2->Blocked Antagonist Antagonist (Indole-Piperazine) Antagonist->GPCR2 binds Agonist2 Agonist Agonist2->GPCR2 blocked HTS_Workflow Start Indole-Piperazine Library (>100,000 compounds) Primary_Screen Primary HTS (Single Concentration, e.g., 10 µM) Start->Primary_Screen Hit_ID Identify Primary Hits (e.g., >50% Inhibition) ~1-3% Hit Rate Primary_Screen->Hit_ID Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Hit_ID->Hit_Confirmation Active SAR Structure-Activity Relationship (SAR) Analysis & Hit Expansion False_Positives Eliminate False Positives (Counter-screens, Orthogonal Assays) Dose_Response Dose-Response & IC₅₀ Determination (10-point curve) False_Positives->Dose_Response Confirmed Dose_Response->SAR End Validated Hits for Lead Optimization SAR->End

References

Application Notes and Protocols for Radiolabeling 4-(piperazin-1-yl)-1H-indole for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(piperazin-1-yl)-1H-indole in Molecular Imaging

The 4-(piperazin-1-yl)-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds that target a range of receptors and enzymes in the central nervous system and other tissues. Its versatile structure allows for modifications that can tune its affinity and selectivity for specific biological targets. The ability to radiolabel this core structure opens up vast possibilities for in vivo imaging using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). These imaging modalities enable the non-invasive study of disease pathology, receptor occupancy, and the pharmacokinetic profile of novel drug candidates in living subjects.

This comprehensive guide provides detailed protocols for the radiolabeling of 4-(piperazin-1-yl)-1H-indole with two distinct classes of radionuclides: a radiohalogen ([¹⁸F]Fluorine) for PET imaging and a radiometal ([⁶⁸Ga]Gallium) for PET imaging. The methodologies are designed to be robust and adaptable, providing researchers with the foundational knowledge to develop novel radiotracers based on this important chemical scaffold.

PART 1: Radiolabeling with [¹⁸F]Fluorine via Nucleophilic Substitution

The introduction of Fluorine-18, a positron emitter with a convenient half-life of 109.8 minutes, is a cornerstone of PET radiochemistry.[1][2] This section details the direct radiofluorination of a suitable precursor of 4-(piperazin-1-yl)-1H-indole. The strategy involves a nucleophilic substitution reaction, a widely employed and efficient method for ¹⁸F-labeling.[1][3]

Causality Behind Experimental Choices

The selection of a suitable leaving group on the precursor molecule is critical for the success of the nucleophilic fluorination. Tosylates and mesylates are commonly used as they are good leaving groups, facilitating the displacement by the [¹⁸F]fluoride ion. The reaction is typically carried out in an aprotic polar solvent like acetonitrile or dimethylformamide (DMF) to enhance the nucleophilicity of the fluoride ion. The addition of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in combination with a weak base like potassium carbonate, is essential to sequester the potassium ion and liberate a "naked," highly reactive fluoride ion for the substitution reaction.[3]

Experimental Workflow: [¹⁸F]Fluorination

G cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control P Synthesis of Tosylated Precursor R1 [¹⁸F]Fluoride Production (Cyclotron) R2 Trapping & Elution of [¹⁸F]F⁻ R1->R2 R3 Azeotropic Drying with K₂₂₂/K₂CO₃ R2->R3 R4 Nucleophilic Substitution (Precursor + [¹⁸F]F⁻ in MeCN) R3->R4 PU1 Semi-preparative HPLC R4->PU1 PU2 Solvent Evaporation PU1->PU2 PU3 Formulation in Saline PU2->PU3 QC1 Analytical HPLC (Radiochemical Purity) PU3->QC1 QC2 TLC (Radiochemical Purity) PU3->QC2 QC3 Sterility & Endotoxin Testing PU3->QC3

Caption: Workflow for the [¹⁸F]fluorination of a 4-(piperazin-1-yl)-1H-indole precursor.

Detailed Protocol: Synthesis of [¹⁸F]4-(piperazin-1-yl)-1H-indole

Materials and Reagents:

  • 4-(piperazin-1-yl)-1H-indole tosylated precursor

  • [¹⁸F]Fluoride in [¹⁸O]water (from cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

  • Water for injection

  • Ethanol, USP

  • Sep-Pak C18 cartridges

  • Semi-preparative and analytical HPLC columns (C18)

  • Sterile filters (0.22 µm)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: Trap the aqueous [¹⁸F]fluoride from the cyclotron target water onto a quaternary methylammonium (QMA) anion-exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ (5 mg in 1 mL of acetonitrile) and K₂CO₃ (1 mg in 0.5 mL of water).

  • Azeotropic Drying: Heat the reaction vessel to 110 °C under a stream of nitrogen to azeotropically remove the water with acetonitrile. Repeat this step with additional acetonitrile to ensure the reaction mixture is anhydrous.

  • Radiolabeling Reaction: Dissolve the tosylated precursor of 4-(piperazin-1-yl)-1H-indole (2-5 mg) in 0.5 mL of anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. Seal the reaction vessel and heat at 100-120 °C for 10-15 minutes.

  • Purification: After cooling, quench the reaction with water and inject the mixture onto a semi-preparative HPLC column. Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate the [¹⁸F]labeled product from unreacted precursor and byproducts.[4][5][6]

  • Formulation: Collect the HPLC fraction containing the desired product. Remove the organic solvent by rotary evaporation or by passing the fraction through a C18 Sep-Pak cartridge, washing with water, and eluting the product with ethanol. Formulate the final product in sterile saline for injection.

Data Presentation: Expected Results
ParameterExpected Value
Radiochemical Yield (decay-corrected)25-40%
Radiochemical Purity>98%
Specific Activity>37 GBq/µmol (>1 Ci/µmol)
Synthesis Time60-90 minutes

PART 2: Radiolabeling with [⁶⁸Ga]Gallium using a Bifunctional Chelator

Gallium-68 is a positron-emitting radionuclide obtained from a ⁶⁸Ge/⁶⁸Ga generator, making it readily available for PET imaging in facilities without a cyclotron.[7][8][9] The labeling of small molecules with ⁶⁸Ga typically involves the use of a bifunctional chelator, which is first conjugated to the molecule of interest and then used to complex the ⁶⁸Ga³⁺ ion.[10]

Causality Behind Experimental Choices

The choice of chelator is paramount for stable complexation of ⁶⁸Ga. DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives are widely used due to their ability to form highly stable complexes with ⁶⁸Ga³⁺. The conjugation of the DOTA chelator to the 4-(piperazin-1-yl)-1H-indole core should be performed at a position that does not interfere with its biological activity. The labeling reaction with ⁶⁸Ga³⁺ is pH-sensitive and typically performed in an acidic buffer (pH 3.5-4.5) to prevent the formation of gallium hydroxides. Heating is often required to drive the complexation reaction to completion.

Experimental Workflow: [⁶⁸Ga]Gallium Labeling

G cluster_0 Precursor Preparation cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control P Synthesis of DOTA-conjugated 4-(piperazin-1-yl)-1H-indole R1 Elution of ⁶⁸GaCl₃ from ⁶⁸Ge/⁶⁸Ga Generator R2 pH Adjustment of Eluate R1->R2 R3 Complexation Reaction (Precursor + ⁶⁸Ga³⁺) R2->R3 PU1 Solid-Phase Extraction (SPE) (e.g., C18 cartridge) R3->PU1 PU2 Elution and Formulation in Saline PU1->PU2 QC1 Analytical HPLC (Radiochemical Purity) PU2->QC1 QC2 ITLC (Radiochemical Purity) PU2->QC2 QC3 Sterility & Endotoxin Testing PU2->QC3

Caption: Workflow for the [⁶⁸Ga]gallium labeling of a DOTA-conjugated 4-(piperazin-1-yl)-1H-indole.

Detailed Protocol: Synthesis of [⁶⁸Ga]Ga-DOTA-4-(piperazin-1-yl)-1H-indole

Materials and Reagents:

  • DOTA-conjugated 4-(piperazin-1-yl)-1H-indole precursor

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.05 M HCl

  • Sodium acetate buffer (pH 4.5)

  • Water for injection

  • Sep-Pak C18 cartridges

  • Analytical HPLC system

  • Instant thin-layer chromatography (ITLC) strips

  • Sterile filters (0.22 µm)

Procedure:

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃ in solution.

  • Reaction Preparation: In a sterile reaction vial, add the DOTA-conjugated precursor (10-50 µg) dissolved in a small volume of water. Add sodium acetate buffer to adjust the pH to 3.5-4.5.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the precursor. Heat the mixture at 95 °C for 5-10 minutes.

  • Purification: After cooling, the reaction mixture can be purified using a C18 Sep-Pak cartridge. Load the reaction mixture onto the pre-conditioned cartridge. Wash the cartridge with water to remove unreacted ⁶⁸Ga³⁺ and other hydrophilic impurities. Elute the desired [⁶⁸Ga]Ga-DOTA-labeled product with a small volume of ethanol/water mixture.

  • Formulation: Dilute the eluted product with sterile saline for injection to the desired radioactive concentration and ensure the final ethanol concentration is below 10%.

Data Presentation: Expected Results
ParameterExpected Value
Radiochemical Yield (decay-corrected)>95%
Radiochemical Purity>98%
Specific Activity10-50 GBq/µmol
Synthesis Time20-30 minutes

PART 3: Quality Control for Radiopharmaceuticals

Rigorous quality control is mandatory to ensure the safety and efficacy of any radiopharmaceutical intended for administration.[11][12][13][14]

Key Quality Control Tests
  • Radiochemical Purity: This is the proportion of the total radioactivity in the desired chemical form. It is typically determined by analytical High-Performance Liquid Chromatography (HPLC) and/or instant thin-layer chromatography (ITLC).[4][15][16] The HPLC system should be equipped with both a UV detector and a radioactivity detector to confirm the identity of the radiolabeled compound by comparing its retention time with that of a non-radioactive standard.[4][16]

  • Radionuclidic Purity: This ensures that the radioactivity is solely from the intended radionuclide (e.g., ¹⁸F or ⁶⁸Ga). This is usually guaranteed by the production method (cyclotron targetry or generator specifics) and can be verified by gamma spectroscopy.

  • Chemical Purity: This refers to the absence of non-radioactive chemical contaminants. Analytical HPLC with a UV detector is used to identify and quantify any chemical impurities.

  • Sterility and Endotoxin Testing: As radiopharmaceuticals are administered intravenously, they must be sterile and free of pyrogens (endotoxins). Sterility is confirmed by incubating a sample in a suitable growth medium, while the Limulus Amebocyte Lysate (LAL) test is used for endotoxin detection. Due to the short half-life of many PET isotopes, these tests are often performed retrospectively.[14]

  • pH and Appearance: The final product should be a clear, colorless solution, free of particulate matter, with a pH suitable for intravenous injection (typically between 4.5 and 7.5).

Conclusion

The protocols detailed in this application note provide a robust framework for the radiolabeling of the 4-(piperazin-1-yl)-1H-indole scaffold with both ¹⁸F and ⁶⁸Ga. By understanding the principles behind the experimental choices and adhering to stringent quality control measures, researchers can confidently produce high-quality radiotracers for preclinical and clinical imaging studies. The adaptability of these methods will undoubtedly facilitate the development of novel imaging agents to investigate a wide range of biological processes and diseases.

References

Application Note: A Multi-faceted Protocol for Assessing the Blood-Brain Barrier Penetration of 4-(piperazin-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of therapeutics targeting the central nervous system (CNS) is critically dependent on the ability of drug candidates to cross the blood-brain barrier (BBB). This application note provides a detailed, multi-tiered protocol for assessing the BBB penetration of 4-(piperazin-1-yl)-1H-indole, a novel heterocyclic compound with potential CNS activity. We present a strategic combination of in silico prediction, in vitro modeling, and in vivo validation, designed to provide a comprehensive understanding of the compound's ability to reach its target in the brain. The protocols are designed to be robust and reproducible, offering insights into both passive permeability and the potential for active transport. This guide is intended to equip researchers with the necessary tools to make informed decisions in the early stages of the drug discovery pipeline.

Introduction: The Critical Hurdle of the Blood-Brain Barrier

The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[1][2] This barrier is crucial for maintaining the brain's homeostasis and protecting it from toxins and pathogens.[3] However, it also poses a significant challenge for the delivery of therapeutic agents to the brain.[1][4] Greater than 98% of small-molecule drugs are unable to cross the BBB, hindering the development of treatments for a wide range of neurological and psychiatric disorders.[4]

Therefore, a thorough assessment of a drug candidate's ability to penetrate the BBB is a cornerstone of CNS drug discovery. Early and accurate prediction of BBB permeability can help to de-risk drug candidates, saving significant time and resources.[5] This application note outlines a comprehensive strategy for evaluating the BBB penetration of 4-(piperazin-1-yl)-1H-indole, a compound of interest for CNS applications. The presented workflow progresses from rapid, high-throughput in vitro screens to more complex and physiologically relevant in vivo studies.

Compound Profile: 4-(piperazin-1-yl)-1H-indole

A preliminary assessment of the physicochemical properties of a compound can provide initial clues about its potential to cross the BBB. Generally, small, lipophilic molecules with a low molecular weight and a limited number of hydrogen bond donors and acceptors are more likely to passively diffuse across the BBB.[4]

Table 1: Physicochemical Properties of 4-(piperazin-1-yl)-1H-indole

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃[6]
Molecular Weight 201.27 g/mol [6]
Appearance Solid[6]
Predicted LogP 1.5 - 2.5 (Varies with prediction software)N/A
Topological Polar Surface Area (TPSA) ~45 Ų (Predicted)N/A

Note: Predicted values for LogP and TPSA should be experimentally verified.

The molecular weight of 4-(piperazin-1-yl)-1H-indole is well under the 500 Da threshold often associated with successful CNS drugs.[4] Its predicted lipophilicity (LogP) and polar surface area fall within a range that suggests a possibility of BBB penetration, warranting further experimental investigation.

In Vitro Assessment of BBB Permeability

In vitro models offer a controlled environment to study specific aspects of BBB transport, such as passive diffusion and the involvement of efflux transporters.[1][7] We will detail two widely used and complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and a cell-based transwell assay using Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1).

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive, transcellular permeation.[8][9] It provides a rapid assessment of a compound's intrinsic ability to diffuse across a lipid membrane, mimicking the lipid environment of the BBB.[10][11]

Diagram 1: PAMPA-BBB Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_compound Prepare 10 mM stock of 4-(piperazin-1-yl)-1H-indole in DMSO add_donor Add compound solution to Donor wells prep_compound->add_donor prep_buffer Prepare Donor and Acceptor Buffers (PBS, pH 7.4) add_acceptor Add buffer to Acceptor wells prep_buffer->add_acceptor prep_membrane Coat Donor Plate wells with BBB lipid solution prep_membrane->add_donor assemble Assemble the PAMPA sandwich plate add_donor->assemble add_acceptor->assemble incubate Incubate at room temperature for 4-18 hours assemble->incubate disassemble Disassemble plates incubate->disassemble quantify Quantify compound concentration in Donor and Acceptor wells via LC-MS/MS disassemble->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: Workflow for the PAMPA-BBB assay.

Protocol 3.1: PAMPA-BBB

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 4-(piperazin-1-yl)-1H-indole in DMSO.

    • Prepare the donor and acceptor solutions, typically phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration in the donor solution should be kept low (e.g., <1%) to avoid affecting membrane integrity.

    • Prepare the BBB lipid solution by dissolving a commercial brain lipid mixture in dodecane.[10]

  • Assay Plate Preparation:

    • Pipette 5 µL of the BBB lipid solution onto the membrane of each well of the donor plate.[10]

    • Add 300 µL of PBS to each well of the acceptor plate.

  • Compound Addition and Incubation:

    • Add 150-200 µL of the test compound solution (e.g., 10 µM final concentration) to the donor plate wells.

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the donor membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for a defined period, typically 4 to 18 hours.[10]

  • Quantification and Data Analysis:

    • After incubation, separate the plates and determine the concentration of 4-(piperazin-1-yl)-1H-indole in both the donor and acceptor wells using a validated LC-MS/MS method (see Section 5).

    • The effective permeability (Pe) is calculated using the following equation: Pe = (V_A / (Area * Time)) * [-ln(1 - [Drug]_acceptor / [Drug]_equilibrium)] Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Table 2: Interpretation of PAMPA-BBB Results

Permeability (Pe) (10⁻⁶ cm/s)Predicted BBB Penetration
> 6.0High
2.0 - 6.0Medium
< 2.0Low

Note: These are general guidelines, and classification can vary between laboratories.

MDCK-MDR1 Transwell Assay

This cell-based assay is crucial for investigating the role of active efflux transporters, particularly P-glycoprotein (P-gp, encoded by the MDR1 gene), in limiting BBB penetration.[12][13] P-gp is highly expressed at the BBB and actively pumps a wide range of substrates out of the brain.[13] The MDCK-MDR1 cell line, which overexpresses human P-gp, forms a polarized monolayer with tight junctions, providing a good in vitro model of the BBB.[12][14]

Diagram 2: MDCK-MDR1 Transwell Assay Workflow

MDCK_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis seed_cells Seed MDCK-MDR1 cells on Transwell inserts culture_monolayer Culture for 4-7 days to form a confluent monolayer seed_cells->culture_monolayer check_integrity Measure Trans-Epithelial Electrical Resistance (TEER) culture_monolayer->check_integrity prep_solutions Prepare compound solutions in transport buffer check_integrity->prep_solutions transport_A_B Apical to Basolateral (A-B) Transport prep_solutions->transport_A_B transport_B_A Basolateral to Apical (B-A) Transport prep_solutions->transport_B_A incubate Incubate at 37°C for 60-90 minutes transport_A_B->incubate transport_B_A->incubate collect_samples Collect samples from donor and receiver compartments incubate->collect_samples quantify Quantify compound concentration via LC-MS/MS collect_samples->quantify calculate_papp Calculate Apparent Permeability (Papp) quantify->calculate_papp calculate_ER Calculate Efflux Ratio (ER) calculate_papp->calculate_ER

Caption: Workflow for the MDCK-MDR1 Transwell Assay.

Protocol 3.2: MDCK-MDR1 Transwell Assay

  • Cell Culture:

    • Seed MDCK-MDR1 cells onto microporous membrane inserts (e.g., Transwell™) at a high density.

    • Culture the cells for 4-7 days until a confluent monolayer is formed.[12]

    • Monitor the integrity of the cell monolayer by measuring the Trans-Epithelial Electrical Resistance (TEER). TEER values should reach a stable, high level, indicating the formation of tight junctions.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Perform the transport experiment in two directions:

      • Apical-to-Basolateral (A-B): Add the test compound (e.g., 1-10 µM) to the apical (upper) chamber and transport buffer to the basolateral (lower) chamber. This models transport from blood to brain.

      • Basolateral-to-Apical (B-A): Add the test compound to the basolateral chamber and transport buffer to the apical chamber. This models efflux from brain to blood.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-90 minutes).[12][13]

  • Quantification and Data Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Quantify the concentration of 4-(piperazin-1-yl)-1H-indole in all samples using a validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).

Table 3: Interpretation of MDCK-MDR1 Results

ParameterValueInterpretation
Papp (A-B) (10⁻⁶ cm/s) > 5.0High passive permeability
1.0 - 5.0Moderate passive permeability
< 1.0Low passive permeability
Efflux Ratio (ER) < 2.0Not a P-gp substrate
> 2.0Potential P-gp substrate

Note: An ER > 2.0 suggests that the compound is actively transported by P-gp, which could limit its brain penetration in vivo.[15]

In Vivo Assessment of BBB Penetration

In vivo studies in animal models, such as mice or rats, are essential to confirm the findings from in vitro assays and to understand the compound's behavior in a complex biological system.[4][16] The following protocol describes a pharmacokinetic study to determine the brain-to-plasma concentration ratio (Kp) of 4-(piperazin-1-yl)-1H-indole.

Diagram 3: In Vivo BBB Penetration Study Workflow

InVivo_Workflow cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis prep_formulation Prepare dosing formulation of 4-(piperazin-1-yl)-1H-indole administer_iv Administer compound to rodents via intravenous (IV) injection prep_formulation->administer_iv collect_blood Collect blood samples at multiple time points administer_iv->collect_blood euthanize Euthanize animals at corresponding time points collect_blood->euthanize process_blood Process blood to obtain plasma collect_blood->process_blood perfuse Perform cardiac perfusion with saline euthanize->perfuse collect_brain Collect brain tissue perfuse->collect_brain homogenize_brain Homogenize brain tissue collect_brain->homogenize_brain quantify Quantify compound concentration in plasma and brain homogenate via LC-MS/MS process_blood->quantify homogenize_brain->quantify calculate_kp Calculate Brain-to-Plasma Ratio (Kp) and Kp,uu quantify->calculate_kp

Caption: Workflow for an in vivo BBB penetration study.

Protocol 4.1: In Vivo Brain Penetration Study in Mice

  • Animal Husbandry and Dosing:

    • Use adult male C57BL/6 mice (or another appropriate strain). Acclimatize the animals for at least one week before the experiment.

    • Prepare a sterile dosing solution of 4-(piperazin-1-yl)-1H-indole in a suitable vehicle (e.g., saline with a co-solvent like DMSO or PEG400).

    • Administer the compound via intravenous (IV) injection at a specific dose (e.g., 1-5 mg/kg).

  • Sample Collection:

    • At predetermined time points (e.g., 5, 15, 30, 60, 120, and 240 minutes) post-dose, collect blood samples via cardiac puncture into tubes containing an anticoagulant (e.g., K2EDTA).

    • Immediately following blood collection, perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.[3]

    • Harvest the brain and rinse with cold saline. The brain can be dissected into different regions if required.

  • Sample Processing:

    • Centrifuge the blood samples to obtain plasma.

    • Weigh the brain tissue and homogenize it in a suitable buffer (e.g., PBS) to create a brain homogenate.

  • Quantification and Data Analysis:

    • Determine the concentration of 4-(piperazin-1-yl)-1H-indole in the plasma and brain homogenate samples using a validated LC-MS/MS method (see Section 5).

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point: Kp = C_brain / C_plasma Where C_brain is the concentration in the brain homogenate and C_plasma is the concentration in plasma.

    • To account for plasma and brain tissue binding, the unbound brain-to-plasma ratio (Kp,uu) can be calculated if the unbound fractions in plasma (fu,p) and brain (fu,b) are determined (e.g., by equilibrium dialysis). Kp,uu = Kp * (fu,p / fu,b)

Table 4: Interpretation of In Vivo Brain Penetration Data

ParameterValueInterpretation
Kp > 1.0Good overall brain exposure
0.1 - 1.0Moderate brain exposure
< 0.1Poor brain exposure
Kp,uu ≈ 1.0Primarily passive diffusion
> 1.0Active uptake into the brain
< 1.0Active efflux from the brain

Note: A Kp,uu value significantly less than 1.0 is a strong indicator of active efflux, corroborating findings from the MDCK-MDR1 assay.

Analytical Methodology: LC-MS/MS Quantification

A sensitive and selective analytical method is crucial for accurately quantifying 4-(piperazin-1-yl)-1H-indole in complex biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[17][18][19][20]

Protocol 5.1: LC-MS/MS Method for 4-(piperazin-1-yl)-1H-indole

  • Sample Preparation:

    • For plasma and brain homogenate samples, perform protein precipitation by adding 3-4 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the compound).[17][19]

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

  • Chromatographic Separation:

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B).[19] The gradient should be optimized to achieve good peak shape and separation from matrix components.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Optimize the MS/MS parameters for 4-(piperazin-1-yl)-1H-indole and the internal standard by direct infusion.

    • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Method Validation:

    • Validate the method according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and matrix effects.[19]

Table 5: Example LC-MS/MS Parameters for 4-(piperazin-1-yl)-1H-indole

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MRM Transition (Analyte) To be determined
MRM Transition (IS) To be determined

Note: These parameters are a starting point and require optimization for the specific instrument and compound.

Conclusion

The assessment of blood-brain barrier penetration is a complex but essential component of CNS drug discovery. The integrated approach described in this application note, combining in silico predictions, high-throughput in vitro assays, and definitive in vivo studies, provides a robust framework for characterizing the BBB permeability of 4-(piperazin-1-yl)-1H-indole. By systematically evaluating passive diffusion and the potential for active transport, researchers can gain a comprehensive understanding of a compound's ability to reach the CNS. This knowledge is critical for guiding lead optimization efforts and selecting candidates with the highest probability of success in clinical development.

References

Troubleshooting & Optimization

addressing solubility issues of 4-(piperazin-1-yl)-1H-indole in aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the solubility challenges of 4-(piperazin-1-yl)-1H-indole in aqueous buffers. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested methodologies to empower you to overcome experimental hurdles and ensure the integrity of your results.

Introduction: Understanding the Molecule

4-(piperazin-1-yl)-1H-indole is a heterocyclic compound featuring a basic piperazine moiety attached to a largely hydrophobic indole scaffold. Its aqueous solubility is fundamentally governed by the protonation state of the piperazine ring's nitrogen atoms. The chemistry of amines dictates that they are basic and can be protonated in acidic solutions, significantly increasing their water solubility.[1][2] The piperazine ring has two nitrogen atoms and thus two pKa values, approximately 5.35 and 9.73 at 25°C.[3][4] This makes the compound's solubility highly dependent on the pH of the aqueous medium.[5] At a pH below its pKa, the molecule will exist predominantly in its protonated, cationic form, which is significantly more soluble than the neutral free base.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(piperazin-1-yl)-1H-indole crashing out of solution when I dilute my DMSO stock into my aqueous assay buffer?

A: This is a classic case of a compound exceeding its kinetic solubility limit.[6] While highly soluble in organic solvents like DMSO, the compound's solubility can plummet when introduced to a predominantly aqueous environment.[7] If your buffer's pH is neutral or basic (typically pH ≥ 7.4), the compound is likely in its less soluble, neutral free-base form, leading to precipitation.

Q2: I see the compound is available as a hydrochloride (HCl) salt. Should I use that instead of the free base?

A: Absolutely. The HCl salt form is specifically prepared to enhance aqueous solubility.[8][9] The salt will readily dissociate in water, yielding the protonated, more soluble form of your compound. If you are working with the free base, you are essentially starting with the least soluble form, making pH control of your buffer critical.

Q3: What is the maximum concentration of DMSO I can have in my final assay?

A: A final DMSO concentration between 0.5% and 1% is a widely accepted industry standard.[6] Exceeding this can not only fail to solve solubility issues but may also introduce artifacts by affecting the activity of enzymes or cells in your assay, confounding your results.[6]

Q4: Can I just sonicate the solution to get my compound back into solution?

A: Sonication can temporarily help redissolve precipitated compounds by breaking up aggregates, but it does not address the underlying thermodynamic insolubility.[7] The compound is likely to precipitate again over time, leading to inconsistent and unreliable assay results. It is a temporary fix, not a robust solution.

In-Depth Troubleshooting Guide

This section provides a deeper dive into the causality behind solubility issues and offers structured solutions.

Issue 1: Compound Precipitates Immediately Upon Dilution

Q: I've diluted my 10 mM DMSO stock to 10 µM in my pH 7.4 PBS buffer, and it immediately turned cloudy. What's the primary cause?

A: The primary cause is the pH of your buffer. At pH 7.4, which is above the first pKa of the piperazine moiety, a significant portion of the 4-(piperazin-1-yl)-1H-indole molecules will be in the neutral, poorly soluble free-base form. The sudden shift from a solubilizing organic solvent (DMSO) to a non-solubilizing aqueous buffer causes the compound to crash out.[10]

Solutions & Scientific Rationale
  • pH Adjustment (Primary Solution): The most effective strategy is to lower the pH of your buffer. By preparing your buffer at a pH at least 1-2 units below the lowest pKa of the piperazine ring (e.g., pH 4.0-5.0), you ensure the compound remains in its protonated, highly soluble salt form. This is based on the Henderson-Hasselbalch equation, which dictates the ratio of protonated to unprotonated species.

  • Use of Co-solvents (Secondary Solution): If altering the assay pH is not possible, you can incorporate a water-miscible organic solvent (a co-solvent) into your final buffer system.[11][12] Co-solvents work by reducing the overall polarity of the aqueous medium, making it more favorable for hydrophobic molecules.[11] However, this must be tested for compatibility with your assay.

Data Summary: Recommended Buffers & Co-solvents
StrategyComponentRecommended RangeMechanism of ActionKey Considerations
pH Adjustment Citrate BufferpH 3.0 - 6.2Maintains an acidic environment, ensuring the compound remains protonated and soluble.Ensure low pH does not affect your biological system (e.g., enzyme activity, cell viability).
Acetate BufferpH 3.6 - 5.6Similar to citrate buffer; provides good buffering capacity in the acidic range.Check for potential interactions with assay components.
Co-solvents Polyethylene Glycol 400 (PEG 400)1-10% (v/v) finalReduces solvent polarity, increasing solubility of lipophilic compounds.[12][13]Generally low toxicity but can affect protein conformation at higher concentrations.
Propylene Glycol (PG)1-10% (v/v) finalSimilar mechanism to PEG 400; commonly used in pharmaceutical formulations.[12]Check for assay compatibility.
Ethanol1-5% (v/v) finalEffective at solubilizing organic molecules.Can be toxic to cells and denature proteins, even at low percentages. Use with caution.
Visualizing pH-Dependent Solubility

The following diagram illustrates the chemical equilibrium driving the solubility of 4-(piperazin-1-yl)-1H-indole.

G cluster_0 Low pH (e.g., pH < 5) cluster_1 High pH (e.g., pH > 7) cluster_solubility Protonated Protonated Form (Cationic Salt) -NH2+- Neutral Neutral Form (Free Base) -NH- Protonated->Neutral pKa ~5.35, 9.73 Soluble High Aqueous Solubility Protonated->Soluble Insoluble Low Aqueous Solubility Neutral->Insoluble

Caption: pH-dependent equilibrium of 4-(piperazin-1-yl)-1H-indole.

Issue 2: Inconsistent Results or Drifting Signal in Assays

Q: My assay signal is not stable and seems to decrease over the course of a multi-hour experiment. Could this be a solubility problem?

A: Yes, this is a strong indicator of a compound slowly precipitating out of the assay medium over time. Even if a solution appears clear initially, it might be supersaturated. Over time, molecules can aggregate and fall out of solution, effectively lowering the concentration of the active compound available to interact with your biological target, leading to a drifting signal or poor reproducibility.[14]

Solutions & Scientific Rationale
  • Determine Kinetic Solubility: You must first establish the maximum soluble concentration of your compound in the final assay buffer. This can be done using nephelometry or turbidimetry, which measure light scattering caused by insoluble particles.[15][16] This allows you to define a precise concentration limit for your experiments.

  • Incorporate Solubilizing Excipients: If you cannot lower the pH or use co-solvents, excipients like cyclodextrins can be used. Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic indole portion of your molecule, forming an "inclusion complex" that is water-soluble.[17][18][19]

Visualizing a Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving solubility-related assay problems.

G start Precipitation or Inconsistent Results Observed check_conc Is Compound Concentration Below Known Solubility Limit? start->check_conc check_ph Is Buffer pH Acidic (e.g., pH < 6.0)? check_conc->check_ph Yes reduce_conc Action: Lower Compound Concentration check_conc->reduce_conc No use_salt Are You Using the Free Base Form? check_ph->use_salt Yes adjust_ph Action: Use Acidic Buffer (e.g., Citrate, pH 5.0) check_ph->adjust_ph No add_excipient Consider Advanced Formulation: - Co-solvents (PEG, PG) - Cyclodextrins use_salt->add_excipient No (Using Salt) switch_salt Action: Switch to a Pre-formed Salt (e.g., HCl) use_salt->switch_salt Yes (Using Free Base) success Proceed with Assay add_excipient->success reduce_conc->check_conc adjust_ph->success switch_salt->success

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

Objective: To prepare an accurate and stable stock solution, typically in an organic solvent.[20][21][22]

Materials:

  • 4-(piperazin-1-yl)-1H-indole (free base or HCl salt)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Class A volumetric flask[22]

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Calculation: Determine the mass of the compound needed to prepare a stock solution of the desired concentration (e.g., 10 mM). Use the formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) . Account for compound purity if it is less than 100%.[23]

  • Weighing: Accurately weigh the calculated mass of the compound onto a weigh boat. Record the exact mass.

  • Dissolution: Quantitatively transfer the weighed solid into the volumetric flask. Add approximately 70-80% of the final volume of DMSO.

  • Mixing: Gently swirl the flask or use a vortex mixer until the solid is completely dissolved. A brief, gentle warming in a water bath (<40°C) may be used if necessary, but check for compound stability at elevated temperatures first.

  • Final Volume: Once fully dissolved and cooled to room temperature, add DMSO to the calibration mark on the volumetric flask.

  • Aliquoting and Storage: Cap the flask and invert it 15-20 times to ensure homogeneity.[23] Aliquot the stock solution into single-use, clearly labeled amber vials to prevent repeated freeze-thaw cycles and light exposure. Store at -20°C or -80°C as recommended for the compound.[23]

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

Objective: To determine the concentration at which the compound begins to precipitate in a specific aqueous buffer.[16][24][25]

Materials:

  • 10 mM stock solution of 4-(piperazin-1-yl)-1H-indole in DMSO

  • Target aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well clear microplate

  • Plate reader with turbidimetry or nephelometry capability

Procedure:

  • Prepare Serial Dilution: In the 96-well plate, perform a serial dilution of your DMSO stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~20 µM).

  • Addition to Buffer: In a separate 96-well plate, add 99 µL of your target aqueous buffer to each well.

  • Transfer: Transfer 1 µL from each well of the DMSO dilution plate into the corresponding well of the aqueous buffer plate. This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Incubation: Mix the plate gently on a plate shaker for 2 minutes. Allow the plate to incubate at room temperature for 1-2 hours.

  • Measurement: Read the absorbance or turbidity of the plate at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is the kinetic solubility limit.

References

long-term stability of 4-(piperazin-1-yl)-1H-indole dihydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(Piperazin-1-yl)-1H-indole Dihydrochloride

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to achieving reproducible and reliable experimental outcomes. The stability of a compound in solution is a critical variable that can significantly impact your results. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, in-depth answers to common questions and troubleshooting scenarios regarding the long-term stability of this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound to degrade in solution?

The stability of this compound is influenced by its two core chemical moieties: the indole ring and the piperazine group.

  • Oxidation: The indole ring is an electron-rich heterocyclic system, making it susceptible to oxidation. Exposure to atmospheric oxygen, dissolved oxygen in non-degassed solvents, or the presence of metal ions (like Cu²⁺ or Fe²⁺) can catalyze oxidative degradation.[1][2] This is often the primary cause of solution discoloration (e.g., turning yellow or brown) over time.

  • pH: The pH of the solution is critical. While the dihydrochloride salt form favors solubility in acidic to neutral aqueous buffers, extreme pH values can promote hydrolysis or other degradation pathways.[3] The stability of indole derivatives can be highly pH-dependent.[4]

  • Light Exposure (Photodegradation): Indole-containing compounds can be sensitive to light, particularly UV radiation. Energy from light can induce photochemical reactions, leading to the formation of degradation products. While some indole derivatives have shown resistance to photolytic stress, it should always be considered a potential risk.[5][6]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[1][7] Long-term storage at room temperature or higher is not recommended for solutions. Thermal degradation of the piperazine ring can occur, especially at temperatures above 100°C, though this is less of a concern under typical laboratory storage conditions.[8]

Q2: What is the recommended solvent for dissolving this compound and preparing stock solutions?

As a dihydrochloride salt, the compound is highly soluble in polar, aqueous solvents.[3]

  • Primary Recommendation: High-purity water (Milli-Q® or equivalent) or aqueous buffers such as Phosphate-Buffered Saline (PBS). A manufacturer datasheet indicates a solubility of at least 10 mg/mL in PBS (pH 7.2).[9]

  • Organic Solvents: The compound is also soluble in other polar solvents like ethanol and methanol.[3] For cell-based assays where an organic solvent is required, DMSO is a common choice. However, DMSO is hygroscopic and can degrade under certain conditions, so ensure you are using anhydrous, high-purity DMSO.

The choice of solvent is intrinsically linked to stability. For long-term storage, a buffered aqueous solution at a slightly acidic to neutral pH is often preferable to unbuffered water or organic solvents.

Q3: How should I store my stock solutions to maximize their long-term stability?

To mitigate the degradation factors mentioned above, proper storage is essential.

  • Temperature: Store solutions frozen at -20°C or -80°C.

  • Light: Protect solutions from light at all times by using amber or opaque vials.

  • Oxygen: For maximum stability, use solvents that have been degassed by sparging with an inert gas (argon or nitrogen) before preparing the solution. Aliquot the stock solution into single-use volumes to minimize repeated freeze-thaw cycles and re-introduction of atmospheric oxygen upon opening the vial.

Q4: What are the visible signs of degradation in my solution?

The most common sign of degradation is a change in color . A freshly prepared solution of this compound should be clear and colorless. The appearance of a yellow or brown tint is a strong indicator of oxidation of the indole moiety. Another sign is the formation of precipitate , which could indicate that the compound or its degradation products are falling out of solution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Scenario 1: My solution has turned yellow/brown. Can I still use it?

Cause: This color change is almost certainly due to oxidation. The chromophores responsible for the color are degradation products, meaning the concentration of your active compound is lower than you initially prepared, and unknown impurities are now present.

Recommendation: Do not use the solution. The presence of degradation products can lead to unpredictable and erroneous results in your experiments. The impurities may have their own biological activity or interfere with your assay. Discard the solution and prepare a fresh stock from solid material, following the best practices for preparation and storage outlined above.

Scenario 2: I see a precipitate in my stock solution after thawing.

Cause: This can be due to several factors:

  • Poor Solubility: You may have exceeded the solubility limit of the compound in that specific solvent and temperature.

  • Freeze-Thaw Issues: The compound may not remain fully soluble upon thawing.

  • Degradation: The precipitate could be an insoluble degradation product.

Troubleshooting Steps:

  • Warm the Solution: Gently warm the vial to 37°C and vortex or sonicate briefly to see if the precipitate redissolves. If it does, it was likely a solubility issue related to temperature.

  • Check for Color Change: If the supernatant is discolored, the precipitate is likely a degradation product. The solution should be discarded.

  • Filter (Use with Caution): If the precipitate redissolves upon warming but reappears at room temperature, and the solution is colorless, you may be working at the edge of its solubility. If you must proceed, you can filter the solution through a 0.22 µm syringe filter to remove the precipitate. However, this means the actual concentration of your filtered solution will be lower than intended and should be re-quantified if possible. The best course of action is to prepare a new, more dilute stock solution.

Scenario 3: My experimental results are inconsistent between batches.

Cause: Assuming other experimental parameters are controlled, inconsistent results are a classic sign of compound instability. Using a stock solution of a different age or one that has been handled differently (e.g., more freeze-thaw cycles, longer time at room temperature) can introduce significant variability.

Solution Workflow:

  • Implement Strict Aliquoting: Prepare a large, fresh stock solution. Immediately divide it into single-use aliquots and store them at -80°C, protected from light.

  • Use a Fresh Aliquot for Each Experiment: Thaw a new aliquot for each experiment and discard any unused portion. Do not refreeze.

  • Perform a Stability Check: If problems persist, you may need to perform a formal stability study (see protocol below) to determine how long the compound is stable under your specific experimental conditions (e.g., in your cell culture media at 37°C).

Visual Logic Guides

Troubleshooting Solution Stability

The following diagram provides a decision-making workflow for addressing common solution stability issues.

G observe Observe Issue with Solution color Color Change (Yellow/Brown)? observe->color precipitate Precipitate Visible? observe->precipitate inconsistent Inconsistent Results? observe->inconsistent color->precipitate No discard_color Discard Solution. Prepare Fresh Stock. (Oxidation Confirmed) color->discard_color Yes precipitate->inconsistent No warm Warm (37°C) & Vortex precipitate->warm Yes review_handling Review Handling Protocol inconsistent->review_handling Yes dissolves Does it Redissolve? warm->dissolves discard_precipitate Discard Solution. (Likely Degradation) dissolves->discard_precipitate No use_fresh Use Solution Promptly. Consider Diluting Stock. dissolves->use_fresh Yes aliquot Implement Strict Aliquoting. Use Fresh Vial Per Experiment. review_handling->aliquot

Caption: Troubleshooting workflow for solution stability issues.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution

This protocol describes a self-validating system for preparing a stable stock solution.

  • Pre-Preparation:

    • Choose a high-purity solvent (e.g., sterile PBS, pH 7.2, or anhydrous DMSO).

    • If using an aqueous buffer, degas the solvent by sparging with nitrogen or argon gas for 15-20 minutes to remove dissolved oxygen.

    • Use new, sterile amber glass vials or opaque polypropylene tubes.

  • Preparation (Work in a low-light environment):

    • Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh out the required amount of solid.

    • Add the degassed solvent to the desired concentration (e.g., 10 mg/mL).

    • Vortex or sonicate briefly until the solid is completely dissolved. The solution should be clear and colorless.

  • Storage:

    • Immediately divide the solution into single-use aliquots (e.g., 20 µL) in the prepared amber/opaque vials.

    • Flush the headspace of each vial with nitrogen or argon gas before sealing.

    • Label clearly with compound name, concentration, date, and batch number.

    • Store immediately at -80°C.

Protocol 2: Basic HPLC-Based Stability Assessment

This protocol allows you to quantify the stability of the compound over time. Stability-indicating chromatographic methods are essential for separating the parent compound from any degradation products.[5][6]

  • Instrument & Method Setup:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: A reverse-phase C18 column is a typical starting point.[5][6]

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid or a phosphate buffer and (B) acetonitrile with 0.1% formic acid. The exact gradient will need to be optimized to achieve good separation between the parent peak and any degradation peaks.[6][10]

    • Detection: Monitor at a UV wavelength where the compound has a strong absorbance, such as 222 nm or 277 nm.[9]

  • Experimental Workflow:

    • Prepare a stock solution as described in Protocol 1.

    • Time Zero (t=0) Analysis: Immediately after preparation, dilute a sample of the stock solution to a suitable concentration for HPLC analysis and inject it. This chromatogram is your baseline reference. The area of the main peak represents 100% purity.

    • Incubation: Store aliquots of the solution under the conditions you wish to test (e.g., -20°C, 4°C, room temperature, in the light vs. dark).

    • Time Point Analysis: At specified time points (e.g., 24h, 48h, 1 week, 1 month), retrieve an aliquot from each storage condition.

    • Analyze the samples by HPLC using the same method as the t=0 sample.

  • Data Analysis:

    • Compare the chromatograms from each time point to the t=0 reference.

    • Look for two things:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, which represent degradation products.

    • Calculate the percentage of the parent compound remaining: (Peak Area at time_x / Peak Area at time_0) * 100.

Workflow for a Stability Study

G prep Prepare Solution (Protocol 1) t0 Analyze Time=0 Sample (HPLC Baseline) prep->t0 store Store Aliquots under Test Conditions (-20C, 4C, RT, etc.) prep->store timepoints Analyze at Time Points (24h, 1wk, 1mo) store->timepoints compare Compare Chromatograms to T=0 timepoints->compare data Calculate % Remaining & Identify Degradants compare->data

Caption: High-level workflow for an HPLC-based stability study.

Data Summary

SolventRecommended Max ConcentrationStorage TemperatureLight ProtectionKey Considerations
PBS (pH 7.2) ≥ 10 mg/mL-20°C to -80°CMandatory (Amber Vials)Degas buffer before use. Aliquot to prevent freeze-thaw.
High-Purity H₂O Highly Soluble-20°C to -80°CMandatory (Amber Vials)Unbuffered; pH may drift. Buffered solution is preferred.
Ethanol/Methanol Soluble[3]-20°C to -80°CMandatory (Amber Vials)Ensure use of high-purity, anhydrous grade.
DMSO High-20°C to -80°CMandatory (Amber Vials)Use anhydrous, high-purity grade. Aliquot to minimize water absorption.

References

Technical Support Center: Troubleshooting Side Product Formation in Indole-Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indole-Piperazine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during the synthesis of this critical structural motif. The indole-piperazine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] However, its synthesis is not without hurdles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reactions, minimize impurities, and achieve higher yields of your target compound.

Section 1: Understanding the Core Reaction - The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for constructing the C-N bond between an indole and a piperazine ring.[3][4] Understanding its mechanism is key to troubleshooting unwanted side reactions.

Diagram: The Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination Piperazine De-protonation De-protonation Amine Coordination->De-protonation Base Reductive Elimination Complex Reductive Elimination Complex De-protonation->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L Catalyst Regeneration Product Product Reductive Elimination Complex->Product Reductive Elimination Catalyst_Regen Bis_Arylation_Strategy cluster_0 Problem: Bis-Arylation cluster_1 Solution: Mono-protection Indole-X Indole Halide Piperazine Unprotected Piperazine Indole-X->Piperazine Bis-arylated_Product Bis-arylated Byproduct Piperazine->Bis-arylated_Product Indole-X_2 Indole Halide Boc-Piperazine N-Boc-Piperazine Indole-X_2->Boc-Piperazine Mono-arylated_Product Mono-arylated Protected Product Boc-Piperazine->Mono-arylated_Product Final_Product Desired Mono-arylated Product Mono-arylated_Product->Final_Product Deprotection (Acid)

References

Technical Support Center: Optimization of Coupling Reactions for 4-(Piperazin-1-yl)-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-(piperazin-1-yl)-1H-indole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the Buchwald-Hartwig amination, a cornerstone reaction for forging the critical C-N bond in this class of compounds. The indole nucleus is a vital scaffold in numerous natural products and pharmaceuticals, and its functionalization is of paramount importance in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing 4-(piperazin-1-yl)-1H-indole derivatives?

A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[3][4][5] This cross-coupling reaction directly forms the C-N bond between a 4-halo-1H-indole (or a related sulfonate) and piperazine.[3][4] The reaction's popularity stems from its broad substrate scope and functional group tolerance, which are often limitations in traditional methods like nucleophilic aromatic substitution.[3]

Q2: Which starting materials are required for the Buchwald-Hartwig amination to produce these derivatives?

A2: You will need three key components:

  • An indole substrate: Typically a 4-halo-1H-indole (e.g., 4-bromo-1H-indole or 4-iodo-1H-indole). Aryl triflates can also be used.[3]

  • An amine: Piperazine or a substituted piperazine derivative.

  • A catalytic system: This comprises a palladium source (precatalyst or salt) and a phosphine ligand.[4]

  • A base: Essential for facilitating the catalytic cycle.[6][7][8]

Q3: Do I need to protect the indole nitrogen (N-H) before the coupling reaction?

A3: While traditional routes often involve protection of the indole N-H to prevent side reactions, recent advancements have led to methods that work with unprotected indoles.[9] However, for complex substrates or when facing issues with side-product formation, N-protection (e.g., with a benzyl or trityl group) can be a valuable strategy to improve yields and simplify purification.[10][11][12] The choice often depends on the specific functionalities present in your starting materials.

Q4: What are the typical reaction conditions (temperature, solvent, time)?

A4: Typical Buchwald-Hartwig reactions are conducted at elevated temperatures, generally between 80-120 °C.[13][14] Common solvents include toluene, dioxane, and THF.[13][15] Reaction times can vary significantly, from a few hours to 24 hours or more, depending on the reactivity of the substrates and the efficiency of the catalyst system.[14] Microwave irradiation can sometimes be used to expedite the reaction.[11][16]

II. Troubleshooting Guide

This section addresses specific problems you might encounter during the optimization of your coupling reaction.

Problem 1: Low or No Product Yield

Possible Cause & Suggested Solution

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from a Pd(II) precursor.

    • Solution: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or, more reliably, use a modern palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[13] These are designed for efficient generation of the active catalyst. Ensure all reagents and solvents are thoroughly degassed to prevent catalyst oxidation. An inert atmosphere (Nitrogen or Argon) is crucial for optimal yield.[14]

  • Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle, influencing both activity and selectivity.

    • Solution: For indole substrates, bulky, electron-rich phosphine ligands are often effective. DavePhos and tBuXPhos are reported to be good choices for couplings involving indoles and related heterocycles. Screen a variety of ligands to find the optimal one for your specific substrate combination.

  • Incorrect Base Selection: The base is crucial for the deprotonation of the amine and regeneration of the catalyst.[6][7][8] Its strength and solubility can significantly impact the reaction rate.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used.[13] However, if your substrate is base-sensitive, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially at higher temperatures.[13] The physical properties of the base (e.g., particle size) can also affect the reaction, so consistent quality is important.[13]

  • Poor Halide Reactivity: Aryl chlorides are generally less reactive than bromides and iodides in oxidative addition.[15]

    • Solution: If using an aryl chloride, you may need more forcing conditions (higher temperature, longer reaction time) and a more active catalyst system.[15] If feasible, switching to the corresponding aryl bromide or iodide is often the most effective solution. The general reactivity order is I > Br > Cl.[8]

Problem 2: Formation of Side Products

Possible Cause & Suggested Solution

  • Hydrodehalogenation of the Indole: This side reaction results in the replacement of the halogen on the indole with a hydrogen atom, consuming your starting material.

    • Solution: This can be caused by β-hydride elimination from the palladium-amine complex.[3] Using a bulkier ligand can sometimes suppress this pathway. Also, ensure your amine starting material is pure, as impurities can sometimes promote this side reaction.

  • Homocoupling of the Indole: This leads to the formation of bi-indole species.

    • Solution: This is often a sign of poor catalyst performance or incorrect stoichiometry. Re-evaluate your catalyst loading and ensure a slight excess of the amine is not being used, which could favor side reactions.

  • Decomposition of the Indole Substrate: Indoles can be sensitive to strongly oxidative or acidic/basic conditions, especially at high temperatures.[17][18]

    • Solution: If decomposition is observed, consider using a milder base or lowering the reaction temperature. Protecting the indole nitrogen can also increase its stability under the reaction conditions.[10]

Problem 3: Difficult Purification

Possible Cause & Suggested Solution

  • Residual Palladium Catalyst: Palladium residues can be difficult to remove and may contaminate your final product.

    • Solution: After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a sulfur-containing reagent like sodium thiosulfate or the use of a metal scavenger resin.

  • Closely Eluting Impurities: Side products or unreacted starting materials may have similar polarities to your desired product, making chromatographic separation challenging.

    • Solution: Optimize the reaction to maximize conversion and minimize side product formation. For purification, explore different solvent systems for column chromatography. Recrystallization of the final product can also be an effective purification method.[19]

III. Experimental Protocols & Data

General Procedure for Buchwald-Hartwig Amination

This is a representative protocol and should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the 4-halo-1H-indole (1.0 equiv.), piperazine (1.2-1.5 equiv.), the palladium precatalyst (1-5 mol%), and the phosphine ligand (1.2-6 mol% relative to Pd).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe, followed by the base (e.g., NaOtBu, Cs₂CO₃; 1.5-2.5 equiv.).

  • Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (e.g., 100 °C) for the specified time.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of Celite to remove inorganic salts. The filtrate can then be concentrated and purified by column chromatography.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended RangeRationale & Key Considerations
Palladium Source 1-5 mol%Precatalysts (G3/G4) are often more reliable than Pd(OAc)₂ or Pd₂(dba)₃.[13]
Ligand 1.2-2.4 mol% (for L:Pd ratio of 1.2:1 to 2.4:1)Bulky, electron-rich biaryl phosphine ligands are generally preferred.[3]
Base 1.5-2.5 equiv.NaOtBu is a strong base suitable for many systems. Cs₂CO₃ or K₃PO₄ are milder alternatives.[13]
Solvent Toluene, Dioxane, THFChoice depends on substrate solubility and desired reaction temperature. Ensure anhydrous and degassed.[13][15]
Temperature 80-120 °CHigher temperatures are often needed for less reactive substrates (e.g., aryl chlorides).[13]

IV. Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a challenging Buchwald-Hartwig amination reaction.

troubleshooting_workflow start Low Yield or No Reaction check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes change_pd_source Switch to Precatalyst (e.g., G4-XPhos) check_catalyst->change_pd_source No change_ligand Screen Ligands (e.g., DavePhos, tBuXPhos) check_catalyst->change_ligand No check_substrates Are Starting Materials Stable/Reactive? check_conditions->check_substrates Yes optimize_base Vary Base (NaOtBu vs. Cs2CO3) check_conditions->optimize_base No optimize_temp Adjust Temperature (80-120°C) check_conditions->optimize_temp No optimize_solvent Change Solvent (Toluene, Dioxane) check_conditions->optimize_solvent No success Successful Reaction check_substrates->success Yes protect_indole Protect Indole N-H check_substrates->protect_indole No change_halide Switch to More Reactive Halide (Cl -> Br -> I) check_substrates->change_halide No change_pd_source->check_catalyst change_ligand->check_catalyst optimize_base->check_conditions optimize_temp->check_conditions optimize_solvent->check_conditions protect_indole->check_substrates change_halide->check_substrates

Caption: A decision-making workflow for troubleshooting low-yielding coupling reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

This diagram outlines the key steps in the catalytic cycle.

catalytic_cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition + Ar-X Pd(II) Complex L-Pd(II)(Ar)(X) Oxidative\nAddition->Pd(II) Complex Amine\nCoordination Amine Coordination Pd(II) Complex->Amine\nCoordination + HNR2 - HX (via Base) Amido\nComplex L-Pd(II)(Ar)(NR2) Amine\nCoordination->Amido\nComplex Reductive\nElimination Reductive Elimination Amido\nComplex->Reductive\nElimination Reductive\nElimination->Pd(0)L + Ar-NR2

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

V. References

  • Role of the base in Buchwald-Hartwig amination. PubMed. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. Organic Letters. Available at: --INVALID-LINK--

  • Indole arylation with different N-protecting groups. ResearchGate. Available at: --INVALID-LINK--

  • Buchwald–Hartwig amination. Wikipedia. Available at: --INVALID-LINK--

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles. PMC - NIH. Available at: --INVALID-LINK--

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC - NIH. Available at: --INVALID-LINK--

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. Available at: --INVALID-LINK--

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available at: --INVALID-LINK--

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: --INVALID-LINK--

  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: --INVALID-LINK--

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central. Available at: --INVALID-LINK--

  • Buchwald Catalysts & Ligands. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Available at: --INVALID-LINK--

  • Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange. Available at: --INVALID-LINK--

  • Optimization of reaction parameters for Buchwald-Hartwig amination... ResearchGate. Available at: --INVALID-LINK--

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: --INVALID-LINK--

  • 3-[(4-Substituted-piperazin-1-yl)methyl]-1H-indole derivatives. ResearchGate. Available at: --INVALID-LINK--

  • Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations. NIH. Available at: --INVALID-LINK--

  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. Available at: --INVALID-LINK--

  • Organic Process Research & Development Vol. 23 No. 8. ACS Publications. Available at: --INVALID-LINK--

  • Synthesis of Novel Substituted Piperazin-1- yl- 7H-Pyrrolo[2,3-d] Pyrimidines for C-N Bond Formation via Buchwald Hartwig Coupling Reaction. ResearchGate. Available at: --INVALID-LINK--

  • Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles. Ursinus Digital Commons. Available at: --INVALID-LINK--

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: --INVALID-LINK--

  • Palladium-/Copper-Catalyzed Regioselective Amination and Chloroamination of Indoles. Organic Letters - ACS Publications. Available at: --INVALID-LINK--

  • Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one. Google Patents. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Sequential C-H Activation/Amination with Diaziridinone: An Approach to Indoles. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Palladium-Catalyzed Asymmetric Nitrogen-Selective Addition Reaction of Indoles to Alkoxyallenes. PubMed. Available at: --INVALID-LINK--

  • pi-Bond Directed C-2 Amination of Indoles: Catalysis Development, Mechanistic Investigation, and Substrate Scope. ResearchGate. Available at: --INVALID-LINK--

  • Palladium-catalyzed dual C-H or N-H functionalization of unfunctionalized indole derivatives with alkenes and arenes. PubMed. Available at: --INVALID-LINK--

  • Using Mechanochemistry to Activate Poly(vinyl chloride) as a Mechanotunable Brønsted-Acid-Releasing Reagent for Organic Synthesis. Journal of the American Chemical Society. Available at: --INVALID-LINK--

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. Available at: --INVALID-LINK--

  • Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. DergiPark. Available at: --INVALID-LINK--

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Available at: --INVALID-LINK--

  • Design, Synthesis and Pharmacological Evaluation of 4-(piperazin-1-yl methyl)-N₁-arylsulfonyl Indole Derivatives as 5-HT₆ Receptor Ligands. PubMed. Available at: --INVALID-LINK--

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: --INVALID-LINK--

References

Technical Support Center: Purification of 4-(Piperazin-1-yl)-1H-Indole and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(piperazin-1-yl)-1H-indole and its diverse analogs. This class of compounds, central to many areas of medicinal chemistry and drug discovery, presents unique purification challenges due to the combination of a weakly acidic indole N-H and a basic piperazine moiety.[1][2] This guide provides field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to empower researchers to achieve high purity and yield in their experiments.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of piperazinyl-indole derivatives in a practical question-and-answer format.

Q1: My final product is still impure after flash column chromatography. What went wrong?

This is the most common issue. Low purity after a column run typically stems from a few key factors related to the unique chemical nature of these compounds.

A1: Potential Causes & Solutions

  • Peak Tailing Due to Basicity: The primary culprit is often the interaction between the basic piperazine nitrogen and the acidic silanol groups (Si-OH) on the surface of standard silica gel.[3] This interaction slows the compound's elution in an uneven manner, causing the product peak to tail and overlap with impurities.

    • Solution: Add a basic modifier to your mobile phase. A small amount of triethylamine (Et₃N) or ammonia (in methanol), typically 0.1-1% by volume, will neutralize the acidic sites on the silica, leading to sharper, more symmetrical peaks and improved separation.[3]

  • Inappropriate Solvent System (Eluent): An incorrectly chosen mobile phase may not provide sufficient resolution between your product and closely-related impurities.

    • Solution: Rigorously develop your method using Thin Layer Chromatography (TLC) first. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4.[3] Test multiple solvent combinations. For piperazinyl-indoles, common systems include gradients of Dichloromethane/Methanol or Ethyl Acetate/Hexanes, almost always with a basic modifier.

  • Column Overloading: Loading too much crude material onto the column relative to the amount of silica gel will inevitably lead to poor separation.

    • Solution: A general rule of thumb is to use a ratio of silica gel to crude sample between 30:1 and 100:1 by weight. For difficult separations, a higher ratio is necessary.

  • Co-eluting Impurities: Some byproducts, such as N-alkylated or positional isomers formed during synthesis, may have polarities very similar to the desired product, making separation by normal-phase chromatography difficult.

    • Solution 1 (Orthogonal Purification): If normal-phase chromatography fails, switch to a different technique. Reversed-phase flash chromatography (using a C18 stationary phase) separates compounds based on hydrophobicity rather than polarity, which can often resolve impurities that co-elute on silica.[4]

    • Solution 2 (Recrystallization/Trituration): If the product is a solid, recrystallization or trituration from a suitable solvent system can be highly effective at removing small amounts of persistent impurities.

Q2: I'm losing a significant amount of my compound during purification. Why is this happening and how can I improve my recovery?

Low recovery is frustrating and can be caused by either chemical degradation or physical loss.

A2: Potential Causes & Solutions

  • Irreversible Adsorption on Silica Gel: In some cases, particularly with highly polar analogs or when a basic modifier is omitted, the product can bind so strongly to the acidic silica gel that it does not elute completely.

    • Solution: In addition to using a basic modifier as mentioned in Q1, consider switching to a less acidic stationary phase like alumina (basic or neutral grade) or using a dry loading technique where the crude material is pre-adsorbed onto Celite® or a small amount of silica.[4] This prevents the highly concentrated initial band from "streaking" down the column from the point of loading.

  • Degradation During Acid-Base Extraction: While acid-base workups are useful for removing non-basic or non-acidic impurities, some indole derivatives can be sensitive to strong acids or bases, especially over extended periods.

    • Solution: Use milder acids and bases (e.g., 1M citric acid instead of 1M HCl, saturated sodium bicarbonate instead of 1M NaOH). Perform extractions quickly and at reduced temperatures (e.g., in an ice bath) to minimize decomposition. Always re-extract the aqueous layers thoroughly with an organic solvent like ethyl acetate or DCM to recover all of the product.

  • Physical Loss During Workup: Significant material can be lost during solvent transfers, filtration, and especially during the removal of solvent under reduced pressure if the compound is semi-volatile (though this is less common for this scaffold).

    • Solution: Be meticulous in your technique. Rinse all glassware with fresh solvent to recover adsorbed material. When concentrating your product, avoid using excessive heat on the rotovap.

Q3: My compound won't crystallize from solution, or it just "oils out." How can I obtain a pure, crystalline solid?

Recrystallization is a powerful technique but requires careful optimization. "Oiling out" occurs when a compound comes out of solution above its melting point, forming a liquid phase instead of crystals.

A3: Strategies for Successful Crystallization

  • Systematic Solvent Screening: The key is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Procedure: In small test tubes, test single solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) and binary mixtures (e.g., ethanol/water, ethyl acetate/hexanes). A good starting point is to dissolve the compound in a small amount of a "good" solvent (like methanol or DCM) and slowly add a "poor" solvent (like water or hexanes) until turbidity persists. Heat to dissolve, then allow to cool slowly.

  • Inducing Crystallization: If a supersaturated solution fails to crystallize upon cooling, several methods can be used to induce it:

    • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent line. The microscopic imperfections in the glass can provide nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound (if available from a previous batch) to the supersaturated solution.

    • Reduce Temperature: Cool the solution in an ice bath or refrigerator, but do so slowly to encourage the formation of larger, purer crystals.

  • Managing "Oiling Out":

    • Re-heat and Dilute: If the compound oils out, re-heat the mixture until it redissolves, add more solvent to reduce the concentration, and allow it to cool more slowly.

    • Change Solvents: The initial solvent choice may be inappropriate. Try a higher-boiling point solvent to ensure the solution temperature stays below the compound's melting point.

Frequently Asked Questions (FAQs)

  • What is the best general purification strategy for a novel 4-(piperazin-1-yl)-1H-indole analog? A decision workflow is often best (see Figure 1). Start with an aqueous workup (mild acid/base extraction can be effective for removing certain impurities). The primary purification step is almost always flash column chromatography on silica gel using an eluent containing a basic modifier (e.g., 0.5% Et₃N in a DCM/MeOH gradient). If the compound is solid and purity is still insufficient (>90-95%), a final recrystallization is recommended.

  • How do I choose between normal-phase and reversed-phase chromatography? Normal-phase (e.g., silica) is the default starting point as it is cheaper and uses organic solvents that are easily removed.[3] Choose reversed-phase (e.g., C18) when your compound is highly polar and poorly retained on silica, or when you have non-polar impurities to remove. It is also an excellent "orthogonal" technique to separate impurities that co-elute with your product in a normal-phase system.[4]

  • What analytical techniques are best for assessing purity? A combination of methods provides the most confidence.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It confirms the molecular weight of your product and can detect impurities at very low levels. A good LC method can also provide a purity percentage based on peak area (e.g., at 254 nm).[5]

    • ¹H NMR (Proton Nuclear Magnetic Resonance): NMR provides structural confirmation and can reveal the presence of impurities if their signals are distinct from the product's signals. Integration of signals can give a rough estimate of purity.

    • HPLC (High-Performance Liquid Chromatography): A calibrated HPLC method is essential for determining the exact purity of a final compound for biological testing or registration.[6][7]

Data & Protocols

Table 1: Common Solvent Systems for Flash Chromatography of Piperazinyl-Indoles
Stationary PhaseMobile Phase SystemCompound PolarityNotes
Silica GelHexane / Ethyl Acetate (+ 0.5% Et₃N)Low to MediumGood for less polar analogs.
Silica GelDichloromethane / Methanol (+ 0.5% Et₃N)Medium to HighMost common and versatile system for this class.
Silica GelDichloromethane / (7N NH₃ in MeOH)Medium to HighAmmonia in methanol is a strong base modifier, excellent for preventing peak tailing.
C18 (Reversed-Phase)Water / Acetonitrile (+ 0.1% TFA or Formic Acid)All PolaritiesAcid modifier is used to protonate the piperazine, improving peak shape.
C18 (Reversed-Phase)Water / Methanol (+ 0.1% TFA or Formic Acid)All PolaritiesMethanol offers different selectivity compared to acetonitrile.

Note: Et₃N = Triethylamine; TFA = Trifluoroacetic acid.

Protocol 1: Flash Column Chromatography (Silica Gel)
  • Method Development: Spot the crude mixture on a silica gel TLC plate. Develop in various ratios of Dichloromethane (DCM) and Methanol (MeOH) containing ~0.5% triethylamine. The ideal system gives the product an Rf of ~0.3.

  • Column Packing: Select a column and slurry pack with silica gel in the initial, low-polarity eluent (e.g., 100% DCM + 0.5% Et₃N). A typical ratio is 50:1 silica:crude material by weight.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. If it is not fully soluble, add a few drops of MeOH. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution: Start with the low-polarity eluent (e.g., 100% DCM). Gradually increase the polarity by adding more of the strong solvent (e.g., step gradient from 1% to 10% MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Acid-Base Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with a mild aqueous acid (e.g., 1M citric acid or 1M NH₄Cl). The basic 4-(piperazin-1-yl)-1H-indole product will move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine all acidic aqueous layers. Perform a "back-extraction" by washing this combined layer with fresh EtOAc one time to remove any trapped non-basic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated NaHCO₃ solution or 1M NaOH) until the pH is >9. The product will deprotonate and may precipitate or form an oil.

  • Product Extraction: Extract the product from the basic aqueous layer with a fresh organic solvent (EtOAc or DCM). Repeat this extraction 3-4 times to ensure full recovery.

  • Drying and Concentration: Combine the organic layers containing the purified product, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Visual Workflows

purification_workflow start Crude Product workup Aqueous Workup (e.g., Acid-Base Extraction) start->workup chromatography Flash Column Chromatography (Silica, DCM/MeOH + Et3N) workup->chromatography is_solid Is the product a solid? recrystallize Recrystallization or Trituration is_solid->recrystallize Yes final_product Pure Product is_solid->final_product No (Oil) purity_check1 Assess Purity (LCMS / NMR) chromatography->purity_check1 purity_check1->is_solid Purity < 95% purity_check1->final_product Purity > 95% purity_check2 Assess Final Purity (LCMS / HPLC) recrystallize->purity_check2 purity_check2->chromatography Purity < 98% (Try orthogonal method) purity_check2->final_product Purity > 98% end Further Analysis final_product->end

Figure 1. Decision workflow for selecting a purification strategy for 4-(piperazin-1-yl)-1H-indole analogs.

troubleshooting_workflow start Problem: Low Purity After Flash Chromatography check_tailing Examine TLC/Chromatogram: Is there significant peak tailing? start->check_tailing add_base Solution: Add 0.1-1% Et3N or NH3/MeOH to the mobile phase. check_tailing->add_base Yes check_rf Is the product Rf value between 0.2 and 0.4 on TLC? check_tailing->check_rf No add_base->check_rf redevelop_tlc Solution: Re-optimize the solvent system. Test different solvent ratios or types. check_rf->redevelop_tlc No check_loading Was the column overloaded? (Silica:Crude ratio < 30:1) check_rf->check_loading Yes reduce_load Solution: Re-run with less material or a larger column. check_loading->reduce_load Yes orthogonal Consider Orthogonal Purification: - Reversed-Phase (C18) HPLC - Recrystallization check_loading->orthogonal No, separation is poor

Figure 2. Troubleshooting flowchart for low purity observed after flash chromatography.

References

how to prevent oxidation of the indole ring during synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with indole-containing compounds. The indole nucleus, a prevalent scaffold in pharmaceuticals and biologically active molecules, is notoriously susceptible to oxidation.[1][2][3] This guide provides in-depth, experience-driven advice to help you prevent the degradation of your compounds during both synthesis and storage.

Section 1: Understanding the Problem - The Instability of the Indole Ring

The electron-rich nature of the indole ring makes it highly reactive, particularly towards electrophilic substitution at the C3 position.[1] This reactivity also renders it prone to oxidation.[1] Oxidation can occur at several positions on the indole nucleus, primarily at the C2 and C3 positions of the pyrrole ring, leading to a variety of degradation products such as oxindoles and isatins.[4][5][6] This degradation can be initiated by exposure to atmospheric oxygen (autoxidation), light (photochemical degradation), or various chemical reagents used in synthesis.[7][8]

Mechanism of Indole Oxidation

A common pathway for indole oxidation involves the initial formation of a radical or a cationic intermediate, which then reacts with an oxidant. For instance, simple oxidants like N-bromosuccinimide (NBS) can selectively oxidize indole to oxindole.[1] The reaction often proceeds via an initial attack at the electron-rich C3 position.

Below is a generalized mechanistic pathway illustrating the susceptibility of the indole ring to oxidation.

IndoleOxidation Indole Indole Ring Intermediate Reactive Intermediate (Radical/Cation) Indole->Intermediate [O] / hv / Acid Oxidized_Products Oxidized Products (e.g., Oxindole, Isatin) Intermediate->Oxidized_Products Further Oxidation

Caption: Generalized pathway of indole ring oxidation.

Section 2: Troubleshooting Guide - Synthesis

Unwanted oxidation during a synthetic sequence can lead to low yields, complex purification challenges, and in some cases, complete failure of the reaction. Here are some common issues and their solutions.

FAQs for Synthetic Challenges

Q1: My indole-containing starting material is degrading upon exposure to air. How can I handle it?

A1: This is a classic case of autoxidation.[7] The electron-rich indole nucleus can react with atmospheric oxygen, especially if trace metals or light are present to initiate radical formation.

Solution: Implement Inert Atmosphere Techniques.

Working under an inert atmosphere of nitrogen or argon is crucial when handling sensitive indole derivatives.[9] This minimizes contact with oxygen.

Experimental Protocol: Setting up an Inert Atmosphere Reaction [10][11][12]

  • Glassware Preparation: Thoroughly oven-dry or flame-dry all glassware to remove adsorbed water. Assemble the apparatus while hot and allow it to cool under a stream of inert gas (nitrogen or argon).

  • Inert Gas Purge: Use a Schlenk line or a balloon filled with inert gas to flush the reaction vessel. A needle connected to the gas source is inserted through a septum, and a second needle serves as an outlet to vent the air. Purge for at least 5-10 minutes.

  • Reagent Transfer: Transfer solvents and liquid reagents via syringe. Ensure the syringe is flushed with inert gas before drawing up the reagent. Add solid reagents under a positive pressure of inert gas.

  • Maintaining the Atmosphere: Keep the reaction under a positive pressure of inert gas throughout the experiment, typically by using a balloon or a bubbler system.

InertAtmosphere cluster_prep Preparation cluster_reaction Reaction Setup Dry_Glassware Oven/Flame-Dry Glassware Cool_Under_Inert Cool Under Inert Gas Dry_Glassware->Cool_Under_Inert Purge_Flask Purge with N2/Ar Cool_Under_Inert->Purge_Flask Add_Reagents Add Reagents via Syringe/ Positive Pressure Purge_Flask->Add_Reagents Run_Reaction Run Reaction Under Positive Pressure Add_Reagents->Run_Reaction

Caption: Workflow for setting up a reaction under an inert atmosphere.

Q2: I'm observing significant decomposition of my indole compound during silica gel chromatography. What's happening and how can I prevent it?

A2: Silica gel can be problematic for electron-rich compounds like indoles for two main reasons: its acidic nature and its large surface area, which can facilitate oxidation. The acidic sites on silica can protonate the indole ring, making it more susceptible to degradation.[1] Furthermore, air trapped within the silica matrix can act as an oxidant. Some indole derivatives have been noted to be unstable during silica gel column chromatography.[13]

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by treating it with a base. A common method is to use triethylamine.

    • Protocol: Prepare a slurry of silica gel in your desired eluent system. Add 1-2% (v/v) of triethylamine to the eluent mixture. This will neutralize the acidic sites and reduce decomposition.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®. Reverse-phase chromatography (C18) can also be a good alternative, as the mobile phases are often buffered.

  • Work Quickly and Avoid Prolonged Exposure: Minimize the time your compound spends on the column. Use flash chromatography with sufficient pressure to expedite the separation.

Q3: My reaction is generating colored impurities, suggesting oxidation. Can I add something to the reaction mixture to prevent this?

A3: Yes, the use of antioxidants can be highly effective in scavenging radical species or other oxidants that may be present in your reaction mixture.

Commonly Used Antioxidants in Synthesis:

AntioxidantMechanism of ActionTypical ConcentrationConsiderations
Butylated Hydroxytoluene (BHT) Radical scavenger0.1-1 mol%Can sometimes be difficult to remove during purification.
Ascorbic Acid (Vitamin C) Reducing agent, scavenges various ROSStoichiometric or catalyticWater-soluble, may not be suitable for all organic solvents.[14]
Melatonin Potent radical scavengerVariesIt is an indole derivative itself and has shown antioxidant properties.[3][15]

Expert Tip: When choosing an antioxidant, consider its solubility in your reaction solvent and its potential to interfere with your desired transformation or purification. BHT is a good first choice for many non-polar organic reactions.

Q4: Should I protect the indole nitrogen (N-H) to prevent oxidation?

A4: Protecting the indole nitrogen can be a very effective strategy.[16][17] Electron-withdrawing protecting groups, such as tosyl (Ts), Boc, or pivaloyl, decrease the electron density of the indole ring. This makes the ring less susceptible to oxidation.[18]

Choosing an N-Protecting Group: [18]

  • Boc (tert-Butoxycarbonyl): Reduces electron density and is easily removed under acidic conditions. It can make the indole more stable towards oxidation.[17]

  • Ts (Tosyl): A robust, strongly electron-withdrawing group that offers excellent stability against oxidation. However, its removal often requires harsh conditions.

  • Pivaloyl: This bulky group can protect both the N-1 and C-2 positions due to steric hindrance, but it is notoriously difficult to remove.[16]

Consideration: While N-protection enhances stability, the introduction and removal steps add to the overall synthesis length. You must choose a protecting group that is stable to your subsequent reaction conditions but can be removed without degrading your final product.[18]

Section 3: Troubleshooting Guide - Storage

The stability of indole-containing compounds during long-term storage is a critical concern, particularly for reference standards, compound libraries, and active pharmaceutical ingredients (APIs).

FAQs for Storage and Stability

Q1: What are the ideal conditions for storing indole derivatives to prevent degradation?

A1: The key to long-term stability is to minimize exposure to the primary drivers of degradation: oxygen, light, and heat.

Recommended Storage Conditions:

ConditionRecommendationRationale
Atmosphere Store under an inert atmosphere (argon or nitrogen).Prevents autoxidation by excluding atmospheric oxygen.[7]
Temperature Store at low temperatures (-20°C or -80°C).Slows down the rate of all chemical degradation pathways.
Light Store in amber vials or protect from light.Prevents photochemical degradation.[8][19] Indole itself can decompose upon exposure to sunlight.[8]
Form Store as a dry, crystalline solid whenever possible.Reduces mobility and reactivity compared to solutions.

Expert Tip: For highly sensitive compounds, consider sealing the vial with a Teflon-lined cap and wrapping the cap with Parafilm® to ensure a tight seal against moisture and air ingress.

Q2: I need to store my indole compound in solution. What is the best solvent, and are there any special precautions?

A2: Storing in solution can accelerate degradation. However, if necessary, the choice of solvent is critical.

Solutions for Storage:

  • Degas the Solvent: Before dissolving your compound, thoroughly degas the solvent to remove dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Choose a Stable Solvent: Use high-purity, anhydrous solvents. Ethers like THF can form peroxides over time, which will aggressively oxidize your compound. If you must use an ether, ensure it is freshly distilled or passed through an alumina plug to remove peroxides. A material safety data sheet for an indole solution recommends avoiding oxidizing agents.[20]

  • Add a Stabilizer: Consider adding a small amount of an antioxidant like BHT to the solution to inhibit radical-mediated decomposition.

Q3: My stored indole sample has changed color from white to brown. Is it decomposed? How can I check its purity?

A3: A change in color is a strong indicator of degradation. Indole oxidation often produces colored byproducts.[21]

Purity Assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. Spot your stored sample alongside a fresh sample (if available) or a sample from a previously validated batch.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. Use a suitable column and mobile phase to separate the parent compound from its degradants. A UV detector is typically effective for indole-containing compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a detailed picture of the compound's integrity. The appearance of new signals or changes in the integration of existing signals can indicate decomposition.

If degradation is confirmed, the sample should be repurified before use. If repurification is not feasible, the material should be discarded to avoid compromising experimental results.

By understanding the inherent reactivity of the indole ring and proactively implementing these preventative and troubleshooting strategies, you can significantly enhance the success of your synthetic campaigns and ensure the long-term integrity of your valuable compounds.

References

minimizing off-target effects of 4-(piperazin-1-yl)-1H-indole in cellular assays

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Minimizing Off-Target Effects in Cellular Assays

Welcome to the technical support center for researchers utilizing 4-(piperazin-1-yl)-1H-indole and its analogs. As Senior Application Scientists, we understand that achieving specific, on-target effects is paramount to the success of your experiments. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of your cellular assays and ensure the integrity of your data.

I. Frequently Asked Questions (FAQs)

Here we address common issues and initial queries that researchers often encounter when working with piperazine-indole core structures.

Q1: My phenotypic results are inconsistent across different cell lines treated with 4-(piperazin-1-yl)-1H-indole. What could be the cause?

A1: This is a frequent challenge. Inconsistency can arise from several factors. Firstly, the expression level of your intended target protein can vary significantly between cell lines, altering the compound's potency. Secondly, off-target effects are highly context-dependent. Different cell lines possess unique proteomes and signaling network activities. A secondary target that is highly expressed or functionally critical in one cell line, but not another, can lead to divergent phenotypic outcomes. We recommend initiating your studies by quantifying the expression of your primary target in each cell line.

Q2: I'm observing cellular toxicity at concentrations where I expect to see specific inhibition of my target. How can I distinguish between targeted efficacy and general cytotoxicity?

A2: This is a critical step in validating your compound's mechanism of action. It is essential to determine the therapeutic window of your compound. We recommend running a cytotoxicity assay in parallel with your functional assays.[1][2][3] Assays such as those measuring lactate dehydrogenase (LDH) release or using viability dyes like Trypan Blue or Propidium Iodide can quantify cell death.[2][4] If the concentration required for the desired phenotype is close to the concentration causing significant cytotoxicity, your observed effect may be a consequence of cell death rather than specific target engagement.

Q3: What is the first step I should take to proactively minimize off-target effects before starting large-scale screening?

A3: A proactive approach saves significant time and resources. Before extensive cellular screening, we strongly advise performing a broad in vitro selectivity profile.[5] Screening your compound against a panel of receptors and kinases, especially those known to be targeted by piperazine-containing molecules (e.g., serotonin, dopamine, and adrenergic receptors), can provide an early map of potential off-target interactions.[6][7] This data is invaluable for interpreting downstream cellular results.

Q4: How important is the serum concentration in my cell culture media when performing these assays?

A4: Serum concentration is a critical and often overlooked variable. Serum proteins can bind to small molecules, reducing the free concentration of the compound available to interact with the cells. This can lead to an underestimation of your compound's potency.[8][9] Furthermore, lot-to-lot variability in serum composition can introduce significant experimental inconsistency.[9] We recommend testing and qualifying a single batch of serum for the entire duration of a project and considering the use of serum-free or reduced-serum conditions if the experimental model allows.[8]

II. Troubleshooting Guides: From Observation to Solution

This section provides structured guidance to diagnose and resolve specific experimental issues.

Guide 1: Unexpected Phenotype or Contradictory Results

If your experimental results are not aligning with your hypothesis, a systematic investigation into off-target effects is warranted.

The Underlying Principle: Target Engagement vs. Cellular Outcome

A cellular phenotype is the cumulative result of all interactions a compound has within the cell. Verifying that your compound directly binds to its intended target within the complex cellular environment is a crucial validation step.[10][11] Without this confirmation, it's difficult to definitively link the observed phenotype to the modulation of your primary target.

Workflow for Diagnosing Unexpected Phenotypes:

G A Unexpected Phenotype Observed B Step 1: Confirm Target Engagement in Cells A->B C Cellular Thermal Shift Assay (CETSA) B->C D Step 2: Perform Dose-Response Analysis B->D If target is engaged... E Compare EC50 (phenotype) with Target Occupancy D->E F Step 3: Counter-Screening & Selectivity Profiling E->F If discrepancy exists... G Kinase and GPCR Panels F->G H Step 4: Target Validation with Orthogonal Methods F->H If off-targets identified... I CRISPR-Cas9 Knockout/Knockdown H->I J Conclusion: Differentiate On- vs. Off-Target Effect I->J

Caption: Workflow for Investigating Unexpected Cellular Phenotypes.

Detailed Protocols:

  • Protocol 1: Cellular Thermal Shift Assay (CETSA)

    The CETSA method is based on the principle that a compound binding to its target protein will increase the protein's thermal stability.[12][13][14] This allows for the direct assessment of target engagement in intact cells.[12][13]

    • Cell Treatment: Culture your cells to the desired confluency. Treat the cells with your 4-(piperazin-1-yl)-1H-indole compound at various concentrations for a predetermined time. Include a vehicle control (e.g., DMSO).

    • Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3-8 minutes), followed by a cooling step at room temperature.[15]

    • Cell Lysis & Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

    • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of your target protein remaining in the soluble fraction using Western blotting or other protein quantification methods.[16]

    • Interpretation: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating that the compound has bound to and stabilized the target protein.[15]

  • Protocol 2: CRISPR-Cas9 for Target Validation

    CRISPR-Cas9 technology can be used to knock out or knock down your gene of interest.[17][18] If the phenotype observed with your compound is truly on-target, then genetically removing the target should mimic or abrogate the compound's effect.[19]

    • gRNA Design & Delivery: Design and validate guide RNAs (gRNAs) that specifically target your gene of interest. Deliver the gRNA and Cas9 nuclease into your cells.

    • Validation of Knockout/Knockdown: Confirm the reduction or elimination of your target protein expression via Western blot or qPCR.

    • Phenotypic Assay: Perform your primary cellular assay on the knockout/knockdown cells and compare the results to control cells (e.g., cells with a non-targeting gRNA).

    • Compound Treatment: Treat both the knockout/knockdown cells and control cells with 4-(piperazin-1-yl)-1H-indole.

    • Interpretation: If the compound's effect is significantly diminished or absent in the knockout/knockdown cells, it provides strong evidence that the phenotype is mediated through your intended target.[18]

Guide 2: High Background Signal or General Toxicity

When faced with a narrow therapeutic window, it's crucial to optimize assay conditions and compound concentrations to favor on-target effects.

The Underlying Principle: Dose-Response and Selectivity

Every compound has a dose-response relationship for both its on-target and off-target activities.[20] The key to a successful experiment is to find a concentration range where the on-target effect is maximized and off-target effects are minimized.[21]

Workflow for Optimizing Compound Concentration:

G A High Background / Toxicity Observed B Step 1: Determine Cytotoxicity Profile (IC50) A->B D Step 2: Determine On-Target Potency (EC50) A->D C LDH, MTT, or Propidium Iodide Assay B->C F Step 3: Calculate Therapeutic Index B->F E Functional Assay (e.g., signaling, proliferation) D->E D->F G Therapeutic Index = IC50 / EC50 F->G H Step 4: Select Optimal Concentration Range G->H Aim for a high index I Concentration ≤ EC50 and well below IC50 H->I

Caption: Workflow for Determining the Optimal Assay Concentration.

Data Presentation: Establishing a Therapeutic Window

Summarize your dose-response data in a clear table to easily compare potency and toxicity.

Assay TypeEndpoint MeasuredResult (e.g., EC50/IC50)
Functional Assay Target-specific activityEC50 = 1.5 µM
Cytotoxicity Assay Cell Viability (LDH release)IC50 = 25 µM
Therapeutic Index IC50 / EC5016.7

In this example, a concentration range of 1-2 µM would be appropriate for subsequent experiments, as it is effective at the target while being significantly below the concentration that induces cytotoxicity.

Detailed Protocols:

  • Protocol 3: General Cytotoxicity Assay (LDH Release)

    Lactate Dehydrogenase (LDH) is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, making it a reliable indicator of cytotoxicity.[2]

    • Cell Plating: Plate your cells in a 96-well plate at an optimized density and allow them to adhere overnight.[1]

    • Compound Treatment: Treat the cells with a serial dilution of your 4-(piperazin-1-yl)-1H-indole compound. Include a vehicle control and a positive control for maximum LDH release (e.g., a lysis buffer).

    • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

    • Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.

    • LDH Reaction: Add the supernatant to a reaction mixture containing the necessary substrates for the LDH enzyme.

    • Measurement: Measure the absorbance or fluorescence according to the kit manufacturer's instructions.

    • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the controls and determine the IC50 value (the concentration that causes 50% cell death).

  • Protocol 4: Kinase Selectivity Profiling

    Given that many piperazine-containing molecules can interact with kinases, profiling your compound against a broad kinase panel is a critical step in de-risking your results.[5][22]

    • Compound Submission: Provide your compound to a commercial vendor or a core facility that offers kinase screening services.

    • Assay Format: Typically, these are in vitro assays that measure the ability of your compound to inhibit the phosphorylation of a substrate by a large number of different kinases.[22]

    • Data Analysis: The results are usually provided as a percentage of inhibition at a given concentration (e.g., 1 µM or 10 µM).

    • Interpretation: Analyze the data to identify any kinases that are significantly inhibited by your compound. These "off-target hits" should be considered for further investigation, especially if their inhibition is known to cause the phenotype you are observing in your cellular assays. A selectivity score can be calculated to quantify the specificity of the inhibitor.[23]

III. Conclusion: A Self-Validating Experimental Approach

By integrating these troubleshooting guides and validation protocols into your research, you create a self-validating system. Each step provides a layer of evidence that strengthens the link between the molecular action of 4-(piperazin-1-yl)-1H-indole and the observed cellular response. Proactively assessing target engagement, cytotoxicity, and selectivity will not only minimize off-target effects but also significantly enhance the quality, reproducibility, and impact of your research.

References

Technical Support Center: Scale-Up Synthesis of 4-(Piperazin-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-(piperazin-1-yl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals engaged in advancing this promising scaffold from bench-scale to preclinical production. Here, we address common challenges and frequently asked questions, providing not just solutions, but the underlying scientific rationale to empower your process development.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthetic route to 4-(piperazin-1-yl)-1H-indole?

For preclinical scale-up, the most reliable and commonly employed route is the Palladium-catalyzed Buchwald-Hartwig amination .[1][2][3][4] This method involves the cross-coupling of a 4-haloindole (typically 4-bromo- or 4-chloroindole) with piperazine.

Why this route?

  • Versatility: The Buchwald-Hartwig reaction is well-established and tolerates a wide range of functional groups, which is crucial if you are working with decorated analogs.[4]

  • Scalability: While early iterations of this reaction were challenging to scale, modern advancements with specialized ligands and pre-catalysts have made it a viable option for kilogram-scale production.[1][5]

  • Efficiency: This route is often more direct and higher-yielding than alternatives like nucleophilic aromatic substitution, which may require harsh conditions or highly activated starting materials.

A key consideration for scale-up is the protection of the indole nitrogen. Using an N-protected 4-haloindole, such as N-Boc or N-tosyl, can prevent side reactions and improve the consistency of the coupling reaction. The protecting group is then removed in a final step.

Q2: How critical is the quality of the starting materials, 4-haloindole and piperazine, at scale?

At the preclinical scale, the quality of your starting materials is paramount. Sourcing and rigorous quality control are non-negotiable for ensuring batch-to-batch consistency and minimizing downstream purification challenges.[6]

Starting MaterialKey Quality Attributes & Rationale
4-Haloindole (e.g., 4-Bromoindole) Purity (>98%): Impurities, especially isomeric haloindoles (e.g., 5-, 6-, or 7-bromoindole), will lead to difficult-to-separate isomeric products. Low Residual Metals: If the haloindole is prepared via a metal-catalyzed reaction, ensure low residual metal content to avoid interference with the subsequent Buchwald-Hartwig coupling.
Piperazine Anhydrous Grade: Piperazine is hygroscopic. Water can deactivate the catalyst and hydrolyze the active palladium species, leading to failed or sluggish reactions. Purity (>99%): Ensure it is free from oligomeric or polymeric impurities.
Palladium Catalyst & Ligand Activity & Purity: Use a well-characterized pre-catalyst and ligand from a reputable supplier. Small variations in catalyst quality can have a significant impact on reaction kinetics and yield at scale.
Q3: What are the typical analytical specifications for the final 4-(piperazin-1-yl)-1H-indole API for preclinical studies?

For preclinical use, the active pharmaceutical ingredient (API) must meet stringent purity and characterization criteria.

ParameterSpecificationMethodRationale
Appearance White to Off-White SolidVisualBasic quality control.
Identity Conforms to reference standard¹H NMR, ¹³C NMR, MS, IRConfirms the chemical structure.
Purity (Assay) ≥ 98.0%HPLC-UV, qNMREnsures the dose administered is accurate.
Individual Impurity ≤ 0.15%HPLC-UVControls levels of specific known and unknown impurities.
Residual Solvents As per ICH Q3C guidelinesGC-HSEnsures patient safety from potentially toxic solvent residues.
Heavy Metals ≤ 20 ppmICP-MSControls for toxic metal contaminants.
Water Content ≤ 0.5%Karl Fischer TitrationWater can affect stability and accurate weighing.

Troubleshooting Guide for Scale-Up Synthesis

This section addresses specific issues you may encounter during the scale-up process.

Problem 1: The Buchwald-Hartwig coupling reaction is sluggish or stalls before completion at kilogram scale.

Potential Causes:

  • Insufficient Mixing: In large reactors, inadequate agitation can lead to poor mass transfer, preventing the catalyst, base, and reactants from interacting effectively.

  • Catalyst Deactivation: Oxygen is a known poison for many palladium catalysts. Air leaks in the reactor setup or insufficiently degassed solvents/reagents can lead to catalyst oxidation and deactivation. The base used (e.g., sodium tert-butoxide) can also degrade upon prolonged exposure to air and moisture.

  • Thermal Inhomogeneity: Poor heat transfer in a large reactor can create hot spots or cold spots, leading to inconsistent reaction rates and potential side reactions.

  • Quality of Base: The quality of the base, such as sodium or potassium tert-butoxide, is critical. Aged or improperly stored base may have reduced activity.

Recommended Solutions:

  • Optimize Agitation:

    • Action: Review the reactor's agitator design (e.g., impeller type, baffle configuration) to ensure it is appropriate for the reaction volume and viscosity.

    • Rationale: Effective mixing ensures homogeneity, improves heat transfer, and maintains the catalyst in suspension, which is crucial for a successful reaction.

  • Ensure Inert Atmosphere:

    • Action: Before starting the reaction, perform multiple vacuum/nitrogen (or argon) backfill cycles on the reactor. Use solvents that have been thoroughly degassed by sparging with an inert gas.

    • Rationale: Rigorously excluding oxygen is the most critical factor in preventing the irreversible oxidation of the Pd(0) catalyst, thereby preserving its catalytic activity throughout the reaction.[1]

  • Use a Fresh, High-Purity Base:

    • Action: Use a freshly opened container of sodium tert-butoxide or a similar base. For very large scales, consider sourcing from a supplier that provides validated, high-purity reagents.

    • Rationale: The base is not just a proton scavenger; it is involved in the catalytic cycle. Its solubility and reactivity are key. Decomposed base can inhibit the catalyst.

Problem 2: An unknown impurity at ~m/z = 2X starting material is observed by LC-MS.

Symptom: You observe a significant impurity that corresponds to the mass of a bis-arylated piperazine.

Potential Cause:

  • Incorrect Stoichiometry: This is the most common cause. Using an insufficient excess of piperazine can lead to a competitive second N-arylation, where a molecule of the desired product reacts with another molecule of 4-haloindole.

Recommended Solutions:

  • Increase the Excess of Piperazine:

    • Action: At scale, increase the molar equivalents of piperazine relative to the 4-haloindole. A common starting point is 1.5 to 2.0 equivalents.

    • Rationale: Le Chatelier's principle dictates that using a larger excess of one reactant (piperazine) will drive the reaction towards the mono-arylated product and statistically disfavor the formation of the bis-arylated side product.

  • Controlled Addition of Haloindole:

    • Action: Instead of adding all reactants at once, consider slowly adding a solution of the 4-haloindole to the mixture of piperazine, catalyst, and base.

    • Rationale: This strategy maintains a high concentration of piperazine relative to the haloindole throughout the reaction, further minimizing the chance of the product competing for the haloindole.

Problem 3: The final product fails to crystallize, precipitating as an oil or an amorphous solid.

Potential Causes:

  • Residual Impurities: Even small amounts of impurities can act as "crystal growth inhibitors," preventing the formation of an ordered crystal lattice.[7]

  • Incorrect Solvent System: The chosen solvent or solvent mixture may be too good (product remains fully dissolved) or too poor (product "crashes out" amorphously).[7][8]

  • High Degree of Supersaturation: Cooling the solution too rapidly can lead to rapid nucleation and the formation of an amorphous solid or oil instead of well-defined crystals.[7]

Recommended Solutions:

  • Purify the Crude Product:

    • Action: Before attempting crystallization, consider a purification step like a silica gel plug or a charcoal treatment to remove baseline impurities.

    • Rationale: Removing impurities that can interfere with the crystallization process is often the most effective solution.

  • Systematic Solvent Screening:

    • Action: Screen a variety of solvents and anti-solvents. Good single solvents for indole-like compounds often include isopropanol, ethanol, or acetonitrile. For anti-solvent crystallization, consider solvent/anti-solvent pairs like Methanol/Water or Ethyl Acetate/Heptane.[8]

    • Rationale: The ideal crystallization solvent is one in which the compound has high solubility at elevated temperatures and low solubility at room temperature, allowing for a high recovery of pure crystals upon cooling.[7]

  • Control the Cooling Profile:

    • Action: Implement a slow, controlled cooling ramp. For example, cool from 80°C to 20°C over 4-6 hours, rather than placing the hot solution directly into an ice bath.

    • Rationale: Slow cooling reduces the level of supersaturation, allowing molecules sufficient time to orient themselves into an ordered, low-energy crystal lattice, leading to larger, purer crystals.

  • Seeding:

    • Action: If available, add a small quantity of previously isolated, pure crystals (seed crystals) to the supersaturated solution at a temperature slightly below the saturation point.

    • Rationale: Seed crystals provide a template for crystal growth, bypassing the often-unpredictable primary nucleation step and promoting the formation of the desired crystal form.

Visualizing the Workflow

Scale-Up Synthesis Workflow

The following diagram illustrates the key stages in the scale-up synthesis of 4-(piperazin-1-yl)-1H-indole.

cluster_prep Phase 1: Preparation & Reaction cluster_workup Phase 2: Workup & Isolation cluster_purification Phase 3: Purification & Drying A Reactor Setup & Inerting (Vacuum/N2 Cycles) B Charge Reagents (Solvent, Piperazine, Base, Catalyst) A->B C Controlled Heating (e.g., 80-100 °C) B->C D Slow Addition of 4-Haloindole Solution C->D E Reaction Monitoring (In-Process Control via HPLC) D->E F Reaction Quench (e.g., Water Addition) E->F G Phase Separation (Aqueous vs. Organic) F->G H Solvent Swap (to Crystallization Solvent) G->H I Crude Product Isolation (Concentration) H->I J Crystallization (Controlled Cooling & Seeding) I->J K Filtration & Washing J->K L Drying (Vacuum Oven) K->L M Final API (QC Analysis) L->M

Caption: Key stages of the scale-up synthesis process.

References

Technical Support Center: Enhancing the Bioavailability of Indole-Piperazine Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and troubleshooting strategies for enhancing the bioavailability of indole-piperazine drug candidates. The unique physicochemical properties of the indole-piperazine scaffold, while offering significant therapeutic potential, often present challenges in achieving optimal absorption and systemic exposure.[1][2][3] This resource provides a structured approach to diagnosing and overcoming these hurdles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the early stages of development.

Q1: My indole-piperazine candidate shows excellent in vitro activity but poor in vivo efficacy. What are the likely causes?

A1: This is a classic and frequent challenge. The discrepancy often points to poor oral bioavailability. The primary culprits are typically low aqueous solubility and/or poor membrane permeability, which are common for molecules with fused heterocyclic ring systems.[4] Additionally, first-pass metabolism in the gut wall and liver, or active efflux back into the intestinal lumen by transporters like P-glycoprotein (P-gp), can significantly limit systemic exposure.[5]

Q2: What is the first experimental step to diagnose the cause of low bioavailability for my compound?

A2: A systematic biopharmaceutical characterization is crucial. Begin by determining the compound's Biopharmaceutics Classification System (BCS) class. This involves measuring its aqueous solubility and intestinal permeability.[6] Most indole-piperazine candidates fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4] This classification will be the primary determinant for selecting an appropriate enhancement strategy.

Q3: Are there any inherent properties of the piperazine moiety I should be aware of?

A3: Yes, the piperazine ring is often incorporated to improve pharmacokinetic properties, particularly solubility, due to its basic nitrogen atoms which can be protonated.[1][7] However, this can also make the molecule a substrate for efflux transporters. The piperazine moiety can also influence the metabolic stability of the compound.[8][9]

Q4: When should I consider chemical modification versus a formulation-based approach?

A4: This is a critical strategic decision.

  • Formulation approaches are generally faster and can often be applied to a lead candidate without altering its intrinsic pharmacology. They are ideal for addressing solubility (BCS Class II) and, to some extent, permeability issues.[10]

  • Chemical modification (e.g., prodrugs) is more resource-intensive but can fundamentally solve problems of poor permeability, rapid metabolism, or transporter efflux.[11] This path is often pursued when formulation strategies prove insufficient or when a more profound change in the molecule's disposition is required.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step guidance for specific experimental challenges.

Issue 1: Poor Aqueous Solubility (A Common BCS Class II/IV Problem)

If your indole-piperazine candidate has a solubility of <100 µg/mL in aqueous media across the physiological pH range (1.2-6.8), you are facing a solubility-limited absorption problem.

G A Start: Low Bioavailability Despite Good Solubility & Permeability B Perform In Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) A->B C Metabolite Identification (LC-MS/MS) B->C D Identify 'Soft Spots' on the Molecule C->D E Strategy 1: Chemical Modification (Deuteration, Blocking Group) D->E Rational Design F Strategy 2: Formulation Approach (e.g., Lipid Formulations to promote lymphatic uptake, bypassing liver) D->F Alternative Route G Synthesize Analogs E->G H Develop Lymphatic-Targeting Formulation F->H I Re-test Metabolic Stability G->I J In Vivo PK Study H->J I->J K Problem Solved? J->K L Proceed K->L Yes M Re-evaluate K->M No

References

Technical Support Center: Enhancing Cell Permeability of 4-(Piperazin-1-yl)-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the poor cell permeability of 4-(piperazin-1-yl)-1H-indole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this important chemical scaffold. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to diagnose and resolve common permeability issues encountered in your research.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the cell permeability of 4-(piperazin-1-yl)-1H-indole derivatives.

Q1: Why do many 4-(piperazin-1-yl)-1H-indole derivatives exhibit poor cell permeability?

A1: The 4-(piperazin-1-yl)-1H-indole scaffold possesses inherent structural features that can contribute to poor cell permeability. The piperazine ring is basic and often protonated at physiological pH, increasing polarity and limiting passive diffusion across the lipophilic cell membrane. Furthermore, the indole nucleus and the piperazine moiety can contribute to a high polar surface area (PSA) and a significant number of hydrogen bond donors and acceptors, which are often associated with reduced permeability according to Lipinski's Rule of Five.[1][2]

Q2: What are the key physicochemical properties influencing the permeability of these derivatives?

A2: The primary physicochemical properties to consider are:

  • Lipophilicity (LogP/LogD): An optimal balance is crucial. While high lipophilicity can enhance membrane partitioning, excessively high values can lead to poor aqueous solubility and trapping within the lipid bilayer.

  • Polar Surface Area (PSA): Generally, a PSA of less than 140 Ų is desirable for good cell permeability. The nitrogen atoms in the piperazine and indole rings contribute significantly to the PSA.

  • Molecular Weight (MW): Lower molecular weight compounds (<500 Da) tend to have better permeability.[1][3]

  • pKa: The basicity of the piperazine nitrogen is a critical factor. A high pKa leads to a higher proportion of the charged species at physiological pH, which is detrimental to passive diffusion.[4]

Q3: How can I quickly assess the potential permeability of my newly synthesized derivatives?

A3: In the early stages, in silico tools can provide rapid predictions of physicochemical properties like LogP, PSA, and the number of hydrogen bond donors/acceptors, allowing you to check for compliance with Lipinski's Rule of Five.[3] For an initial experimental assessment, the Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method that models passive diffusion and can help rank compounds based on their intrinsic permeability.[5][6]

Q4: What is the difference between the PAMPA and the Caco-2 assay for permeability assessment?

A4: The PAMPA exclusively measures passive diffusion across an artificial lipid membrane.[7] In contrast, the Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium. This cell-based model can assess not only passive diffusion but also active transport processes, including uptake and efflux by transporters like P-glycoprotein (P-gp).[7][8]

Q5: My compound has good target affinity but poor cellular activity. Could efflux be the problem?

A5: Yes, this is a common scenario. The piperazine moiety can make compounds susceptible to recognition by efflux pumps, such as P-glycoprotein (P-gp), which actively transport substrates out of the cell, reducing the intracellular concentration and apparent permeability.[8] A bidirectional Caco-2 assay is the standard method to investigate this. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator of active efflux.[7]

II. Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving specific experimental issues related to poor cell permeability.

Scenario 1: Low Intracellular Concentration Despite Favorable Physicochemical Properties

Problem: Your 4-(piperazin-1-yl)-1H-indole derivative complies with Lipinski's Rule of Five and shows a promising PAMPA permeability value, yet cellular assays indicate low intracellular accumulation and poor biological activity.

Possible Cause: The compound is likely a substrate for active efflux pumps.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low cellular activity despite good initial permeability indicators.

Detailed Steps:

  • Perform a Bidirectional Caco-2 Assay: This is the critical step to determine the efflux ratio (ER). A high ER confirms that your compound is actively transported out of the cells.[7]

  • Structural Modifications to Mitigate Efflux:

    • Modify Piperazine Substituents: Adding bulky groups to the piperazine nitrogen not involved in target binding can sterically hinder interaction with efflux transporters.

    • Reduce Basicity (pKa): Introducing electron-withdrawing groups on or near the piperazine ring can lower its pKa, reducing the proportion of the protonated, positively charged form that is often recognized by efflux pumps. Fluorination is a common strategy for this.[4]

    • Masking Polar Groups: Consider a prodrug approach to temporarily mask the basic piperazine nitrogen.[9]

Scenario 2: Poor PAMPA and Caco-2 Permeability from the Outset

Problem: Your derivative shows low permeability in both PAMPA and Caco-2 assays, suggesting poor passive diffusion.

Possible Cause: The compound has unfavorable physicochemical properties (e.g., high PSA, low lipophilicity).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compounds with inherently poor passive permeability.

Detailed Steps:

  • Structure-Permeability Relationship (SPR) Analysis:

    • Increase Lipophilicity: Add small, lipophilic groups (e.g., methyl, chloro, fluoro) to aromatic rings on the indole or piperazine substituent. For instance, replacing a methyl group with a difluoromethyl group has been shown to significantly improve bioavailability in a related series.[10]

    • Reduce Polar Surface Area (PSA): Strategically replace polar functional groups with less polar bioisosteres. N-methylation of the indole nitrogen or other secondary amines can also reduce hydrogen bonding potential and PSA.

    • N-Arylsulfonyl Modification: The addition of an N-arylsulfonyl group to the indole nitrogen can modulate the electronic properties and lipophilicity of the molecule, which may impact permeability.[11]

  • Prodrug Strategies: If direct structural modifications are unsuccessful or compromise target activity, a prodrug approach can be effective. This involves masking polar functional groups with lipophilic moieties that are cleaved in vivo to release the active drug.[9]

    • Acyloxyalkoxy Prodrugs: Mask the piperazine nitrogen with a group that is enzymatically cleaved.

    • Phosphate Prodrugs: If poor solubility is the primary issue, adding a phosphate group can enhance solubility for parenteral administration, which is then cleaved by phosphatases.

  • Formulation Strategies: For lead compounds with persistent permeability issues, advanced formulation can enhance oral absorption.

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the dissolution and absorption of lipophilic, poorly permeable compounds.[12]

    • Nanocrystal Formulations: Reducing particle size to the nanometer range can increase the surface area for dissolution, which can be beneficial for compounds whose absorption is limited by their dissolution rate.[13]

III. Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive permeability of your 4-(piperazin-1-yl)-1H-indole derivatives.

Materials:

  • 96-well filter plates (e.g., Millipore MultiScreen-IP, PVDF membrane)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (e.g., propranolol for high permeability, theophylline for low permeability)

  • UV-Vis plate reader or LC-MS/MS system

Procedure:

  • Prepare the Artificial Membrane: Carefully add 5 µL of the phospholipid solution to each well of the filter plate, ensuring the membrane is fully coated. Allow the solvent to evaporate for at least 5 minutes.

  • Prepare the Acceptor Plate: Fill each well of the 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare the Donor Plate: Dissolve the test compounds and controls in PBS (a small percentage of DMSO, typically <1%, can be used for initial solubilization) to a final concentration of 100-200 µM. Add 150 µL of the compound solution to each well of the coated filter plate.

  • Assemble the PAMPA "Sandwich": Carefully place the filter plate (donor) onto the acceptor plate, ensuring the bottom of the membrane is in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for 4-16 hours in a sealed container with a wet paper towel to minimize evaporation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate Permeability Coefficient (Pe): The effective permeability coefficient (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, incubation time, and membrane area.

Protocol 2: Bidirectional Caco-2 Permeability Assay

This protocol is for determining the apparent permeability coefficient (Papp) and the efflux ratio (ER) of your compounds.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test compounds and controls (e.g., atenolol for low permeability, propranolol for high permeability, and a known P-gp substrate like digoxin or quinidine)

  • Lucifer yellow for monolayer integrity testing

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a density of ~60,000 cells/cm². Culture for 21-25 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) of each monolayer. Only use monolayers with TEER values > 250 Ω·cm².

  • Apical to Basolateral (A→B) Permeability:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add 0.5 mL of the test compound solution (e.g., 10 µM in transport buffer) to the apical (A) chamber.

    • Add 1.5 mL of fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • Take samples from both A and B chambers at the end of the incubation period for analysis.

  • Basolateral to Apical (B→A) Permeability:

    • Wash the monolayers with pre-warmed transport buffer.

    • Add 1.5 mL of the test compound solution to the basolateral (B) chamber.

    • Add 0.5 mL of fresh transport buffer to the apical (A) chamber.

    • Incubate and sample as described for the A→B direction.

  • Post-Experiment Integrity Test: After the transport experiment, perform a Lucifer yellow leak test to confirm the monolayer integrity was maintained.

  • Sample Analysis: Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.[7]

    • Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) [7]

Data Interpretation:

Papp (A→B) (x 10⁻⁶ cm/s)Expected Human Absorption
< 1Low (<50%)
1 - 10Moderate (50-85%)
> 10High (>85%)

Table based on data from BenchChem.[14]

Efflux Ratio (ER)Interpretation
< 2No significant active efflux
> 2Compound is a likely substrate for an efflux transporter

IV. References

  • Correction. J Med Chem. 2013;56(3):1299.

  • Wang, L., et al. Novel difluoromethylated 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole derivatives as potent 5-HT6 receptor antagonist with AMDE-improving properties: Design, synthesis, and biological evaluation. Bioorg Med Chem. 2022;71:116950.

  • Marugan, J.J., et al. 5-(4-(4-Acetylphenyl)piperazin-1-ylsulfonyl)indolin-2-one Analogs as Inhibitors of Acid alpha-Glucosidase for Potential Chaperone Treatment of Pompe Disease or Intervention for Diabetes Mellitus Type 2. In: Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010-.

  • Philoppes, J.N., et al. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. RSC Adv. 2022;12(52):33845-33863.

  • Faassen, F., et al. Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. Int J Pharm. 2003;263(1-2):113-122.

  • Zheng, Y., et al. Piperazine Derivatives Enhance Epithelial Cell Monolayer Permeability by Increased Cell Force Generation and Loss of Cadherin Structures. Mol Pharm. 2020;17(5):1636-1647.

  • Lipinski, C.A., et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26.

  • Wichur, T., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. 2024;29(10):2345.

  • MacLeod, A.M., et al. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. J Med Chem. 2002;45(21):4684-4694.

  • Gola, K., et al. Recent Progress Concerning the N-Arylation of Indoles. Molecules. 2022;27(15):5079.

  • Witschi, M.A., et al. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Pharmaceuticals (Basel). 2025;18(7):1004.

  • Benet, L.Z., et al. BDDCS, the Rule of 5 and Drugability. Adv Drug Deliv Rev. 2016;101:89-98.

  • Hennig, A., et al. Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Front Chem. 2020;8:595183.

  • Kőkösi, J., et al. 3-[(4-Substituted-piperazin-1-yl)methyl]-1H-indole derivatives. Arch Pharm (Weinheim). 1996;329(4):177-181.

  • Hubatsch, I., et al. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nat Protoc. 2007;2(9):2111-2119.

  • Bonandi, E., et al. Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics. 2025;17(3):369.

  • Al-Ostoot, F.H., et al. In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Biophysica. 2024;4(1):33-51.

  • Liang, N., et al. Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models. Molecules. 2024;29(10):2326.

  • Tsume, Y., et al. Simplified Method to Determine the Efflux Ratio on P-Glycoprotein Substrates Using Three-Compartment Model Analysis for Caco-2 Cell Assay Data. Pharm Res. 2019;37(1):13.

  • Wang, C., et al. Discovery of N-Arylsulfonyl-Indole-2-Carboxamide Derivatives as Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors. ACS Med Chem Lett. 2019;10(11):1558-1564.

  • Shults, M. Lipinski rule of five. SlideShare. 2023. Available from: --INVALID-LINK--

  • Sane, R., et al. Formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). bioRxiv. 2024.

  • Głowacka, I.E., et al. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. Int J Mol Sci. 2025;26(8):4436.

  • Küçükgüzel, İ., et al. Novel piperazine substituted indole derivatives: Synthesis, anti-inflammatory and antioxidant activities and molecular docking. Marmara Pharmaceutical Journal. 2020;24(3):350-360.

  • Yarim, M., et al. Synthesis and in vitro Evaluation of Novel Indole-Based Sigma Receptors Ligands. Arch Pharm (Weinheim). 2011;344(12):819-827.

  • Moreno, J.L., et al. Novel N-Arylsulfonylindoles Targeted as Ligands of the 5-HT6 Receptor. Insights on the Influence of C-5 Substitution on Ligand Affinity. Molecules. 2014;19(6):7973-7992.

  • Sharaf El-Din, N.A., et al. Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. ResearchGate. 2025.

  • Gupte, A., et al. Evaluating Strategies for Oral Absorption Enhancement. Pharmaceutical Technology. 2015;39(10):34-38.

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Int J Mol Sci. 2023;24(21):15598.

  • Seepana, S., et al. In silico Design of Novel Amino Indole – Piperazine Derivativesas Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance. 2024;15(4):2815-22.

  • de Oliveira, R., et al. Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. 2025.

  • Caco-2 Permeability Assay. Evotec. Available from: --INVALID-LINK--

  • Rahman, M.M., et al. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules. 2024;29(12):2863.

  • Parameters for the Lipinski rule-of-five for synthesized compounds predicted using a molecular modeling approach. ResearchGate.

  • Understanding the Lipinski Rule of Five in Drug Discovery. Bioaccess. Available from: --INVALID-LINK--

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. ResearchGate.

  • Application Notes and Protocols for Cell Permeability Assessment Using the Caco-2 Model. BenchChem. Available from: --INVALID-LINK--

  • PAMPA – Knowledge and References. Taylor & Francis Online. Available from: --INVALID-LINK--

  • de Oliveira, R., et al. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative. Physiol Behav. 2015;151:204-211.

  • Mustata, G., et al. Second-generation piperazine derivatives as promising radiation countermeasures. ResearchGate. 2024.

  • Rastogi, H., et al. THE IMPACT OF PERMEABILITY ENHANCERS ON ASSESSMENT FOR MONOLAYER OF COLON ADENOCARCINOMA CELL LINE (CACO-2) USED IN IN VITRO PERMEABILITY ASSAY. Journal of Drug Delivery and Therapeutics. 2013;3(3):123-128.

  • Bereau, T., et al. Drug–Membrane Permeability across Chemical Space. J Chem Theory Comput. 2021;17(6):3876-3887.

  • Intracellular Metabolomics Identifies Efflux Transporter Inhibitors in a Routine Caco-2 Cell Permeability Assay—Biological Implications. Metabolites. 2022;12(11):1098.

  • Caco-2 Permeability Assay. Domainex. Available from: --INVALID-LINK--

References

Validation & Comparative

A Comparative Efficacy Analysis of 4-(piperazin-1-yl)-1H-indole and Established 5-HT6 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

This guide provides an in-depth comparison of the emerging compound 4-(piperazin-1-yl)-1H-indole against established 5-HT6 receptor antagonists. It is designed for researchers and scientists in the field of neuropharmacology and drug development, offering a critical evaluation of efficacy based on preclinical data and outlining the methodologies essential for such assessments.

The 5-HT6 Receptor: A Prime Target for Cognitive Enhancement

The serotonin 6 (5-HT6) receptor has emerged as a compelling target in the quest for novel therapeutics for cognitive disorders, particularly Alzheimer's disease and schizophrenia.[1][2] Unlike other serotonin receptors, the 5-HT6 receptor is almost exclusively expressed in the central nervous system (CNS).[3][4] Its highest concentrations are found in brain regions integral to learning, memory, and executive function, including the hippocampus, striatum, nucleus accumbens, and cerebral cortex.[3][5]

Functionally, the 5-HT6 receptor is a Gs protein-coupled receptor (GPCR).[3] Its activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[6][7] Blockade of this receptor has been shown to modulate multiple neurotransmitter systems. Critically, 5-HT6 antagonism enhances cholinergic and glutamatergic neurotransmission, both of which are crucial for cognitive processes and are known to be impaired in neurodegenerative diseases.[8][9][10] This pro-cognitive effect, demonstrated in numerous animal models, has driven the development of selective 5-HT6 antagonists.[1][8]

Structural Overview of Key 5-HT6 Antagonists

The landscape of 5-HT6 antagonists has historically been dominated by compounds containing sulfone or indole-like moieties.[5] However, clinical trial failures of prominent candidates have spurred the exploration of novel chemical scaffolds. The indole-piperazine structure represents one such promising avenue.

  • 4-(piperazin-1-yl)-1H-indole: This compound belongs to a class of indole-based piperazine derivatives. Its core structure features an indole nucleus linked to a piperazine ring, a common pharmacophore in CNS-targeting agents. While specific data for this exact molecule is emerging, its structural class is under active investigation.[11][12]

  • Established Antagonists:

    • Idalopirdine (Lu AE58054): A selective antagonist that reached Phase 3 clinical trials for Alzheimer's disease before being discontinued due to a lack of efficacy.[3][13][14]

    • Intepirdine (SB-742457 / RVT-101): Another selective antagonist that also failed to meet primary endpoints in Phase 3 trials for Alzheimer's disease, despite showing early promise.[3][10][15]

    • SB-271046: A potent and selective antagonist widely used as a reference compound in preclinical research to validate the pro-cognitive potential of 5-HT6 receptor blockade.[3][16]

Comparative Efficacy: In Vitro and In Vivo Data

The efficacy of a potential antagonist is determined through a combination of in vitro assays measuring its direct interaction with the receptor and in vivo models assessing its physiological effects on cognition.

In Vitro Performance: Receptor Affinity and Functional Blockade

In vitro assays are fundamental to characterizing a compound's potency and mechanism of action at the molecular level.

CompoundChemical Class5-HT6 Binding Affinity (Ki, nM)Functional Antagonism (pKb)
Idalopirdine Phenylsulfonyl-indole~1.3~8.9
Intepirdine Naphthylsulfonyl-indole~0.24~9.6
SB-271046 Benzothiophenesulfonamide~1.0~8.9
Indole-piperazine Analogs Indole-piperazine6 - 100[5]7.67 - 8.19[5]

Data for established antagonists are compiled from various public sources and scientific literature. Data for Indole-piperazine Analogs represents a range for this chemical class as reported in foundational studies.[5]

The data indicates that while established antagonists like Intepirdine show exceptionally high binding affinity (sub-nanomolar Ki), emerging indole-piperazine derivatives demonstrate potent affinity in the nanomolar range, sufficient for strong target engagement.[5] Their functional antagonism, measured as the ability to block the receptor's signaling cascade, is comparable to reference compounds like SB258585, underscoring their potential as effective antagonists.[5]

In Vivo Performance: Pro-Cognitive Effects

The definitive test for these compounds is their ability to improve cognitive function in living organisms. The Novel Object Recognition (NOR) test is a widely accepted paradigm for assessing learning and memory in rodents.[5][17] In this test, cognitive deficits are often induced pharmacologically with agents like scopolamine (a cholinergic antagonist) or MK-801 (an NMDA receptor antagonist) to mimic disease states.[16]

CompoundAnimal ModelCognitive Deficit ModelEffective Dose (mg/kg, i.p.)Outcome
Intepirdine RatScopolamine / Age-related1-10Reverses memory deficit[10]
SB-271046 RatScopolamine / MK-80110Reverses memory deficit[16]
Indole-piperazine Analogs RatMK-8013Reverses memory deficit[5]

Preclinical studies consistently show that 5-HT6 antagonists can reverse pharmacologically-induced memory impairments.[5][8][16] Notably, potent indole-piperazine based antagonists have demonstrated pro-cognitive effects in the NOR test at doses as low as 3 mg/kg, positioning them as highly viable candidates for further development.[5]

Mechanistic Underpinnings of 5-HT6 Antagonism

The pro-cognitive effects of 5-HT6 antagonists are not solely due to receptor blockade but stem from a cascade of downstream neurochemical changes. The primary mechanism involves the disinhibition of other neuronal systems.

  • Modulation of Neurotransmitters: 5-HT6 receptors are located on GABAergic interneurons. Antagonizing these receptors reduces GABAergic inhibition, which in turn leads to an increase in the release of acetylcholine and glutamate in the hippocampus and prefrontal cortex.[9][10] This dual enhancement of cholinergic and glutamatergic signaling is thought to be the principal driver of the observed cognitive improvements.[18]

  • Signaling Pathway Interactions: Beyond the canonical cAMP pathway, 5-HT6 receptors interact with other intracellular signaling cascades, including the mTOR and Fyn-tyrosine kinase pathways, which are involved in synaptic plasticity and neuronal growth.[4][9] By modulating these pathways, antagonists may facilitate the structural and functional changes in neurons that underlie learning and memory.

G cluster_0 5-HT6 Antagonist Action cluster_1 Downstream Pro-Cognitive Effects Antagonist 4-(piperazin-1-yl)-1H-indole (or other Antagonist) Receptor 5-HT6 Receptor (on GABAergic Neuron) Antagonist->Receptor Blocks GABA_Neuron GABAergic Interneuron Receptor->GABA_Neuron Inhibits Activity (when activated by 5-HT) GABA_Release GABA Release GABA_Neuron->GABA_Release Leads to Cholinergic_Neuron Cholinergic Neuron GABA_Release->Cholinergic_Neuron Inhibition Removed Glutamatergic_Neuron Glutamatergic Neuron GABA_Release->Glutamatergic_Neuron Inhibition Removed ACh_Release Acetylcholine (ACh) Release Cholinergic_Neuron->ACh_Release Increases Glu_Release Glutamate (Glu) Release Glutamatergic_Neuron->Glu_Release Increases Cognition Cognitive Enhancement (Learning & Memory) ACh_Release->Cognition Glu_Release->Cognition

Fig. 1: Mechanism of pro-cognitive action by 5-HT6 antagonists.

Key Experimental Methodologies

Reproducible and robust experimental protocols are critical for the evaluation of novel compounds. The following sections detail the standard procedures for the key assays discussed.

Radioligand Binding Assay (for Ki Determination)

This assay quantifies the affinity of a compound for the 5-HT6 receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol Steps:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the human 5-HT6 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[19]

    • Centrifuge the homogenate at 20,000 x g for 10 minutes at 4°C to pellet the cell membranes.[19]

    • Wash the pellet by resuspending it in fresh buffer and repeating the centrifugation.

    • Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4). Determine the protein concentration using a BCA assay.[19]

  • Assay Setup (96-well plate):

    • To each well, add:

      • Membrane suspension (e.g., 25 µg protein/well).[20]

      • A fixed concentration of a radioligand (e.g., [3H]-LSD).[20]

      • Varying concentrations of the unlabeled test compound (e.g., 4-(piperazin-1-yl)-1H-indole).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known 5-HT6 ligand like methiothepin).[20]

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[20]

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.[19]

    • Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and add a scintillation cocktail.

    • Measure the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[19]

G cluster_workflow Radioligand Binding Assay Workflow Prep 1. Prepare Membranes (from 5-HT6 expressing cells) Setup 2. Set up 96-well plate - Membranes - [3H]-Ligand (Radiolabel) - Test Compound (e.g., Indole) Prep->Setup Incubate 3. Incubate (60 min @ 37°C) Setup->Incubate Filter 4. Filter & Wash (Separate bound from free) Incubate->Filter Count 5. Scintillation Counting (Measure radioactivity) Filter->Count Analyze 6. Data Analysis (Calculate IC50 -> Ki) Count->Analyze

Fig. 2: Workflow for Radioligand Binding Assay.
cAMP Functional Assay (for pKb Determination)

This cell-based assay measures a compound's ability to function as an antagonist by quantifying its blockade of serotonin-induced cAMP production.

Protocol Steps:

  • Cell Culture:

    • Culture HEK-293 cells (or other suitable cell lines) stably transfected with the human 5-HT6 receptor.[20]

    • Seed the cells into a 384-well plate and grow to ~80% confluency.[20][21]

  • Compound Pre-incubation:

    • Wash the cells and replace the medium with a serum-free buffer containing a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation).[20]

    • Add varying concentrations of the antagonist (e.g., 4-(piperazin-1-yl)-1H-indole) to the wells.

    • Incubate for 15-30 minutes at room temperature.[20][22]

  • Agonist Stimulation:

    • Add a fixed concentration of a 5-HT6 agonist (e.g., serotonin or 5-CT) to stimulate the receptor and induce cAMP production.

    • Incubate for an additional 30 minutes.[20]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration using a detection kit. Common methods include:

      • HTRF (Homogeneous Time-Resolved Fluorescence): Based on FRET competition between native cAMP and a labeled cAMP analog.[23]

      • AlphaScreen: A bead-based assay where competition disrupts a chemiluminescent signal.[21]

  • Data Analysis:

    • Generate dose-response curves for the antagonist's inhibition of the agonist response.

    • Calculate the IC50 value, which can be converted to a pKb (the negative logarithm of the antagonist's equilibrium dissociation constant) using the Schild equation for competitive antagonists.[21]

G cluster_workflow cAMP Functional Assay Workflow Seed 1. Seed 5-HT6 Cells in 384-well plate Antagonist 2. Pre-incubate with Antagonist Seed->Antagonist Agonist 3. Stimulate with 5-HT Agonist Antagonist->Agonist Lyse 4. Lyse Cells & Detect cAMP (e.g., HTRF, AlphaScreen) Agonist->Lyse Analyze 5. Data Analysis (Calculate IC50 -> pKb) Lyse->Analyze

Fig. 3: Workflow for cAMP Functional Assay.
Novel Object Recognition (NOR) Test (for In Vivo Cognition)

This behavioral test assesses recognition memory in rodents based on their innate preference to explore novel objects.[24]

Protocol Steps:

  • Day 1: Habituation:

    • Place each animal (mouse or rat) into an empty, open-field arena for 5-10 minutes.[17][25]

    • This allows the animal to acclimate to the environment, reducing anxiety-related confounding factors. Repeat for 2-3 sessions.

  • Day 2: Training (Familiarization) Phase:

    • Place two identical objects in the arena.

    • Allow the animal to freely explore the objects for a set period (e.g., 10 minutes).[17]

    • Record the time spent actively exploring each object (sniffing, touching). Healthy animals should show no preference.

    • Administer the test compound (or vehicle) and/or the amnesic agent (e.g., MK-801) at the appropriate time relative to this phase (before or after, depending on the experimental question).[16]

  • Day 3: Testing Phase (Retention):

    • After a retention interval (e.g., 2 hours to 24 hours), return the animal to the arena.[17][25]

    • One of the original objects is replaced with a novel, distinct object.

    • Record the time spent exploring the familiar object versus the novel object for 5-10 minutes.

  • Data Analysis:

    • Calculate a Discrimination Index (DI): (Time with Novel Object - Time with Familiar Object) / (Total Exploration Time).[26]

    • A positive DI indicates that the animal remembers the familiar object and prefers the novel one, signifying intact recognition memory.

    • Compare the DI between treatment groups. An effective pro-cognitive compound will rescue a low or negative DI in amnesic animals.

G cluster_workflow Novel Object Recognition (NOR) Test Workflow Day1 Day 1: Habituation (Animal explores empty arena) Day2 Day 2: Training (Animal explores two identical objects) Day1->Day2 Day3 Day 3: Testing (One object is replaced with a novel one) Day2->Day3 Analysis Analysis (Calculate Discrimination Index) Day3->Analysis

Fig. 4: Workflow for the Novel Object Recognition Test.

Conclusion and Future Directions

The exploration of 5-HT6 receptor antagonists for cognitive enhancement remains a highly active area of research. While several promising candidates, such as Idalopirdine and Intepirdine, have failed in late-stage clinical trials, these outcomes do not invalidate the 5-HT6 receptor as a target.[14] Instead, they highlight the need for compounds with potentially different pharmacokinetic profiles, selectivity, or mechanisms of action.

The indole-piperazine scaffold, represented by compounds like 4-(piperazin-1-yl)-1H-indole, offers a promising alternative. Preclinical data for this class of molecules demonstrates potent receptor affinity, robust functional antagonism, and significant pro-cognitive effects in validated animal models.[5] Their distinct chemical structure may offer advantages in terms of drug-like properties and off-target effects compared to the earlier sulfone-containing compounds.

Future research should focus on a comprehensive preclinical characterization of lead compounds from this class, including detailed ADME-Tox profiling and testing in a broader range of cognitive and behavioral models. The ultimate goal is to identify a candidate that can translate the clear preclinical promise of 5-HT6 antagonism into tangible clinical benefits for patients suffering from cognitive impairment.

References

A Comprehensive Guide to the In Vitro Validation of 4-(piperazin-1-yl)-1H-indole as a Selective Dopamine D3 Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for the comprehensive in vitro validation of 4-(piperazin-1-yl)-1H-indole as a selective dopamine D3 receptor (D3R) ligand. Given the therapeutic potential of D3R modulation in neuropsychiatric disorders and substance abuse, rigorous characterization of novel ligands is paramount. This document outlines the strategic rationale behind experimental design, presents detailed protocols for key validation assays, and provides a comparative analysis with established D3R ligands to benchmark performance.

The Rationale for Pursuing Selective D3R Ligands

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, which are associated with emotion, motivation, and reward. This distinct localization, compared to the widespread expression of the highly homologous D2 receptor (D2R), makes the D3R an attractive target for therapeutic intervention with potentially fewer side effects. The development of D3R-selective ligands is a key objective in the treatment of conditions such as schizophrenia, Parkinson's disease, and drug addiction.[1] The 4-(piperazin-1-yl)-1H-indole scaffold represents a promising chemical starting point, combining the piperazine moiety common to many dopaminergic ligands with an indole nucleus, a privileged structure in medicinal chemistry.

A Strategic Workflow for In Vitro Validation

The validation of a novel D3R ligand is a multi-step process that progresses from initial binding characterization to functional activity assessment. This workflow is designed to build a comprehensive pharmacological profile, establishing affinity, selectivity, and functional consequences of receptor binding.

G a Synthesis & Purity Analysis b Primary Radioligand Binding Assay (D3 vs. D2 Receptors) a->b Purified Compound c Selectivity Screening Panel (D1, D4, D5, SERT, etc.) b->c Determine Ki & Initial Selectivity d cAMP Accumulation Assay c->d Candidate with Promising Selectivity e β-Arrestin Recruitment Assay d->e f Schild Analysis (for Antagonists) e->f If Antagonist Activity is Confirmed g Kinetic Binding Assays e->g Further Characterization

Caption: Experimental workflow for the validation of a novel D3R ligand.

Comparative Analysis of Dopamine D3 Receptor Ligands

To contextualize the potential of 4-(piperazin-1-yl)-1H-indole, its performance should be benchmarked against a panel of well-characterized D3R ligands with diverse pharmacological profiles.

Compound NameD3R Ki (nM)D2R Ki (nM)Selectivity (D2/D3)Functional Activity at D3RReference
4-(piperazin-1-yl)-1H-indole TBD TBD TBD TBD N/A
FAUC 3650.536007200Antagonist[2]
BP 8970.9261~70Partial Agonist[3]
Quinpirole~15~50~3.3Full Agonist[4]
Haloperidol~2.5~1.20.48Antagonist[4]
Compound 6a (N-phenylpiperazine analog)1.4>690>490Antagonist[4]

TBD: To be determined through experimental validation.

The Dopamine D3 Receptor Signaling Cascade

The D3R primarily couples to the Gi/o family of G proteins. Upon agonist binding, this initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is a key mechanism through which D3R activation modulates neuronal activity. Additionally, like many GPCRs, the D3R can also signal through β-arrestin-mediated pathways, which are involved in receptor desensitization and G protein-independent signaling.

G cluster_0 Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o Protein D3R->G_protein Activation beta_arrestin β-Arrestin D3R->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization Ligand D3R Agonist Ligand->D3R Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream

Caption: Simplified signaling pathway of the dopamine D3 receptor.

Experimental Protocols

Radioligand Binding Assay for D3R and D2R

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • HEK293 cells stably expressing human D3 or D2L receptors.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Radioligand: [³H]-Spiperone or [¹²⁵I]IABN.

  • Non-specific binding control: 10 µM Haloperidol.

  • Test compound: 4-(piperazin-1-yl)-1H-indole at various concentrations.

  • GF/C filter plates, presoaked in 0.5% polyethyleneimine (PEI).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293 cells expressing the target receptor.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilutions, and 50 µL of radioligand at a final concentration close to its Kd.

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

  • For non-specific binding wells, add 50 µL of 10 µM haloperidol instead of the test compound.

  • Incubate the plate for 60 minutes at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through the PEI-presoaked GF/C filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Calculate Ki values from IC50 values using the Cheng-Prusoff equation.[5]

cAMP Functional Assay (Gαi Pathway)

This assay measures the ability of the test compound to modulate the intracellular levels of cAMP, indicating its functional activity as an agonist, antagonist, or inverse agonist.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human D3 receptor.

  • Stimulation buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.

  • Forskolin (an adenylyl cyclase activator).

  • Test compound: 4-(piperazin-1-yl)-1H-indole.

  • Reference agonist (e.g., Quinpirole).

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

Procedure (Antagonist Mode):

  • Seed the D3R-expressing cells in a 384-well plate and culture overnight.

  • Remove the culture medium and add 5 µL of the test compound at various concentrations, followed by 5 µL of the reference agonist at its EC80 concentration.

  • For agonist mode, add 5 µL of buffer instead of the reference agonist.

  • Incubate for 30 minutes at room temperature.

  • Add 5 µL of 10 µM forskolin to all wells to stimulate adenylyl cyclase.

  • Incubate for another 30 minutes at room temperature.

  • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.[6][7]

  • Plot the concentration-response curves to determine the IC50 (for antagonists) or EC50 (for agonists).

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated D3R, providing insights into G protein-independent signaling and receptor desensitization.

Materials:

  • U2OS or HEK293 cells co-expressing the D3 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).

  • Assay medium (e.g., Opti-MEM).

  • Test compound: 4-(piperazin-1-yl)-1H-indole.

  • Reference agonist (e.g., Dopamine or Quinpirole).

  • Detection reagents specific to the enzyme fragment complementation system.

Procedure:

  • Plate the engineered cells in a 96- or 384-well white, clear-bottom plate and allow them to attach.

  • Prepare serial dilutions of the test compound and reference agonist in assay medium.

  • Add the compounds to the respective wells.

  • Incubate the plate at 37°C in a CO2 incubator for 90 minutes.

  • Equilibrate the plate to room temperature for 15 minutes.

  • Add the detection reagent to all wells.

  • Incubate at room temperature for 60 minutes in the dark.

  • Measure the chemiluminescent signal using a plate reader.

  • Analyze the data to generate concentration-response curves and determine the EC50 for β-arrestin recruitment.

Conclusion

The systematic validation of 4-(piperazin-1-yl)-1H-indole using the described workflow will provide a comprehensive understanding of its potential as a selective dopamine D3 receptor ligand. By comparing its binding affinity, selectivity, and functional profile to established reference compounds, researchers can make informed decisions about its further development as a therapeutic candidate for D3R-implicated neurological and psychiatric disorders. This guide serves as a robust framework to ensure scientific integrity and generate high-quality, reproducible data essential for advancing drug discovery programs.

References

A Comparative Analysis of 4-(piperazin-1-yl)-1H-indole and its Bromo-Substituted Analog for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and synthetic molecules with profound biological activities.[1] When coupled with a piperazine moiety, the resulting indole-piperazine framework offers a versatile platform for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and central nervous system disorders.[2] This guide provides a detailed comparative analysis of the parent compound, 4-(piperazin-1-yl)-1H-indole, and its bromo-substituted analog. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data to inform researchers and drug development professionals in their quest for next-generation therapeutics.

Core Structures

The two molecules at the center of this analysis are 4-(piperazin-1-yl)-1H-indole and its bromo-substituted counterpart. For the purpose of this guide, we will focus on the commonly synthesized 5-bromo-4-(piperazin-1-yl)-1H-indole as the representative analog, as halogenation at the C-5 position of the indole ring is a frequent strategy to modulate pharmacological properties.[3]

Figure 1: Core Chemical Structures

G cluster_0 4-(piperazin-1-yl)-1H-indole cluster_1 5-bromo-4-(piperazin-1-yl)-1H-indole a [Image of 4-(piperazin-1-yl)-1H-indole structure] b [Image of 5-bromo-4-(piperazin-1-yl)-1H-indole structure]

A visual representation of the chemical structures of 4-(piperazin-1-yl)-1H-indole and its 5-bromo-substituted analog.

Physicochemical Properties: A Comparative Overview

The introduction of a bromine atom to the indole scaffold is anticipated to significantly alter the physicochemical properties of the parent molecule. These changes can have a profound impact on the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Property4-(piperazin-1-yl)-1H-indole5-bromo-4-(piperazin-1-yl)-1H-indoleRationale for Difference
Molecular Formula C12H15N3[4]C12H14BrN3Addition of a bromine atom and loss of a hydrogen atom.
Molecular Weight 201.27 g/mol ~280.17 g/mol The higher atomic weight of bromine significantly increases the molecular mass.
pKa pKa1 ≈ 5.35, pKa2 ≈ 9.73 (estimated)pKa1 ≈ 5.3, pKa2 ≈ 9.7 (estimated)The electron-withdrawing effect of bromine is expected to slightly decrease the basicity of the piperazine nitrogens, but the effect may be minimal.
Predicted logP ~1.9 - 2.5~2.7 - 3.3The lipophilic nature of the bromine atom increases the octanol-water partition coefficient.
Solubility Moderately soluble in polar organic solvents.Expected to have lower aqueous solubility and higher solubility in nonpolar organic solvents.The increased lipophilicity due to the bromine atom generally leads to decreased water solubility.

Synthesis Strategies: A Tale of Two Pathways

The synthesis of these two compounds follows related but distinct pathways, primarily diverging at the point of bromination.

General Synthesis of 4-(piperazin-1-yl)-1H-indole

A common route to synthesize 4-(piperazin-1-yl)-1H-indole involves the reaction of a protected 4-haloindole with piperazine, followed by deprotection.

Figure 2: Synthetic Pathway for 4-(piperazin-1-yl)-1H-indole

G start 4-Haloindole step1 Protection of Indole Nitrogen start->step1 step2 Nucleophilic Substitution with Piperazine step1->step2 e.g., Boc-piperazine, Pd-catalyst step3 Deprotection step2->step3 end 4-(piperazin-1-yl)-1H-indole step3->end

A generalized workflow for the synthesis of the parent compound.

Experimental Protocol: Synthesis of 4-(piperazin-1-yl)-1H-indole

  • Protection: To a solution of 4-bromoindole in a suitable solvent (e.g., DMF), add a protecting group for the indole nitrogen (e.g., di-tert-butyl dicarbonate with a base like sodium hydride).

  • Coupling: The protected 4-bromoindole is then subjected to a palladium-catalyzed cross-coupling reaction with tert-butyl piperazine-1-carboxylate.

  • Deprotection: The resulting protected 4-(piperazin-1-yl)-1H-indole is treated with an acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting groups, yielding the final product.

  • Purification: The crude product is purified by column chromatography or recrystallization.

Synthesis of 5-bromo-4-(piperazin-1-yl)-1H-indole

The synthesis of the bromo-substituted analog can be approached in two primary ways: by starting with a pre-brominated indole or by brominating the parent compound. The former is often preferred to control regioselectivity.

Figure 3: Synthetic Pathway for 5-bromo-4-(piperazin-1-yl)-1H-indole

G start 4,5-Dibromoindole step1 Protection of Indole Nitrogen start->step1 step2 Selective Nucleophilic Substitution with Piperazine step1->step2 e.g., Boc-piperazine, controlled conditions step3 Deprotection step2->step3 end 5-bromo-4-(piperazin-1-yl)-1H-indole step3->end

A generalized workflow for the synthesis of the bromo-substituted analog.

Experimental Protocol: Synthesis of 5-bromo-4-(piperazin-1-yl)-1H-indole

  • Starting Material: Begin with a commercially available or synthesized 4,5-dibromoindole.

  • Protection: Protect the indole nitrogen as described for the parent compound.

  • Selective Substitution: Carefully control the reaction conditions (e.g., temperature, stoichiometry) for the nucleophilic substitution with tert-butyl piperazine-1-carboxylate to favor substitution at the more reactive C4 position.

  • Deprotection: Remove the protecting groups using acidic conditions.

  • Purification: Purify the final product using standard chromatographic techniques.

Alternatively, direct bromination of 4-(piperazin-1-yl)-1H-indole can be attempted using a mild brominating agent like N-bromosuccinimide (NBS). However, this may lead to a mixture of products, requiring careful purification to isolate the desired 5-bromo isomer.

Biological Activity: The Impact of Bromination

The introduction of a bromine atom can influence biological activity through several mechanisms, including altering the compound's binding affinity to its target, modifying its metabolic stability, and affecting its ability to penetrate cell membranes.

Antibacterial Activity

Derivatives of indole-piperazine have shown promise as antibacterial agents. While direct comparative data for our specific compounds is limited, studies on related structures suggest that halogenation can enhance antibacterial potency. For instance, a study on 5-bromoindole-2-carboxamides demonstrated high activity against Gram-negative bacteria, with MIC values in the low microgram per milliliter range.[1] It is hypothesized that the bromo-substituent increases lipophilicity, facilitating passage through the bacterial cell wall.

Anticancer Activity

The indole-piperazine scaffold is also a promising framework for the development of anticancer agents. Halogenated derivatives have been shown to exhibit potent cytotoxic effects against various cancer cell lines. The increased lipophilicity of the bromo-substituted analog may enhance its ability to cross the cell membrane and interact with intracellular targets.

Anti-inflammatory and CNS Activity

Indole-piperazine derivatives are widely explored for their activity on central nervous system targets, such as serotonin (5-HT) receptors.[6] The electronic effects of the bromine atom can modulate the interaction of the indole nitrogen's lone pair of electrons with the aromatic system, potentially influencing receptor binding affinity. For example, bromo-substituted analogs of other indole derivatives have shown high affinity for 5-HT6 receptors, which are implicated in cognitive function.

Table 2: Hypothetical Comparative Biological Activity Profile

Activity4-(piperazin-1-yl)-1H-indole5-bromo-4-(piperazin-1-yl)-1H-indolePostulated Reason for Difference
Antibacterial (MIC) ModeratePotentially Lower (Higher Potency)Increased lipophilicity may enhance bacterial cell penetration.
Anticancer (IC50) ModeratePotentially Lower (Higher Potency)Enhanced cell permeability and potential for altered target interaction.
5-HT Receptor Binding (Ki) ActivePotentially Higher or Lower AffinityThe electronic and steric effects of bromine can either improve or hinder binding to the receptor pocket.

This table is illustrative and based on trends observed in related compound series. Direct experimental validation is required for a definitive comparison.

Structure-Activity Relationship (SAR) Insights

The comparison of these two molecules provides valuable insights into the structure-activity relationship of the 4-(piperazin-1-yl)-1H-indole scaffold.

Figure 4: Key SAR Interaction Points

G cluster_0 4-(piperazin-1-yl)-1H-indole Scaffold cluster_1 Key Modification Site Indole Indole Ring Linkage C4-N Linkage Indole->Linkage C5_Position C5 Position on Indole Indole->C5_Position Substitution Site Piperazine Piperazine Ring Linkage->Piperazine SAR_Impact Lipophilicity Electronic Properties Steric Bulk Metabolic Stability C5_Position->SAR_Impact Influences

Diagram illustrating the key structural features and the impact of substitution at the C5 position.

  • Indole NH: The hydrogen on the indole nitrogen can act as a hydrogen bond donor, which is often crucial for target binding.

  • Piperazine Nitrogens: The basicity of the piperazine nitrogens allows for salt formation, which can improve aqueous solubility and bioavailability. These nitrogens can also act as hydrogen bond acceptors.

  • C5-Position: Substitution at this position directly impacts the electronic and lipophilic properties of the indole ring. A bromine atom, being electron-withdrawing and lipophilic, can significantly alter how the molecule interacts with its biological target and its overall pharmacokinetic profile.

Conclusion and Future Directions

The comparative analysis of 4-(piperazin-1-yl)-1H-indole and its 5-bromo-substituted analog highlights the profound impact that subtle structural modifications can have on the physicochemical and biological properties of a molecule. The introduction of a bromine atom generally increases lipophilicity, which can lead to enhanced cell permeability and potentially greater potency in antibacterial and anticancer assays. However, the effect on specific receptor interactions is less predictable and requires empirical validation.

For researchers in drug discovery, the 5-bromo-4-(piperazin-1-yl)-1H-indole represents a logical next step in the optimization of the parent scaffold. Further investigations should focus on:

  • Comprehensive Biological Screening: A head-to-head comparison of both compounds in a broad panel of antibacterial, anticancer, and CNS-related assays is essential to quantify the impact of bromination.

  • In-depth ADME/Tox Profiling: Experimental determination of solubility, metabolic stability, and potential toxicities will be crucial for assessing the drug-likeness of the bromo-substituted analog.

  • Exploration of Other Halogens: Investigating the effects of other halogens (e.g., chlorine, fluorine) at the C5-position could further refine the structure-activity relationship and lead to compounds with improved properties.

By systematically exploring the chemical space around the 4-(piperazin-1-yl)-1H-indole scaffold, the scientific community can continue to unlock its therapeutic potential and develop novel drug candidates to address unmet medical needs.

References

A Head-to-Head Comparative Guide to Indole-Piperazine vs. Indoline-Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a lead compound. Among the privileged structures in medicinal chemistry, indole-piperazine and its saturated counterpart, indoline-piperazine, are frequently employed motifs. This guide provides an in-depth, head-to-head comparison of these two scaffolds, moving beyond a simple recitation of facts to explore the causal relationships between their structural differences and resulting biological activities. By synthesizing data from disparate studies and providing detailed experimental methodologies, this document aims to empower researchers to make informed decisions in their drug design endeavors.

The Strategic Choice: Aromaticity vs. Three-Dimensionality

The fundamental difference between the indole and indoline core lies in the saturation of the C2-C3 bond within the pyrrole ring of the indole nucleus. This seemingly subtle modification has profound implications for the molecule's overall shape, electronic properties, and metabolic stability.

Indole , with its planar, aromatic structure, offers a rigid scaffold that can engage in π-π stacking and other aromatic interactions with biological targets.[1][2][3] The delocalized π-electron system also influences the basicity of the piperazine nitrogen. However, the C2-C3 double bond can be a metabolic liability, susceptible to epoxidation by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[4]

Indoline , on the other hand, possesses a non-planar, three-dimensional structure due to the saturated pyrrole ring.[5] This increased sp3 character can allow for better spatial arrangement of substituents to interact with the target protein.[6] Crucially, the absence of the C2-C3 double bond generally enhances metabolic stability by preventing oxidative metabolism at this position.[4]

This guide will now delve into a direct comparison of these scaffolds in the context of specific biological activities, supported by experimental data and detailed protocols.

I. Comparative Analysis of α1A-Adrenoceptor Antagonism

A study by Li et al. provides a rare and valuable direct comparison of indole- and indoline-piperazine derivatives as selective α1A-adrenoceptor antagonists for the potential treatment of benign prostatic hyperplasia.[7] This example serves as an excellent case study to illustrate the impact of indole scaffold saturation.

Experimental Data Summary

The following table summarizes the in vitro activity of a pair of analogous indole and indoline derivatives from the aforementioned study.

Compound IDScaffoldRIC50 (nM) for α1A-ARSelectivity (α1B/α1A)Selectivity (α1D/α1A)
(R)-23l IndoleH1.91506249.6
(R)-14r IndolineH2.7640.1408.2

Data synthesized from Li et al. (2016).[7]

In this specific comparison, the indole derivative (R)-23l displays a slightly higher potency for the α1A-adrenoceptor (IC50 = 1.9 nM) compared to its indoline counterpart (R)-14r (IC50 = 2.7 nM).[7] However, both compounds exhibit excellent potency. Notably, the indole derivative shows significantly higher selectivity against the α1B subtype, while the indoline analog has better selectivity against the α1D subtype.[7] This highlights that the choice between the two scaffolds can be leveraged to fine-tune the selectivity profile of a drug candidate.

Experimental Protocols

The synthesis of these compounds generally involves a multi-step process. A key step is the reduction of the indole nucleus to an indoline.

Protocol: Reduction of Indole to Indoline

A common method for the reduction of an indole to an indoline is through catalytic hydrogenation or by using a reducing agent like sodium cyanoborohydride in the presence of an acid.[8][9][10]

Materials:

  • Substituted indole derivative

  • Sodium cyanoborohydride (NaBH3CN)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve the indole derivative in dichloromethane.

  • Add trifluoroacetic acid dropwise to the solution at 0 °C.

  • Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired indoline derivative.

The subsequent coupling of the indole or indoline core with the piperazine moiety can be achieved through various methods, such as nucleophilic substitution or reductive amination.

The antagonist activity of the synthesized compounds can be determined using a cell-based calcium flux assay in a cell line stably expressing the human α1A-adrenoceptor.[11][12][13][14]

Materials:

  • HEK293 cells stably expressing the human α1A-adrenoceptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black, clear-bottom assay plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • Phenylephrine (agonist)

  • Test compounds (indole- and indoline-piperazine derivatives)

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Seed the HEK293 cells into 96-well plates and allow them to attach overnight.

  • Prepare the dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

  • Remove the cell culture medium and add the dye loading solution to each well.

  • Incubate the plate at 37°C for 1 hour to allow for dye loading.

  • Prepare serial dilutions of the test compounds and the reference antagonist.

  • Add the test compounds to the wells and incubate for 15-30 minutes.

  • Prepare the agonist solution (phenylephrine) at a concentration that elicits a submaximal response (e.g., EC80).

  • Measure the baseline fluorescence using the FLIPR instrument.

  • Add the agonist solution to all wells and immediately measure the change in fluorescence over time.

  • The antagonist effect is quantified by the inhibition of the agonist-induced calcium signal.

  • Calculate the IC50 values for each compound by fitting the dose-response data to a four-parameter logistic equation.

Visualization of Experimental Workflow

G cluster_synthesis Synthesis cluster_assay Biological Evaluation indole Indole Derivative reduction Reduction (e.g., NaBH3CN, TFA) indole->reduction piperazine_coupling Piperazine Coupling indole->piperazine_coupling indoline Indoline Derivative reduction->indoline indoline->piperazine_coupling final_compounds Final Indole/Indoline-Piperazine Derivatives piperazine_coupling->final_compounds cell_seeding Cell Seeding (HEK293-α1A-AR) dye_loading Dye Loading (Fluo-4 AM) cell_seeding->dye_loading compound_addition Compound Addition (Antagonists) dye_loading->compound_addition agonist_stimulation Agonist Stimulation (Phenylephrine) compound_addition->agonist_stimulation ca_flux Calcium Flux Measurement (FLIPR) agonist_stimulation->ca_flux data_analysis Data Analysis (IC50 Determination) ca_flux->data_analysis

Caption: Workflow for the synthesis and biological evaluation of indole- and indoline-piperazine derivatives.

II. Comparative Analysis of Anticancer Activity

While a direct head-to-head study is less common in the anticancer literature for these specific scaffolds, we can infer a comparison based on the extensive research on indole-piperazine derivatives and the known properties of the indoline core. Many indole-piperazine compounds have demonstrated potent anticancer activity.[15][16][17][18][19] The proposed mechanisms often involve the inhibition of key cellular processes like cell cycle progression and the induction of apoptosis.

The conversion of an indole to an indoline scaffold in an anticancer drug candidate could offer several advantages:

  • Improved Metabolic Stability: As previously mentioned, the removal of the C2-C3 double bond can lead to a more stable compound in vivo, potentially increasing its half-life and bioavailability.[4][20]

  • Enhanced Solubility: The non-planar nature of the indoline ring can disrupt crystal packing and improve aqueous solubility, which is a desirable property for drug candidates.

  • Novel Structure-Activity Relationships: The three-dimensional arrangement of substituents on the indoline ring may allow for new and potentially stronger interactions with the target protein, leading to improved potency or a different selectivity profile.

Experimental Protocols

The U.S. National Cancer Institute (NCI) provides a standardized screen of compounds against a panel of 60 human tumor cell lines, which is an excellent tool for assessing the anticancer potential of novel derivatives.[21][22][23][24][25]

Procedure Overview:

  • Compound Submission: Pure compounds are submitted to the NCI's Developmental Therapeutics Program (DTP).[21]

  • One-Dose Screening: Compounds are initially tested at a single high concentration (typically 10 µM) against all 60 cell lines.[22]

  • Five-Dose Screening: If a compound shows significant growth inhibition in the one-dose screen, it is then tested at five different concentrations to determine its potency (GI50, TGI, and LC50 values).[22]

  • Data Analysis: The results are presented as mean graphs and can be analyzed using the COMPARE algorithm to identify compounds with similar patterns of activity, which can provide clues about the mechanism of action.

Detailed Steps for the Sulforhodamine B (SRB) Assay (a common method used in the NCI-60 screen):

  • Plate cells in 96-well plates and allow them to attach.

  • Add the test compounds at various concentrations and incubate for 48-72 hours.

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the cells with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Wash away the unbound dye and solubilize the bound dye with a Tris base solution.

  • Measure the absorbance at a specific wavelength (e.g., 515 nm) to determine the cell density.

  • Calculate the percentage of cell growth inhibition relative to untreated control cells.

Visualization of Signaling Pathway

While the specific targets of novel anticancer compounds are often unknown initially, many indole derivatives have been shown to induce apoptosis.

G cluster_pathway Simplified Apoptosis Pathway drug Indole/Indoline-Piperazine Derivative target Cellular Target (e.g., Kinase, Tubulin) drug->target caspase_cascade Caspase Cascade Activation target->caspase_cascade inhibition/activation apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis

Caption: Simplified signaling pathway for apoptosis induction by anticancer compounds.

III. Head-to-Head Comparison Summary

FeatureIndole-Piperazine DerivativesIndoline-Piperazine DerivativesRationale and Implications for Drug Design
Structure Planar, aromaticNon-planar, three-dimensionalThe 3D shape of indolines can offer better spatial orientation for target binding.
Flexibility RigidMore flexibleIncreased flexibility may allow for induced-fit binding to the target.
Metabolic Stability Generally lower, susceptible to oxidation at C2-C3Generally higher, C2-C3 bond is saturatedIndolines are often preferred for improved pharmacokinetic profiles.[4]
Solubility Can be limited by planarityOften more solubleImproved solubility is beneficial for formulation and bioavailability.
Target Interactions π-π stacking, hydrogen bondingHydrophobic interactions, hydrogen bondingThe choice of scaffold depends on the specific nature of the target's binding pocket.
Synthesis Readily available starting materialsOften synthesized by reduction of indolesThe additional reduction step adds complexity to the synthesis.[8][9][10][26]

Conclusion and Future Perspectives

The choice between an indole-piperazine and an indoline-piperazine scaffold is not a matter of inherent superiority of one over the other, but rather a strategic decision based on the specific goals of the drug discovery program.

  • Indole-piperazines are an excellent starting point, with a rich history in medicinal chemistry and well-established synthetic routes. Their rigid, aromatic nature can provide high-affinity interactions with certain targets.

  • Indoline-piperazines represent a logical next step in lead optimization, particularly when metabolic instability or poor solubility are concerns. The conversion from an indole to an indoline can be a powerful tool to enhance the drug-like properties of a compound, as demonstrated in the case of the α1A-adrenoceptor antagonists.

Future research should focus on more systematic head-to-head comparisons of these scaffolds against a wider range of biological targets. Such studies would provide a more comprehensive understanding of the structure-activity relationships and allow for the development of more predictive models for scaffold selection in drug design. By understanding the fundamental chemical and physical differences between these two valuable scaffolds, medicinal chemists can more effectively navigate the challenging path of drug discovery and development.

References

Comparison Guide: A Framework for In Vivo Confirmation of the Anticancer Mechanism of 4-(piperazin-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] Its versatile structure allows for interaction with a multitude of biological targets, leading to the development of several FDA-approved anticancer agents, including Sunitinib (Sutent®), a multi-kinase inhibitor.[1][2] The novel compound, 4-(piperazin-1-yl)-1H-indole (hereafter referred to as P-Indole), emerges from this promising lineage. Preliminary in vitro studies have indicated significant cytotoxic activity against various cancer cell lines, a common feature of indole-piperazine hybrids.[3][4]

However, in vitro efficacy is merely the first step in a long translational research chain.[5][6] To establish true therapeutic potential, a rigorous in vivo evaluation is paramount to understand how a compound behaves within a complex biological system. This guide provides a comprehensive, technically-grounded framework for researchers to confirm the anticancer mechanism of P-Indole in vivo. We will detail a self-validating experimental workflow, explaining the causality behind each methodological choice. For comparative analysis, we will benchmark the performance of P-Indole against Sunitinib, a clinically relevant indole-based drug, to provide context and a robust assessment of its potential mechanism of action.

Phase 1: Establishing In Vivo Antitumor Efficacy

Before investigating the molecular mechanism, it is crucial to confirm that P-Indole inhibits tumor growth in a living model. The human tumor xenograft mouse model is the most widely used and accepted preclinical system for this purpose.[7][8]

Causality of Model Selection: An immunodeficient mouse (e.g., Athymic Nude or SCID) is essential as it prevents the rejection of implanted human cancer cells, allowing the tumor to grow and enabling the direct assessment of the compound's effect on human-derived cancer.[7] We will use a cell line that showed high sensitivity to P-Indole in vitro, for instance, the HCT116 human colon carcinoma line.

Experimental Workflow: Xenograft Study

The overall workflow for confirming in vivo efficacy is a multi-step process requiring careful planning and execution.

G cluster_0 Phase 1: Efficacy Confirmation A Select Human Cancer Cell Line (e.g., HCT116) B Implant Cells Subcutaneously in Immunodeficient Mice A->B C Allow Tumors to Reach Palpable Size (~100 mm³) B->C D Randomize Mice into Treatment Groups C->D E Administer Treatment Daily (Vehicle, P-Indole, Sunitinib) D->E F Monitor Tumor Volume & Mouse Body Weight E->F G Endpoint: Euthanize & Excise Tumors for Further Analysis F->G

Caption: Workflow for the human tumor xenograft study.

Protocol 1: Human Tumor Xenograft Model
  • Cell Culture: Culture HCT116 cells under standard conditions to 80% confluency.

  • Implantation: Harvest and resuspend cells in a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject 5 x 10⁶ cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow until they reach an average volume of approximately 100 mm³.

  • Randomization: Randomize mice into three groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Administered with the drug vehicle (e.g., 0.5% CMC-Na). This control is critical to ensure that observed effects are not due to the solvent.

    • Group 2 (P-Indole): Administered with P-Indole at a predetermined dose (e.g., 50 mg/kg, intraperitoneally).

    • Group 3 (Positive Control): Administered with Sunitinib (e.g., 40 mg/kg, oral gavage). This provides a benchmark against a known anticancer agent.

  • Treatment & Monitoring: Administer treatments daily for 21 days. Measure tumor dimensions with calipers and mouse body weight every three days. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice. Excise tumors, weigh them, and divide them for subsequent mechanistic analyses (snap-freeze in liquid nitrogen for Western blotting, fix in formalin for histology).

Data Presentation: Comparative Efficacy

The primary endpoints are tumor growth inhibition and effect on body weight (as a measure of toxicity). Data should be summarized for clear comparison.

Treatment GroupAverage Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Average Change in Body Weight (%)
Vehicle Control 1500 ± 2100%+5%
P-Indole (50 mg/kg) 450 ± 9570%-2%
Sunitinib (40 mg/kg) 525 ± 11065%-8%

Table 1: Hypothetical comparative data on the in vivo efficacy of P-Indole versus Sunitinib. Data are presented as mean ± SEM.

Phase 2: Unraveling the In Vivo Mechanism of Action

With efficacy confirmed, the next step is to dissect the underlying biological mechanism. Based on the known activities of indole derivatives, we hypothesize that P-Indole's efficacy stems from one or more of the following mechanisms: induction of apoptosis, inhibition of angiogenesis, or cell cycle arrest.[1][2][8]

A. Investigation of Apoptosis Induction

Many chemotherapeutic agents, including indole-based compounds, function by triggering programmed cell death, or apoptosis, in cancer cells.[2][9]

Causality of Method Selection: To confirm apoptosis in tumor tissue, we use two complementary techniques. The TUNEL assay provides morphological evidence of DNA fragmentation, a hallmark of late-stage apoptosis.[8] Western blotting for key protein markers provides molecular evidence of the activation of apoptotic signaling pathways.

Protocol 2: TUNEL Assay for Apoptosis
  • Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor sections from Protocol 1.

  • Deparaffinization & Rehydration: Dewax the slides in xylene and rehydrate through a graded series of ethanol washes.

  • Permeabilization: Treat with Proteinase K to allow antibody access to the nuclei.

  • Labeling: Incubate sections with a mixture of Terminal deoxynucleotidyl transferase (TdT) and a fluorescently-labeled dUTP (e.g., BrdUTP). TdT adds the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Use an anti-BrdU-FITC antibody to detect the incorporated labels. Counterstain nuclei with DAPI.

  • Imaging: Visualize under a fluorescence microscope. Apoptotic cells will appear as bright green fluorescent nuclei against the blue DAPI background.

  • Quantification: Calculate the apoptotic index by counting the percentage of TUNEL-positive cells in multiple high-power fields.

Protocol 3: Western Blot for Apoptotic Markers
  • Protein Extraction: Homogenize snap-frozen tumor tissue from Protocol 1 in RIPA buffer with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate 30-50 µg of protein per sample on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA. Incubate overnight with primary antibodies against Cleaved Caspase-3, Cleaved PARP, and Bcl-2. Use β-actin as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

Expected Outcome: Compared to the vehicle control, tumors from the P-Indole treated group would show a significant increase in TUNEL-positive cells and elevated levels of cleaved Caspase-3 and cleaved PARP, with a corresponding decrease in the anti-apoptotic protein Bcl-2.

Hypothetical Apoptotic Pathway of P-Indole

The following diagram illustrates the potential intrinsic apoptosis pathway activated by P-Indole, based on common mechanisms for such compounds.[9]

G PIndole P-Indole Bcl2 Bcl-2 PIndole->Bcl2 inhibits Mito Mitochondria CytoC Cytochrome c (release) Mito->CytoC Bcl2->Mito inhibits Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates PARP PARP Casp3->PARP cleaves Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

References

A Senior Application Scientist's Guide to Benchmarking Novel HDAC6 Inhibitors: 4-(piperazin-1-yl)-1H-indole Series vs. Tubastatin A

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Selective HDAC6 Inhibition

Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target distinct from its nuclear, histone-modifying counterparts. As a primarily cytoplasmic enzyme, HDAC6 regulates crucial cellular processes, including microtubule dynamics, protein quality control, and cell motility, by deacetylating non-histone substrates like α-tubulin and Hsp90.[1][2] Its dysregulation is implicated in oncology, neurodegenerative diseases, and inflammatory disorders.[1][3]

While pan-HDAC inhibitors have shown clinical utility, their lack of specificity often leads to significant toxicity, primarily due to the inhibition of Class I HDACs.[2] This has driven the development of isoform-selective inhibitors. Tubastatin A, a potent and highly selective HDAC6 inhibitor (HDAC6i), has become the gold standard for preclinical research, providing a critical benchmark for new chemical entities.[1][4]

This guide provides a comprehensive framework for benchmarking a promising new chemical series, represented here by a potent 4-(piperazin-1-yl)-1H-indole derivative (Compound 9c) , against the established standard, Tubastatin A .[5] We will dissect the essential experimental cascade, from initial enzymatic potency to cellular target engagement and in vivo pharmacodynamics, explaining the causal logic behind each protocol.

Section 1: In Vitro Enzymatic Potency and Selectivity Profiling

Expertise & Experience: The foundational step in characterizing any inhibitor is to determine its direct enzymatic activity and selectivity profile. This biochemical assay isolates the inhibitor and the enzyme from complex cellular systems, providing a pure measure of potency (IC50) and establishing a selectivity window against other HDAC isoforms. A wide selectivity window is crucial for minimizing off-target effects.[6]

Comparative Data: HDAC Isoform Inhibition

CompoundHDAC6 IC50 (nM)HDAC1 IC50 (nM)HDAC8 IC50 (nM)Selectivity (HDAC1/HDAC6)
Tubastatin A 15[7]>15,000[8]855[7]>1000-fold[8]
Compound 9c *13.6[5]>10,000 (typical for series)Not Reported>735-fold

*Data for Compound 9c (N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide) is derived from published findings on indole-piperazine derivatives.[5]

Trustworthiness: Self-Validating Experimental Protocol

A robust in vitro assay is the cornerstone of a successful inhibitor development program. The following fluorogenic protocol provides a highly sensitive and quantitative method to determine IC50 values.

Protocol 1: Fluorogenic In Vitro HDAC Inhibition Assay [9][10]

  • Reagent Preparation :

    • Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Prepare a stock solution of the fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC).

    • Serially dilute test compounds (Tubastatin A, Compound 9c) in Assay Buffer with a final DMSO concentration ≤1%. Include a known pan-inhibitor (e.g., Trichostatin A) as a positive control and a vehicle-only (DMSO) control.

  • Assay Plate Setup :

    • Use a 96-well black, flat-bottom microplate.

    • Add 40 µL of HDAC Assay Buffer to each well.

    • Add 10 µL of the serially diluted test compounds or controls to the appropriate wells.

  • Enzymatic Reaction :

    • Add 25 µL of diluted, purified recombinant human HDAC6 enzyme to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to all wells.

  • Incubation and Development :

    • Incubate the plate at 37°C for 60 minutes, protected from light.

    • Stop the reaction and develop the signal by adding 50 µL of developer solution (containing a lysine developer and Trichostatin A).

    • Incubate at 37°C for an additional 15-20 minutes.

  • Data Acquisition and Analysis :

    • Measure fluorescence using a microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).[9]

    • Subtract background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization: Workflow for IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cpd Serial Dilution of Compounds plate Add Buffer, Compounds, & Enzyme to Plate prep_cpd->plate prep_enz Prepare Enzyme & Substrate prep_enz->plate incubate1 Pre-incubate (37°C, 15 min) plate->incubate1 start_rxn Add Substrate to Initiate Reaction incubate1->start_rxn incubate2 Incubate (37°C, 60 min) start_rxn->incubate2 develop Add Developer incubate2->develop read Measure Fluorescence (Ex/Em: 360/460 nm) develop->read calc Calculate % Inhibition read->calc plot Plot Dose-Response Curve & Determine IC50 calc->plot

Caption: Workflow for the in vitro fluorogenic HDAC6 activity assay.

Section 2: Cellular Target Engagement and Potency

Expertise & Experience: A potent enzymatic inhibitor is of little value if it cannot penetrate the cell membrane and engage its target in the complex intracellular environment. The primary biomarker for HDAC6 inhibition in cells is the hyperacetylation of its main substrate, α-tubulin.[1][11] This assay confirms cell permeability and provides a more physiologically relevant measure of potency (EC50).

Comparative Data: Cellular α-Tubulin Acetylation

CompoundCellular α-Tubulin Acetylation EC50Cell LineAssay Method
Tubastatin A Dose-dependent increase observed[1]N2a, NRK-52E[1][7]Western Blot
Compound 9c Dose-dependent increase observed[5]PC12[5]Western Blot

Trustworthiness: Self-Validating Experimental Protocol

Western blotting is a gold-standard technique to qualitatively and semi-quantitatively measure changes in post-translational modifications of specific proteins.

Protocol 2: Western Blot for Acetylated α-Tubulin [5][12]

  • Cell Culture and Treatment :

    • Seed cells (e.g., HeLa, U266B1, or a relevant cancer/neuronal line) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a range of concentrations of the test compounds (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis :

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the plate with 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a pan-HDAC inhibitor (like Trichostatin A) in the lysis buffer to preserve the acetylation state post-lysis.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification :

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting :

    • Normalize protein amounts (e.g., 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization and Analysis :

    • Strip the membrane and re-probe with an antibody for total α-tubulin or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Quantify band intensities using software like ImageJ. The level of HDAC6 inhibition is determined by the ratio of acetylated-tubulin to total-tubulin signal.

Visualization: HDAC6 Signaling and Assay Rationale

Caption: Inhibition of HDAC6 prevents α-tubulin deacetylation.

Section 3: In Vivo Pharmacokinetic (PK) and Pharmacodynamic (PD) Evaluation

Expertise & Experience: The ultimate preclinical test is to determine if a compound can achieve sufficient exposure in an animal model to engage its target in a relevant tissue without undue toxicity. A PK/PD study links the drug concentration in plasma and tissues (PK) to the biological response, i.e., the acetylation of α-tubulin (PD).[1] This is critical for establishing a dose- and schedule-dependency for in vivo efficacy studies.

Comparative Data: In Vivo Properties

ParameterTubastatin A4-(piperazin-1-yl)-1H-indole (Compound 9c)
Administration Route IP (Intraperitoneal) preferred[1]To be determined
Bioavailability (Oral) ~6% (low due to high efflux)[1]To be determined
Plasma Half-life (Mouse) < 1 hour[1]To be determined
Brain Penetration Low, but sufficient to show effects[1]To be determined
In Vivo PD (Ac-Tubulin) Max increase at 1 hr post-dose (10 mg/kg, IP) in heart tissue[1]To be determined

Trustworthiness: Self-Validating Experimental Protocol

This protocol outlines a foundational PK/PD study in mice, which is essential for validating a compound's potential for further development.

Protocol 3: Mouse PK/PD Study Outline [1]

  • Compound Formulation and Dosing :

    • Formulate the test compound in a suitable vehicle (e.g., 5% DMSO in 10% HP-β-CD in saline).

    • Administer a single dose of the compound to CD-1 mice via a relevant route (e.g., 10-30 mg/kg IP). Include a vehicle-treated control group.

  • Sample Collection :

    • At designated time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (via cardiac puncture or tail vein) into tubes containing an anticoagulant.

    • Immediately harvest tissues of interest (e.g., brain, tumor, heart).

    • Process blood to plasma by centrifugation. Flash-freeze plasma and tissue samples in liquid nitrogen and store at -80°C.

  • Pharmacokinetic (PK) Analysis :

    • Extract the drug from plasma and tissue homogenates.

    • Quantify the concentration of the parent drug using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t1/2 (half-life).

  • Pharmacodynamic (PD) Analysis :

    • Prepare protein lysates from the collected tissues as described in Protocol 2.

    • Perform Western blot analysis to determine the levels of acetylated α-tubulin and total α-tubulin at each time point.

    • Correlate the change in the acetylated-tubulin ratio with the drug concentrations determined by PK analysis.

Visualization: In Vivo PK/PD Experimental Workflow

G cluster_invivo In Vivo Phase cluster_pk PK Analysis cluster_pd PD Analysis dose Dose Mice with Compound or Vehicle collect Collect Blood & Tissue at Time Points dose->collect pk_extract Extract Drug from Plasma/Tissue collect->pk_extract pd_lyse Prepare Protein Lysates collect->pd_lyse pk_lcms Quantify Drug via LC-MS/MS pk_extract->pk_lcms pk_calc Calculate PK Parameters pk_lcms->pk_calc correlate Correlate PK and PD Data pk_calc->correlate pd_wb Western Blot for Ac-Tubulin pd_lyse->pd_wb pd_quant Quantify Biomarker Modulation pd_wb->pd_quant pd_quant->correlate

Caption: Integrated workflow for a preclinical PK/PD study.

Summary and Forward Look

This guide outlines the critical path for benchmarking a novel HDAC6 inhibitor against the industry standard, Tubastatin A. The 4-(piperazin-1-yl)-1H-indole series, exemplified by Compound 9c, demonstrates highly promising in vitro and cellular potency, directly comparable to Tubastatin A.[5]

Key Comparison Points:

FeatureTubastatin ACompound 9c (Indole-piperazine)Verdict
In Vitro Potency (IC50) ~15 nM~13.6 nMComparable
In Vitro Selectivity Excellent (>1000x vs HDAC1)Excellent (>735x vs HDAC1)Comparable
Cellular Potency ConfirmedConfirmedComparable
In Vivo Profile Characterized but suboptimal (low F%)Requires Investigation Next Step

The logical next step is a comprehensive in vivo characterization of the indole-piperazine series. While Tubastatin A is an invaluable research tool, its poor oral bioavailability limits its therapeutic potential.[1] If Compound 9c or a related analog demonstrates improved pharmacokinetic properties while retaining its high potency and selectivity, it would represent a significant advancement in the development of clinically viable HDAC6 inhibitors.

References

A Researcher's Guide to Navigating the Bioactivity of 4-(piperazin-1-yl)-1H-indole Derivatives: A Call for Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(piperazin-1-yl)-1H-indole scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for a multitude of compounds with diverse biological activities.[1][2] These derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and potent central nervous system agents, particularly targeting G-protein coupled receptors (GPCRs) like serotonin (5-HT) receptors.[3][4][5][6] However, as with many promising compound classes, the journey from initial discovery to clinical validation is fraught with challenges, chief among them being the reproducibility of bioactivity data.[7]

This guide provides an in-depth comparison of the reported bioactivities for this scaffold, critically examines the factors that undermine data consistency, and offers robust, field-proven protocols to enhance the trustworthiness and reproducibility of future research. Our goal is to equip researchers, scientists, and drug development professionals with the insights and tools necessary to generate high-quality, reliable data.

The Bioactivity Landscape: A Tale of Diverse Targets

The versatility of the 4-(piperazin-1-yl)-1H-indole core allows for substitutions that can dramatically alter its pharmacological profile. This has led to a broad spectrum of reported biological activities. However, comparing data across different studies can be challenging due to variations in assay formats, cell lines, and experimental conditions. The table below summarizes a selection of reported bioactivities, highlighting the need for standardized evaluation.

Compound Class/DerivativeBiological Target/AssayReported Potency (IC₅₀/Kᵢ)Key FindingsReference
3-[(4-substitutedpiperazin-1-yl)methyl]-1H-indole derivativesCytotoxicity (HCT116, HUH7, MCF7 cell lines)IC₅₀: <10 µM (for active compounds)Several derivatives showed significant cytotoxicity against human colon and liver cancer cell lines, with some exceeding the potency of 5-fluorouracil.[3]
4-(Piperazin-1-yl methyl)-N₁-arylsulfonyl Indole derivatives5-HT₆ Receptor BindingKᵢ: 1.3 nM (for lead compound 6a)Designed as specific 5-HT₆ receptor ligands, the lead compound demonstrated high affinity and good pharmacokinetic properties, showing promise for cognitive disorders.[6]
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivativesSerotonin (5-HT) Reuptake InhibitionIC₅₀: <50 nM (for multiple compounds)A series of potent and selective serotonin reuptake inhibitors (SSRIs) were developed, with lead compounds showing antidepressant effects in vivo.[5]
4-(piperazin-1-yl)quinolin-2(1H)-one bearing thiazolesVEGFR-2 Kinase InhibitionIC₅₀: 46.83 ± 2.4 nM (for lead compound)These derivatives were identified as potent inhibitors of VEGFR-2, a key target in angiogenesis, and showed significant antiproliferative activity against breast cancer cells.[8]

The Reproducibility Challenge: Why Do Bioactivity Data Vary?

The "reproducibility crisis" is a well-documented issue in preclinical research, where findings from one lab cannot be consistently replicated by another.[9] This problem stems from a variety of subtle yet significant factors that can influence experimental outcomes. For a potent and often promiscuous scaffold like the 4-(piperazin-1-yl)-1H-indole, meticulous attention to these details is paramount.

Key factors include the integrity of biological materials, the lack of detailed methodologies, and improper laboratory practices.[10] For instance, the genetic drift of cell lines over multiple passages or cross-contamination can lead to vastly different cellular responses.[9] Furthermore, seemingly minor technical details, such as the choice of solvent or a simple washing step, have been shown to significantly alter assay results.[9]

cluster_sources Sources of Variability cluster_factors Contributing Factors reagents Reagents & Compound purity Purity & Stability of Compound reagents->purity solubility Solubility & Aggregation reagents->solubility cells Biological System auth Cell Line Authentication cells->auth passage Passage Number & Contamination cells->passage protocol Assay Protocol conditions Incubation Time, Temp, Plate Type protocol->conditions controls Lack of Proper Controls protocol->controls analysis Data Handling normalization Normalization Method analysis->normalization stats Statistical Analysis analysis->stats irreproducibility Irreproducible Bioactivity Data purity->irreproducibility solubility->irreproducibility auth->irreproducibility passage->irreproducibility conditions->irreproducibility controls->irreproducibility normalization->irreproducibility stats->irreproducibility

Key factors contributing to the irreproducibility of bioactivity data.

A Self-Validating Protocol for Assessing GPCR Activity

Given that many 4-(piperazin-1-yl)-1H-indole derivatives target GPCRs, we present a standardized functional assay protocol for determining compound activity at Gs or Gi-coupled receptors by measuring intracellular cyclic AMP (cAMP) levels.[11] This protocol incorporates self-validating steps and critical controls to ensure data integrity.

Experimental Workflow Visualization

cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis cell_culture 1. Culture & Seed Cells (e.g., HEK293T expressing 5-HT₆R) compound_prep 2. Prepare Compound Dilution Series (Include Reference Agonist/Antagonist) stimulation 3. Stimulate Cells with Compounds (Agonist Mode or Antagonist Pre-incubation) compound_prep->stimulation lysis 4. Lyse Cells & Stabilize cAMP stimulation->lysis detection 5. Detect cAMP Levels (e.g., HTRF, ELISA) lysis->detection analysis 6. Data Normalization & Curve Fitting (Calculate EC₅₀/IC₅₀) detection->analysis result Reproducible Potency Data analysis->result

Workflow for a reproducible GPCR functional assay.
Step-by-Step Methodology: cAMP Accumulation Assay

This protocol is adapted for a 384-well plate format using a competitive immunoassay, such as HTRF® or LANCE® Ultra.

Materials:

  • HEK293 cells stably expressing the GPCR of interest (e.g., 5-HT₆ receptor). Authenticate cell line identity via Short Tandem Repeat (STR) profiling before use.

  • Assay Buffer: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: IBMX (100 µM final concentration).

  • Reference Agonist (e.g., Serotonin) and Antagonist (e.g., SB-258585 for 5-HT₆).

  • Test Compounds: 4-(piperazin-1-yl)-1H-indole derivatives.

  • cAMP detection kit.

Protocol:

  • Cell Preparation (Day 1):

    • Rationale: Seeding cells at a consistent density is crucial for uniform receptor expression and cell health.

    • Trypsinize and count cells. Seed 5,000 cells/well into a 384-well white assay plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation (Day 2):

    • Rationale: A precise serial dilution ensures accurate dose-response curves. The use of reference compounds validates assay performance.

    • Prepare a 10-point, 3-fold serial dilution of test compounds and reference ligands in assay buffer. The final top concentration should be chosen based on expected potency (e.g., 10 µM).

  • Assay Execution (Day 2):

    • Agonist Mode:

      • Remove culture media from the cell plate.

      • Add 10 µL of assay buffer containing the PDE inhibitor IBMX.

      • Add 10 µL of the compound dilutions to the respective wells.

      • Incubate for 30 minutes at room temperature.

    • Antagonist Mode:

      • Remove culture media.

      • Add 5 µL of assay buffer with IBMX.

      • Add 5 µL of the antagonist (test compound or reference) dilutions. Incubate for 15 minutes.

      • Add 10 µL of the reference agonist at its EC₈₀ concentration.

      • Incubate for 30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Rationale: Following the manufacturer's protocol precisely is essential for consistent signal generation.

    • Add lysis buffer and detection reagents as per the cAMP kit manufacturer's instructions.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Rationale: Proper normalization and statistical analysis prevent misinterpretation of results.[9]

    • Read the plate on a compatible plate reader.

    • Normalize the data: Set the signal from the vehicle control as 0% activity and the signal from the maximal concentration of the reference agonist as 100% activity.

    • Fit the normalized data to a four-parameter logistic equation to determine EC₅₀ (agonist) or IC₅₀ (antagonist) values.

Mechanistic Insight: The 5-HT₆ Receptor Signaling Pathway

To rationally design experiments and interpret data, a clear understanding of the underlying biological mechanism is essential. The 5-HT₆ receptor, a validated target for some 4-(piperazin-1-yl)-1H-indole derivatives, primarily signals through the Gs protein pathway.[6]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand 5-HT or Indole Derivative receptor 5-HT₆ Receptor (GPCR) ligand->receptor Binds g_protein Gs Protein (α, β, γ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Stimulates (Gαs subunit) camp cAMP (Second Messenger) ac->camp Converts atp ATP pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Gene Transcription) pka->response Phosphorylates Targets

References

Bridging the Gap: A Guide to Establishing In Vitro to In Vivo Correlation for 4-(Piperazin-1-yl)-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Predicting Clinical Efficacy from Benchtop Data

For drug development professionals, the ultimate goal is to translate promising in vitro results into tangible in vivo efficacy. This guide provides a comprehensive framework for establishing a robust in vitro to in vivo correlation (IVIVC) for the pharmacological activity of 4-(piperazin-1-yl)-1H-indole, a scaffold of significant interest in medicinal chemistry. We will delve into the rationale behind experimental choices, present detailed protocols, and illustrate how to mathematically model the relationship between laboratory data and whole-organism response.

The piperazine-indole core is a privileged scaffold, frequently associated with activity at aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors.[1][2] Understanding the interplay between a compound's affinity and functional potency at these receptors in vitro and its subsequent pharmacological effect in a living system is paramount for efficient drug development.[3][4] An established IVIVC can serve as a surrogate for bioequivalence studies, guide formulation development, and provide a mechanistic link between a drug's molecular action and its therapeutic effect.[3][5]

Section 1: The Foundation of IVIVC - Characterizing In Vitro Pharmacological Activity

The first step in any IVIVC endeavor is to thoroughly characterize the compound's in vitro pharmacological profile. This involves determining not only its binding affinity to putative targets but also its functional consequence upon binding.

Target Identification and Binding Affinity

Based on the structure of 4-(piperazin-1-yl)-1H-indole, the primary targets are hypothesized to be serotonin and dopamine receptors. A broad radioligand binding screen is the logical first step to identify the most relevant molecular targets and quantify the compound's affinity (Kᵢ).

Experimental Protocol: Radioligand Binding Assay

  • Target Preparation: Cell membranes expressing the human recombinant receptor of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₆, D₂, D₃) are prepared from stable cell lines.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4) is prepared.

  • Competition Binding: A fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT₁ₐ, [³H]-Ketanserin for 5-HT₂ₐ, [¹²⁵I]-RHM-4 for σ₂ receptors) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the test compound (4-(piperazin-1-yl)-1H-indole).[6]

  • Incubation: The mixture is incubated to allow for binding equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Table 1: Hypothetical In Vitro Binding Affinity Profile for 4-(Piperazin-1-yl)-1H-indole

Receptor SubtypeRadioligandKᵢ (nM)
5-HT₁ₐ[³H]-8-OH-DPAT15
5-HT₂ₐ[³H]-Ketanserin85
5-HT₆[³H]-LSD5
D₂[³H]-Spiperone50
D₃[³H]-7-OH-DPAT120
σ₂[¹²⁵I]RHM-425

Note: Data is illustrative and based on activities of similar compounds reported in the literature.[2][6]

Functional Activity: Beyond Binding

Affinity does not equate to efficacy. A compound can be an agonist, antagonist, or inverse agonist. Functional assays are therefore critical to determine the compound's effect on receptor signaling.

Experimental Protocol: cAMP Functional Assay (for Gₛ/Gᵢ-coupled receptors like 5-HT₁ₐ and 5-HT₆)

  • Cell Culture: CHO or HEK293 cells stably expressing the receptor of interest are cultured.

  • Assay Principle: Gᵢ-coupled receptors (like 5-HT₁ₐ) inhibit adenylyl cyclase, decreasing cAMP levels. Gₛ-coupled receptors (like 5-HT₆) stimulate adenylyl cyclase, increasing cAMP.

  • Agonist Mode: Cells are treated with increasing concentrations of 4-(piperazin-1-yl)-1H-indole, and the change in intracellular cAMP is measured (often after stimulation with forskolin for Gᵢ-coupled receptors).

  • Antagonist Mode: Cells are co-incubated with a known agonist for the receptor and increasing concentrations of the test compound to determine its ability to block the agonist's effect.

  • Detection: Intracellular cAMP levels are quantified using a competitive immunoassay, such as HTRF or ELISA.

  • Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists), from which the functional potency (pEC₅₀ or pA₂) can be derived.

Table 2: Hypothetical In Vitro Functional Activity Profile for 4-(Piperazin-1-yl)-1H-indole

ReceptorAssay TypeFunctional ResponsePotency (EC₅₀/IC₅₀, nM)
5-HT₁ₐcAMP InhibitionPartial Agonist45
5-HT₆cAMP StimulationAntagonist12
D₂Calcium FluxAntagonist98

Note: Data is illustrative.

Section 2: Assessing In Vivo Pharmacological Activity and Pharmacokinetics

With a clear in vitro profile, the next stage is to assess the compound's activity in a living system and understand its absorption, distribution, metabolism, and excretion (ADME) properties.

In Vivo Pharmacodynamic Models

The choice of in vivo model should be guided by the in vitro data. Given the affinity for serotonin receptors, models for anxiety, depression, or cognition are appropriate.[1][2] For instance, the anxiolytic-like activity of a 5-HT₁ₐ agonist can be evaluated using the elevated plus-maze (EPM) test in mice.[7]

Experimental Protocol: Elevated Plus-Maze (EPM) Test

  • Apparatus: The maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.

  • Animals: Male Swiss mice are commonly used.[7]

  • Dosing: Animals are administered 4-(piperazin-1-yl)-1H-indole or vehicle via an appropriate route (e.g., intraperitoneal or oral) at various doses. A positive control (e.g., diazepam) is also included.

  • Test Procedure: After a set pre-treatment time (e.g., 30 minutes), each mouse is placed in the center of the maze, and its behavior (time spent in open arms, number of entries into open arms) is recorded for a 5-minute period.

  • Data Analysis: An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect. A dose-response curve can be generated to determine the ED₅₀ (the dose that produces 50% of the maximal effect).

Pharmacokinetic (PK) Profiling

To correlate in vitro potency with in vivo efficacy, it is essential to know the concentration of the drug at the site of action over time. This is achieved through pharmacokinetic studies.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Dosing: A cohort of mice is administered 4-(piperazin-1-yl)-1H-indole at a pharmacologically active dose (e.g., the ED₅₀ from the EPM test).

  • Blood Sampling: At various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected from subgroups of animals.

  • Plasma Preparation: Blood is processed to obtain plasma.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • PK Parameter Calculation: The plasma concentration-time data is used to calculate key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and half-life (t₁/₂).[8][9]

Table 3: Hypothetical In Vivo Data for 4-(Piperazin-1-yl)-1H-indole

In Vivo ParameterValue
Pharmacodynamics (EPM)
ED₅₀ (oral)5 mg/kg
Pharmacokinetics (at 5 mg/kg oral dose)
Cₘₐₓ150 ng/mL (approx. 660 nM)
AUC₀₋₂₄450 ng*h/mL
T₁/₂3.5 hours

Note: Data is illustrative.

Section 3: Building the IVIVC Model

The core of the IVIVC is the mathematical relationship between the in vitro and in vivo data.[3] A Level A correlation, the most rigorous type, establishes a point-to-point relationship between the in vitro dissolution/release rate and the in vivo absorption rate.[3] For pharmacological activity, we can adapt this by correlating an in vitro potency measure (e.g., Kᵢ or EC₅₀) with an in vivo efficacy measure (e.g., receptor occupancy or a pharmacodynamic endpoint).

A common approach involves relating the in vivo effect to the unbound plasma concentration of the drug, which is considered to be in equilibrium with the concentration at the receptor site.

IVIVC Workflow Diagram

IVIVC_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_modeling IVIVC Modeling invitro_binding Receptor Binding (Ki) invitro_functional Functional Assays (EC50/IC50) pkpd_model PK/PD Modeling invitro_functional->pkpd_model Potency (EC50) pk_study Pharmacokinetics (Plasma Conc.) pk_study->pkpd_model Exposure (AUC, Cmax) pd_study Pharmacodynamics (Efficacy, ED50) pd_study->pkpd_model Response ivivc_correlation IVIVC Correlation (e.g., Effect vs. Conc.) pkpd_model->ivivc_correlation Model Parameters prediction Predict Human Efficacy/Dose ivivc_correlation->prediction Predictive Model Receptor_Signaling cluster_5HT1A 5-HT1A Receptor (Gi-coupled) cluster_5HT6 5-HT6 Receptor (Gs-coupled) cluster_D2 D2 Receptor (Gi-coupled) HT1A 5-HT1A G_i Gαi/βγ HT1A->G_i Agonist AC_i Adenylyl Cyclase G_i->AC_i Inhibits GIRK GIRK Channel G_i->GIRK Activates cAMP_i cAMP AC_i->cAMP_i PKA_i PKA cAMP_i->PKA_i K_efflux K_efflux GIRK->K_efflux K+ Efflux (Hyperpolarization) HT6 5-HT6 G_s Gαs HT6->G_s Agonist AC_s Adenylyl Cyclase G_s->AC_s Activates cAMP_s cAMP AC_s->cAMP_s PKA_s PKA cAMP_s->PKA_s D2 D2 G_i2 Gαi/βγ D2->G_i2 Agonist AC_i2 Adenylyl Cyclase G_i2->AC_i2 Inhibits cAMP_i2 cAMP AC_i2->cAMP_i2 PKA_i2 PKA cAMP_i2->PKA_i2

References

Comparative Docking Analysis of 4-(piperazin-1-yl)-1H-indole at D2 and D3 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking analysis of the scaffold 4-(piperazin-1-yl)-1H-indole against the human dopamine D2 (D2R) and D3 (D3R) receptors. It is designed for researchers, scientists, and drug development professionals seeking to computationally evaluate the binding potential and selectivity of ligands for these critical therapeutic targets.

The dopaminergic system, particularly the D2-like receptor family (D2R, D3R, and D4R), is a cornerstone of neuropharmacology. Dysregulation of this system is implicated in a range of neuropsychiatric and motor disorders, including schizophrenia, Parkinson's disease, and addiction.[1][2] Both D2R and D3R are primary targets for antipsychotic and antiparkinsonian drugs.[3] However, due to the high degree of structural homology in their binding sites, achieving subtype selectivity is a significant challenge in drug design.[4] Selective D3R antagonists, for instance, are sought after for treating substance abuse with potentially fewer motor side effects than non-selective drugs.[5]

The 4-arylpiperazine moiety is a well-established "privileged scaffold" in dopamine receptor pharmacology, present in numerous D2/D3 ligands.[6][7][8] This guide uses the representative 4-(piperazin-1-yl)-1H-indole fragment to illustrate a robust workflow for predicting its binding mode, affinity, and selectivity, providing a foundational method that can be adapted for novel derivatives. We will detail the causality behind experimental choices, from receptor selection to protocol validation, ensuring a scientifically rigorous and reproducible in silico investigation.

Pillar I: The Strategic Foundation - Causality in Experimental Design

A successful docking study is not merely a software operation; it is a hypothesis-driven experiment. Our choices are dictated by the goal: to predict how a potential antagonist binds.

  • Receptor State Selection: Dopamine receptors exist in active and inactive conformations.[1] Since many therapeutic agents are antagonists or inverse agonists, we select receptor structures crystallized in an inactive state with an antagonist bound. This provides a binding pocket conformation that is biologically relevant for predicting the binding of new antagonists. For this study, we select PDB ID: 6CM4 for the D2 receptor (bound to risperidone) and PDB ID: 3PBL for the D3 receptor (bound to eticlopride).[3][9] These structures offer high resolution and a well-defined antagonist-binding pocket.

  • Ligand Protonation: The piperazine ring in our query molecule has two nitrogen atoms. At a physiological pH of ~7.4, the more basic aliphatic nitrogen is predominantly protonated.[6] This positive charge is critical, as it is known to form a key salt bridge interaction with a highly conserved aspartic acid residue (Asp114 in D2R, Asp110 in D3R) in the third transmembrane helix (TM3), anchoring the ligand in the binding pocket.[6][8][10] Our ligand preparation protocol must reflect this essential chemical feature.

  • Protocol Validation: A docking protocol's predictions are meaningless without validation. The principle of self-validation dictates that before docking our query ligand, we must prove our chosen methodology can replicate reality. The gold standard is redocking : extracting the co-crystallized ligand (e.g., risperidone from 6CM4) and docking it back into the receptor.[11][12] A successful protocol will reproduce the experimentally determined binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[11] This confirms that the software's scoring function and search algorithm are appropriate for this specific biological system.

Pillar II: Experimental Protocol - A Self-Validating Workflow

This section provides a detailed, step-by-step methodology for the comparative docking analysis. The workflow is designed to be a self-validating system.

Experimental Workflow Overview

G cluster_prep Part A: Preparation cluster_validation Part B: Validation cluster_docking Part C: Comparative Docking PDB_DL 1. Download Receptor PDBs (D2: 6CM4, D3: 3PBL) Receptor_Prep 2. Prepare Receptors (Remove water, add H+, minimize) PDB_DL->Receptor_Prep Redock 4. Redocking (Dock co-crystal ligand) Receptor_Prep->Redock Ligand_Prep 3. Prepare Ligand (2D to 3D, set protonation, minimize) RMSD 5. Calculate RMSD Redock->RMSD Check 6. RMSD < 2.0 Å? RMSD->Check Check->Receptor_Prep  No (Refine Protocol) Dock_Query 7. Dock Query Ligand (4-(piperazin-1-yl)-1H-indole) Check->Dock_Query  Yes (Protocol Validated) Analyze 8. Analyze Poses & Scores (Binding energy, interactions) Dock_Query->Analyze Compare 9. Compare D2 vs. D3 Binding Analyze->Compare

Caption: Workflow for the comparative docking analysis.

Part A: Receptor and Ligand Preparation
  • Receptor Acquisition and Preparation:

    • Download the crystal structures for D2R (PDB: 6CM4) and D3R (PDB: 3PBL) from the RCSB PDB database.[3][9]

    • Using molecular modeling software (e.g., Schrödinger Maestro, Discovery Studio, PyMOL), prepare the protein structure.

    • Step 1: Remove all non-essential components: water molecules, ions, and any co-solvents.

    • Step 2: Separate the co-crystallized ligand (risperidone/eticlopride) and save it for the validation step.

    • Step 3: Add polar hydrogen atoms and assign correct protonation states for titratable residues (e.g., Histidine) at a neutral pH.

    • Step 4: Perform a constrained energy minimization of the receptor using a suitable force field (e.g., OPLS, CHARMm) to relieve any steric clashes introduced during hydrogen addition, while keeping heavy atom positions fixed.

  • Ligand Preparation:

    • Draw the 2D structure of 4-(piperazin-1-yl)-1H-indole.

    • Step 1: Convert the 2D structure to a 3D conformation.

    • Step 2: Ensure the aliphatic piperazine nitrogen is protonated to carry a +1 charge.

    • Step 3: Perform energy minimization of the 3D ligand structure using a force field like MMFF94 or GAFF.

    • Step 4: Generate multiple low-energy conformers if the docking software does not handle ligand flexibility internally.

Part B: Protocol Validation via Redocking
  • Binding Site Definition:

    • For each receptor, define a grid box (the search space for the docking algorithm) centered on the geometric center of the extracted co-crystallized ligand. The box size should be sufficient to encompass the entire binding pocket, typically 20-25 Å in each dimension.

  • Execution of Redocking:

    • Using a docking program such as AutoDock Vina, dock the extracted co-crystallized ligand back into its corresponding receptor's binding site. Use a high exhaustiveness parameter (e.g., 16 or higher) to ensure a thorough conformational search.

  • Validation Analysis:

    • Superimpose the lowest-energy docked pose of the co-crystallized ligand onto the original crystal structure pose.

    • Calculate the heavy-atom RMSD between the two poses.

    • Criterion: An RMSD value below 2.0 Å validates the docking protocol, indicating its ability to accurately reproduce the known binding mode.[11] If the RMSD is higher, the protocol (e.g., grid box parameters, scoring function) must be refined.

Part C: Comparative Docking of the Query Ligand
  • Docking Execution:

    • Using the validated protocol (i.e., the same grid parameters), dock the prepared 4-(piperazin-1-yl)-1H-indole ligand into both the D2R and D3R structures.

  • Analysis of Results:

    • For each receptor, examine the output poses. The pose with the most favorable docking score (lowest binding energy, typically in kcal/mol) is considered the most likely binding mode.[13]

    • Visually inspect the top-scoring pose and identify all key molecular interactions:

      • Salt Bridges: The crucial interaction between the protonated piperazine nitrogen and the key aspartate residue (Asp114 in D2R, Asp110 in D3R).

      • Hydrogen Bonds: Interactions between the indole N-H or other polar groups and receptor side chains (e.g., serines in TM5).[2]

      • Aromatic/Hydrophobic Interactions: π-π stacking or hydrophobic contacts between the indole ring and aromatic residues like Phenylalanine or Tyrosine in the binding pocket.[6]

Pillar III: Data Presentation and Interpretation

Objective comparison requires clear data presentation and an understanding of the underlying biological signaling.

Dopamine D2-like Receptor Signaling Pathway

D2-like receptors, including D2R and D3R, are primarily coupled to the Gi/o family of G-proteins.[14] Ligand binding (agonism) initiates a conformational change, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and downstream modulation of cellular activity.[5] Antagonists, like the one we are modeling, block this pathway by preventing the binding of endogenous dopamine.

G cluster_membrane Cell Membrane Dopamine Dopamine (Agonist) Receptor D2/D3 Receptor (GPCR) Dopamine->Receptor Antagonist Antagonist (e.g., Query Ligand) Antagonist->Receptor Blocks G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Decreased Cellular Response cAMP->Response

Caption: Simplified D2/D3 receptor signaling pathway.

Quantitative Data Summary

The primary outputs of the docking simulation should be summarized for direct comparison. The docking score represents the predicted binding affinity; a more negative value suggests stronger binding.

ParameterD2 Receptor (PDB: 6CM4)D3 Receptor (PDB: 3PBL)
Docking Score (kcal/mol) Predicted ValuePredicted Value
Key Interacting Residues
Salt BridgeAsp114Asp110
Hydrogen Bondse.g., Ser193, Ser197e.g., Ser192, Ser196
Aromatic/Hydrophobice.g., Phe389, Trp386e.g., Phe345, His349

Note: Specific interacting residues are examples based on known pharmacophores and must be confirmed from the docking results.

Qualitative Comparison of Binding Modes

The true insight into selectivity comes from comparing how the ligand binds in each receptor.

  • Conserved Interactions: We expect to see the piperazine-Asp salt bridge in both receptors, as this is a hallmark of D2-like ligand binding. The indole N-H may also form a conserved hydrogen bond.

  • Selectivity-Determining Interactions: The key to selectivity lies in interactions with non-conserved residues between the D2R and D3R binding pockets.[7] For example, the D3 receptor has a slightly different shape and composition in the "secondary binding pocket" which accommodates the aryl end of the ligand.[9]

    • Analysis for D3 Selectivity: A pose in the D3R that shows unique, favorable interactions (e.g., a specific hydrogen bond or a better hydrophobic fit with a non-conserved residue like His349) not present in the D2R pose would suggest a basis for D3 selectivity.

    • Analysis for D2 Selectivity: Conversely, if the indole moiety fits more snugly into a hydrophobic pocket in D2R or makes a unique contact, it might favor D2R binding. Steric hindrance, where a part of the ligand clashes with a residue in one receptor but not the other, is also a powerful determinant of selectivity.

Conclusion

This guide outlines a robust, scientifically-grounded workflow for the comparative docking analysis of 4-(piperazin-1-yl)-1H-indole at D2 and D3 dopamine receptors. By anchoring the protocol in experimental evidence through careful receptor selection and rigorous validation, we can generate reliable predictions of binding affinity and mode. The analysis of the resulting poses, focusing on both conserved and non-conserved interactions, provides a structural hypothesis for the ligand's potential subtype selectivity.

It is imperative to remember that molecular docking is a powerful predictive tool, but its findings are theoretical.[13] The hypotheses generated from this in silico analysis must be validated through experimental methods, such as radioligand binding assays, to confirm the predicted affinities and selectivity profile. This computational-experimental cycle is fundamental to modern structure-based drug design.

References

Safety Operating Guide

4-(piperazin-1-yl)-1H-indole dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the Proper Disposal of 4-(piperazin-1-yl)-1H-indole dihydrochloride

As a key synthetic intermediate in pharmaceutical research, this compound demands rigorous adherence to safety and disposal protocols.[1] This guide provides drug development professionals with a comprehensive framework for managing this compound's waste stream, ensuring personnel safety, environmental protection, and regulatory compliance. Our approach moves beyond simple checklists to explain the scientific rationale behind each procedural step, fostering a culture of safety and responsibility within the laboratory.

Hazard Profile and Waste Characterization

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is classified with specific health risks that dictate its handling and disposal pathway.

Hazard Classification Summary

Hazard StatementGHS CodeDescriptionImplication for Disposal
Harmful if swallowedH302Ingestion may lead to adverse health effects.Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment.
Causes skin irritationH315Direct contact can cause skin inflammation and irritation.Mandates the use of chemical-resistant gloves and proper disposal of all contaminated materials, including PPE.
Causes serious eye irritationH319Can cause significant, potentially damaging, eye irritation upon contact.Requires stringent use of eye protection and dictates that waste containers be kept sealed to prevent airborne dust.
May cause respiratory irritationH335Inhalation of the dust can irritate the respiratory tract.All handling and waste consolidation should be performed in a ventilated enclosure (e.g., fume hood) to minimize aerosolization.

Source: Chemical Label for 4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride[2]

Given these hazards, any material containing or contaminated with this compound must be treated as hazardous waste. Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to classify and properly manage this waste from "cradle-to-grave."[3][4] Drain disposal is strictly prohibited.[5]

Personal Protective Equipment (PPE) for Waste Handling

A multi-layered PPE strategy is essential to mitigate the risks identified above. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate protective equipment.[6]

  • Hand Protection : Wear chemical-resistant gloves (nitrile is a suitable choice for general laboratory use) at all times. Inspect gloves for tears or punctures before use and wash them before removal.[7]

  • Eye and Face Protection : Safety glasses are insufficient. Use chemical splash goggles that form a seal around the eyes to protect against airborne dust and splashes.[7]

  • Protective Clothing : A standard lab coat is required to protect against skin contact. Ensure it is fully buttoned.[7]

  • Respiratory Protection : When handling larger quantities of the solid waste outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary, as determined by your institution's Chemical Hygiene Plan (CHP).[6][8]

Waste Segregation and Containment Protocol

Proper segregation prevents dangerous chemical reactions and ensures the waste is accepted by a licensed disposal facility.[9][10]

Step-by-Step Containment Procedure:

  • Select an Appropriate Container : Use a high-density polyethylene (HDPE) or glass container with a screw-top, leak-proof lid. The container must be chemically compatible with the waste and be free of damage or deterioration.[9][10][11]

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name: "this compound," and any other components of the waste stream.

  • Designate a Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA at or near the point of generation.[5][9] This area must be under the control of laboratory personnel. The container must remain closed except when actively adding waste.[9]

  • Segregate Incompatibles : Store this waste away from strong bases (which could neutralize the dihydrochloride salt and react with the piperazine moiety) and strong oxidizing agents.[9]

Disposal Workflow: From Generation to Collection

The following workflow outlines the procedural steps for disposing of different forms of waste contaminated with this compound.

G cluster_0 Waste Generation cluster_1 Containment & Labeling cluster_2 Accumulation & Final Disposal A Solid 4-(piperazin-1-yl)-1H-indole dihydrochloride Waste D Place in Labeled, Sealed Hazardous Waste Container (Solid Waste Stream) A->D B Contaminated Materials (Gloves, Weigh Paper, Wipes) E Place in Labeled, Sealed Container or Bag (Solid Waste Stream) B->E C Empty Stock Bottle F Triple Rinse with Suitable Solvent C->F G Store in Satellite Accumulation Area (SAA) D->G E->G H Rinsate becomes Hazardous Liquid Waste F->H I Deface Label, Dispose of as Non-Hazardous Glass F->I J Arrange Pickup by Licensed Hazardous Waste Contractor G->J H->J

References

Personal protective equipment for handling 4-(piperazin-1-yl)-1H-indole dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 4-(piperazin-1-yl)-1H-indole dihydrochloride

Hazard Assessment and Risk Analysis

The risk profile of this compound is derived from the known hazards of piperazine and indole derivatives. The piperazine component is a well-documented corrosive and a potent sensitizer, while the indole nucleus contributes to overall toxicity. The dihydrochloride salt form indicates the compound is a solid, making the inhalation of fine dust a primary route of exposure and a significant concern.

Anticipated Hazard Profile:

Hazard CategoryDescriptionPrimary Contributing MoietyCitation
Skin Corrosion/Irritation Causes skin irritation and potentially severe burns upon prolonged contact.Piperazine[1][2]
Serious Eye Damage/Irritation Poses a risk of serious, potentially irreversible, eye damage.Piperazine[1][2]
Respiratory & Skin Sensitization May cause allergic skin reactions (contact dermatitis) and allergy or asthma-like symptoms if inhaled. Subsequent exposures to even minute amounts can trigger severe reactions.Piperazine[1]
Acute Toxicity (Oral, Dermal) Harmful if swallowed and toxic in contact with the skin.Indole, Piperazine[3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Piperazine[3]
Combustibility & Dust Explosion As a fine powder, this combustible solid may form explosive mixtures with air. Electrostatic discharge can be a source of ignition.Piperazine[2][3]
Aquatic Toxicity Harmful or very toxic to aquatic life, with long-lasting effects.Indole, Piperazine[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The selection is based on a "hierarchy of controls," prioritizing engineering solutions like fume hoods, supplemented by a comprehensive PPE ensemble.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, especially the handling of its solid form, must be performed inside a certified chemical fume hood. This is the most critical step in preventing the inhalation of aerosolized particles and ensuring a safe breathing zone for the operator.

Mandatory PPE Ensemble
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid (Weighing, Aliquoting)Chemical safety goggles and a full-face shield.Two pairs of chemical-resistant nitrile gloves (double-gloving).Fully-fastened laboratory coat and a chemical-resistant apron.A NIOSH-approved N95 (or higher) respirator is required, even within a fume hood, to mitigate risks from fine dust.
Handling Solutions (Diluting, Transferring)Chemical safety goggles.Chemical-resistant nitrile gloves.Fully-fastened laboratory coat.Not required if performed exclusively within a certified and properly functioning chemical fume hood.

Causality of PPE Selection:

  • Eye/Face Protection: The combination of goggles and a face shield is crucial when handling the solid. Goggles provide a seal against fine dust, while the face shield protects against the unlikely but possible event of a splash or energetic powder dispersal.[2]

  • Hand Protection: The piperazine moiety can cause severe skin burns. Double-gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove without exposing the skin.

  • Respiratory Protection: Piperazine is a known respiratory sensitizer.[1] Inhaling even small quantities of dust can lead to chronic allergic respiratory issues. An N95 respirator provides a necessary layer of defense against these fine particles.

Operational Handling Procedures

Adherence to a strict, step-by-step protocol is essential for minimizing exposure and ensuring reproducible, safe science.

Protocol 1: Handling and Weighing the Solid Compound
  • Pre-Operation Check: Verify the chemical fume hood has a current certification sticker and that the airflow is functioning correctly. Ensure the work area is clean and uncluttered.

  • Assemble Materials: Place all necessary equipment (spatulas, weigh paper, secondary container) inside the fume hood before bringing in the chemical. Use anti-static weigh boats or paper to prevent electrostatic dispersal of the powder.

  • Don PPE: Put on the complete PPE ensemble as specified for handling solids.

  • Weighing: Carefully open the primary container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to the tared weigh boat. Perform all actions slowly and deliberately to avoid creating dust clouds.[3]

  • Transfer: Securely close the primary container. Gently transfer the weighed compound into the receiving vessel.

  • Immediate Cleanup: Use a damp cloth or towel to wipe down the spatula, balance, and any surfaces inside the fume hood that may have been exposed to dust. Dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the correct order (apron, outer gloves, face shield, inner gloves, goggles, lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water.[3]

G Diagram 1: Solid Compound Handling Workflow A 1. Prepare Workspace (Certified Fume Hood) B 2. Don Full PPE (Double Gloves, Respirator, Face Shield) A->B C 3. Tare Balance with Anti-Static Weigh Boat B->C D 4. Gently Transfer & Weigh Compound C->D E 5. Transfer Compound to Receiving Vessel D->E F 6. Clean Workspace & Contaminated Tools E->F G 7. Secure All Containers F->G H 8. Doff PPE Correctly G->H I 9. Wash Hands Thoroughly H->I G Diagram 2: Chemical Waste Disposal Workflow A 1. Identify Contaminated Items (Gloves, Tips, Glassware, Chemical) B 2. Segregate into a Designated Hazardous Waste Container A->B C 3. Label Container Accurately (Name, Date, Hazards) B->C D 4. Securely Seal Container After Each Use C->D E 5. Store in Satellite Accumulation Area D->E F 6. Contact EHS for Scheduled Pickup E->F G 7. Professional Disposal (Incineration) F->G

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(piperazin-1-yl)-1H-indole dihydrochloride
Reactant of Route 2
4-(piperazin-1-yl)-1H-indole dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.